Product packaging for 2-Methyl-6-nitrobenzaldehyde(Cat. No.:CAS No. 107096-52-6)

2-Methyl-6-nitrobenzaldehyde

Cat. No.: B011629
CAS No.: 107096-52-6
M. Wt: 165.15 g/mol
InChI Key: LBHWNZFYCKTRFN-UHFFFAOYSA-N
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Description

2-Methyl-6-nitrobenzaldehyde (CAS 107096-52-6) is a high-value aromatic aldehyde intermediate with significant utility in organic synthesis and agrochemical research. This compound, with the molecular formula C 8 H 7 NO 3 and a molecular weight of 165.15 g/mol, is characterized by the presence of both a formyl group and a nitro group on the benzene ring, which makes it a versatile building block for constructing more complex molecules. Its primary and most prominent application is in the synthesis of the post-emergence herbicide Topramezone, a pyrazolone-class weed control agent used in corn fields. In this context, this compound is a direct precursor to this compound oxime, the most critical intermediate in the herbicide's manufacturing process . The synthetic route involves the reaction of 2,3-dimethylnitrobenzene with nitrites under controlled conditions to form this key aldehyde intermediate . Furthermore, its structure lends itself to other synthetic transformations, including the preparation of 4,5-dihydroisoxazole derivatives, which are valuable scaffolds in medicinal and pesticide chemistry . As a research tool, this compound enables studies in nucleophilic substitution and cyclization reactions. Researchers value it for exploring new synthetic methodologies and developing novel active ingredients. Proper handling is essential; the compound should be stored in an inert atmosphere at 2-8°C to maintain stability . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NO3 B011629 2-Methyl-6-nitrobenzaldehyde CAS No. 107096-52-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-6-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c1-6-3-2-4-8(9(11)12)7(6)5-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBHWNZFYCKTRFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 2-Methyl-6-nitrobenzaldehyde from 2,3-dimethylnitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust and efficient two-step synthetic pathway for the preparation of 2-Methyl-6-nitrobenzaldehyde from the starting material 2,3-dimethylnitrobenzene. The synthesis proceeds via an oxime intermediate, a method well-documented and amenable to both batch and continuous flow processes, offering high yield and purity. This guide provides comprehensive experimental protocols, quantitative data, and logical workflow diagrams to facilitate its application in research and development settings.

Synthetic Strategy Overview

The direct selective oxidation of one methyl group in 2,3-dimethylnitrobenzene to an aldehyde in the presence of another methyl group and a nitro group presents a significant challenge. The most effective and well-documented approach involves a two-step process:

  • Oxime Formation: Selective reaction of the methyl group at the 2-position (ortho to the nitro group) of 2,3-dimethylnitrobenzene with a nitrite ester in the presence of a strong base to form this compound oxime. The nitro group's electron-withdrawing nature enhances the acidity of the adjacent methyl protons, facilitating this selective reaction.

  • Oxime Cleavage: Hydrolysis or oxidative cleavage of the resulting oxime to yield the target aldehyde, this compound.

This pathway is illustrated in the following workflow diagram:

Synthesis_Workflow Start 2,3-Dimethylnitrobenzene Step1 Step 1: Oxime Formation Start->Step1 Intermediate This compound Oxime Step1->Intermediate n-Butyl Nitrite, Potassium tert-butoxide Step2 Step 2: Oxime Cleavage Intermediate->Step2 FinalProduct This compound Step2->FinalProduct Acid Hydrolysis or Oxidative Cleavage

Caption: Overall synthetic workflow from 2,3-dimethylnitrobenzene.

Experimental Protocols

This procedure is adapted from established methods for the nitrosation of active methyl groups on nitroaromatic compounds.[1] A continuous flow method using a microchannel reactor has been reported to provide higher yields and purity.[1][2]

Materials:

  • 2,3-Dimethylnitrobenzene

  • n-Butyl nitrite

  • Potassium tert-butoxide

  • Anhydrous organic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Brine

Procedure (Batch Process):

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,3-dimethylnitrobenzene (1 equivalent) in the anhydrous organic solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add potassium tert-butoxide (1.5-2.0 equivalents) to the solution while stirring. Maintain the temperature below 5 °C.

  • To this mixture, add n-butyl nitrite (1.2-1.5 equivalents) dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of cold water.

  • Acidify the aqueous mixture to a pH of approximately 5-6 with dilute hydrochloric acid.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude this compound oxime, which can be purified by recrystallization or column chromatography.

Oxime_Formation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Isolation Dissolve Dissolve 2,3-dimethylnitrobenzene in anhydrous solvent Cool Cool to 0 °C Dissolve->Cool AddBase Add Potassium tert-butoxide Cool->AddBase AddNitrite Add n-Butyl Nitrite dropwise AddBase->AddNitrite Stir Stir at 0-5 °C AddNitrite->Stir Quench Quench with cold water Stir->Quench Acidify Acidify with HCl Quench->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Purify Dry, Concentrate, and Purify Extract->Purify

Caption: Experimental workflow for the synthesis of the oxime intermediate.

The cleavage of the oxime to the corresponding aldehyde can be achieved under various conditions. Acid-catalyzed hydrolysis is a common method.[3]

Materials:

  • This compound oxime

  • Dilute inorganic acid (e.g., 2M Hydrochloric Acid or Sulfuric Acid)

  • Organic solvent (e.g., Dichloromethane or Diethyl ether)

  • Sodium bicarbonate solution

  • Brine

Procedure (Acid Hydrolysis):

  • Dissolve the this compound oxime in a suitable organic solvent.

  • Add the dilute inorganic acid to the solution.

  • Heat the mixture to reflux and stir for 2-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, separate the organic layer.

  • Wash the organic layer with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data

The following table summarizes the reported quantitative data for the synthesis of this compound oxime. Data for the subsequent cleavage step is generally high-yielding but can vary depending on the chosen method.

ParameterContinuous Microchannel ReactorBatch Reactor (Comparative)Reference
Starting Material 2,3-Dimethylnitrobenzene2,3-Dimethylnitrobenzene[1]
Reagents n-Butyl nitrite, K-tert-butoxiden-Butyl nitrite, K-tert-butoxide[1]
Molar Ratio (Substrate:Base) Controlled via flow rate1:1.74[1]
Molar Ratio (Substrate:Nitrite) Controlled via flow rate1:1.2[1]
Purity of Oxime >97.8%92.1%[1]
Yield of Oxime >95.5%91.2%[1]

Physicochemical Properties of this compound:

PropertyValueSource
Molecular Formula C₈H₇NO₃[4]
Molecular Weight 165.15 g/mol [4]
CAS Number 107096-52-6[4]
Appearance Solid
IUPAC Name This compound[4]

Signaling Pathways and Logical Relationships

The chemical transformations in this synthesis are governed by fundamental principles of organic reactivity. The key logical relationship is the activation of the C-H bonds of the methyl group at the 2-position by the adjacent electron-withdrawing nitro group.

Reactivity_Pathway NitroGroup Electron-withdrawing -NO2 group MethylProtons Protons of the 2-methyl group NitroGroup->MethylProtons Inductive Effect Acidity Increased Acidity MethylProtons->Acidity Carbanion Carbanion Formation at 2-methyl position Acidity->Carbanion Deprotonation Base Strong Base (e.g., K-tert-butoxide) Base->Carbanion Nitrosation Selective Nitrosation Carbanion->Nitrosation Nucleophilic Attack on Nitrite

Caption: Logical pathway for the selective activation of the 2-methyl group.

This guide provides a comprehensive overview and practical protocols for the synthesis of this compound. The described two-step method is reliable and scalable, making it a valuable procedure for chemists in various fields.

References

The Organic Chemistry of 2-Methyl-6-nitrobenzaldehyde: A Technical Guide to its Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-6-nitrobenzaldehyde is a versatile aromatic aldehyde that serves as a key intermediate in the synthesis of a variety of heterocyclic compounds and other complex organic molecules. Its unique substitution pattern, featuring a sterically hindering methyl group and a strongly electron-withdrawing nitro group ortho to the aldehyde, imparts distinct reactivity that can be harnessed for various synthetic transformations. The interplay between these functional groups governs the electronic and steric environment of the molecule, influencing its mechanism of action in a range of organic reactions. This technical guide provides an in-depth exploration of the core reaction mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.

The electron-withdrawing nature of the nitro group significantly enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack. This electronic effect is central to its participation in condensation reactions. Simultaneously, the nitro group can be readily reduced to an amino group, opening pathways for cyclization reactions to form nitrogen-containing heterocycles. Understanding these mechanistic principles is crucial for designing novel synthetic routes and developing new chemical entities in fields such as medicinal chemistry and materials science.

Core Reaction Mechanisms and Applications

This compound participates in several key organic reactions, primarily driven by the reactivity of its aldehyde and nitro functionalities. The following sections detail the mechanisms of action, present relevant quantitative data, and provide experimental protocols for its most significant transformations.

Synthesis of Quinolines via Domino Nitro Reduction-Friedländer Heterocyclization

The Friedländer synthesis is a powerful method for constructing the quinoline scaffold. A significant modification of this reaction involves the in situ reduction of a 2-nitrobenzaldehyde derivative, followed by condensation with a compound containing an activated methylene group (e.g., a ketone) and subsequent cyclization. This "domino" or "one-pot" approach is highly efficient for the synthesis of substituted quinolines.

Mechanism of Action:

The reaction proceeds through a three-stage mechanism:

  • Nitro Group Reduction: The nitro group of this compound is reduced to a primary amine in the presence of a reducing agent, such as iron powder in acetic acid (Fe/AcOH). This generates the corresponding 2-amino-6-methylbenzaldehyde intermediate.

  • Knoevenagel Condensation: The newly formed aminoaldehyde undergoes a Knoevenagel condensation with the active methylene compound. This involves the formation of a 2-aminocinnamyl intermediate.

  • Intramolecular Cyclization and Aromatization: The amino group then attacks the ketone carbonyl of the active methylene compound in an intramolecular fashion. Subsequent dehydration leads to the formation of the aromatic quinoline ring.[1]

Experimental Protocol: General Procedure for Domino Nitro Reduction-Friedländer Synthesis

The following protocol is adapted from a general method for the synthesis of quinolines from 2-nitrobenzaldehydes and may be applied to this compound.[1]

  • To a solution of the 2-nitrobenzaldehyde (1.0 equiv) and the active methylene compound (1.1 equiv) in glacial acetic acid, add iron powder (4.0 equiv).

  • Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron residues.

  • Concentrate the filtrate under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired quinoline derivative.

Quantitative Data:

2-Nitrobenzaldehyde DerivativeActive Methylene CompoundProductYield (%)Reference
2-NitrobenzaldehydeAcetophenone2-Phenylquinoline79[1]
5-Fluoro-2-nitrobenzaldehydeIsopropyl acetoacetateIsopropyl 6-fluoro-2-methylquinoline-3-carboxylate67[1]
2-NitrobenzaldehydeMethyl pivaloylacetateMethyl 2-(tert-butyl)quinoline-3-carboxylate90[1]

Logical Relationship Diagram: Domino Nitro Reduction-Friedländer Synthesis Workflow

G cluster_workflow Experimental Workflow start Start reactants Mix 2-Nitrobenzaldehyde, Active Methylene Compound, Fe, and AcOH start->reactants heating Heat Reaction Mixture reactants->heating monitoring Monitor by TLC heating->monitoring monitoring->heating Incomplete filtration Filter through Celite monitoring->filtration Complete concentration1 Concentrate Filtrate filtration->concentration1 neutralization Neutralize with NaHCO3 concentration1->neutralization extraction Extract with Organic Solvent neutralization->extraction drying Dry and Concentrate extraction->drying purification Column Chromatography drying->purification product Isolated Quinoline Product purification->product

Caption: Workflow for the domino nitro reduction-Friedländer synthesis of quinolines.

Formation of Schiff Bases and their Derivatives

The electrophilic carbonyl carbon of this compound readily reacts with primary amines to form Schiff bases (imines). These compounds are valuable intermediates in organic synthesis and can be further reduced to form stable secondary amines.

Mechanism of Action:

The formation of a Schiff base is a reversible reaction that typically proceeds in two steps:

  • Nucleophilic Addition: The nitrogen atom of the primary amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral intermediate called a carbinolamine.

  • Dehydration: The carbinolamine is unstable and undergoes acid- or base-catalyzed dehydration to eliminate a molecule of water, forming the stable C=N double bond of the Schiff base.

The Schiff base can then be selectively reduced, for example with sodium borohydride (NaBH₄), to the corresponding secondary amine.

Experimental Protocol: General Procedure for Schiff Base Formation and Reduction

The following protocol is adapted from a general method for the synthesis of Schiff bases from 2-nitrobenzaldehyde and amino acids, followed by reduction.[2]

  • To a solution of the amino acid (1.2 equiv) in a mixture of ethanol and aqueous sodium hydroxide, add 2-nitrobenzaldehyde (1.0 equiv).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium borohydride (0.6 equiv) portion-wise, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the mixture at room temperature for 90 minutes.

  • The resulting product can then be isolated and purified by appropriate workup and recrystallization or chromatography.

Quantitative Data:

The following table presents the yields for the synthesis of various reductive amination products from 2-nitrobenzaldehyde and different amino acids.

Amino AcidProductYield (%)Reference
ValineN-(2-nitrobenzyl)valine92[2]
GlycineN-(2-nitrobenzyl)glycine96[2]
LeucineN-(2-nitrobenzyl)leucine87[2]
Aspartic AcidN-(2-nitrobenzyl)aspartic acid91[2]
Glutamic AcidN-(2-nitrobenzyl)glutamic acid89[2]

Signaling Pathway Diagram: Schiff Base Formation and Reduction

G cluster_mechanism Reaction Mechanism aldehyde This compound carbinolamine Carbinolamine Intermediate aldehyde->carbinolamine + R-NH2 (Nucleophilic Attack) amine Primary Amine (R-NH2) amine->carbinolamine schiff_base Schiff Base (Imine) carbinolamine->schiff_base - H2O (Dehydration) reduced_amine Secondary Amine schiff_base->reduced_amine + NaBH4 (Reduction)

Caption: Mechanism of Schiff base formation and subsequent reduction.

Synthesis of this compound Oxime

The reaction of 3-nitro-o-xylene with a nitrite source in the presence of a base provides a direct route to this compound oxime. This transformation is of industrial interest and can be performed efficiently using continuous-flow microreactors.

Mechanism of Action:

The proposed mechanism involves the following key steps:

  • Carbanion Formation: The presence of the electron-withdrawing nitro group increases the acidity of the protons on the adjacent methyl group. A strong base deprotonates the methyl group to form a resonance-stabilized carbanion.

  • Nitrosation: The carbanion acts as a nucleophile and attacks the nitrite ester, leading to a nitrosated intermediate.

  • Rearrangement and Protonation: The intermediate undergoes rearrangement and subsequent protonation to yield the final oxime product.

Experimental Protocol: Continuous-Flow Synthesis of this compound Oxime

The following is a conceptual protocol based on patent literature for the continuous synthesis using a microchannel reactor.

  • Feedstock Preparation:

    • Feedstock 1: Dissolve 2,3-dimethylnitrobenzene in an organic solvent (e.g., N,N-dimethylformamide).

    • Feedstock 2: Dissolve a soluble base (e.g., sodium ethoxide) in the same organic solvent.

    • Feedstock 3: Dissolve a nitrite (e.g., an alkyl nitrite) in the same organic solvent.

  • Reaction:

    • Pump the three feedstocks into a microchannel reactor at controlled molar ratios (e.g., 2,3-dimethylnitrobenzene:base:nitrite of 1:1-4:1-2.5).

    • Maintain the reactor at a specific temperature to facilitate the reaction.

  • Workup and Isolation:

    • The output from the reactor is collected.

    • The product, this compound oxime, is isolated and purified using standard techniques such as extraction and crystallization.

Quantitative Data:

Patent literature suggests that this continuous-flow method offers high product purity and is suitable for large-scale production, though specific yield data is often not provided in a comparative format. The use of an alcohol-binding agent is claimed to improve the yield by inhibiting the formation of dimer byproducts.

Logical Relationship Diagram: Oxime Synthesis from 3-Nitro-o-xylene

G cluster_mechanism Reaction Pathway start 3-Nitro-o-xylene carbanion Resonance-Stabilized Carbanion start->carbanion + Base nitrosation Nitrosation Intermediate carbanion->nitrosation + Alkyl Nitrite oxime This compound Oxime nitrosation->oxime Rearrangement & Protonation

Caption: Proposed pathway for the synthesis of this compound oxime.

Conclusion

This compound is a valuable building block in organic synthesis, with its reactivity dominated by the electrophilic nature of the aldehyde and the versatile chemistry of the nitro group. The domino nitro reduction-Friedländer reaction provides an efficient route to functionalized quinolines. The aldehyde functionality readily undergoes condensation with primary amines to form Schiff bases, which can be further transformed into other useful derivatives. Additionally, the synthesis of its oxime highlights the influence of the nitro group on the acidity of the adjacent methyl group. The provided mechanisms, protocols, and data serve as a foundational guide for researchers and scientists in leveraging the unique chemical properties of this compound for the development of novel molecules and synthetic methodologies. Further exploration into its participation in other reaction types, such as cycloadditions and multicomponent reactions, will undoubtedly expand its utility in the field of organic chemistry.

References

An In-depth Technical Guide to the Electronic Effects of Substituents in 2-Methyl-6-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic effects of the methyl and nitro substituents on the chemical properties and reactivity of 2-methyl-6-nitrobenzaldehyde. Due to the ortho-positioning of these groups relative to the aldehyde functionality, a complex interplay of inductive, resonance, and steric effects governs the molecule's behavior. This document outlines the expected spectroscopic characteristics, offers a plausible synthetic route, and details experimental protocols for the quantitative evaluation of these substituent effects, including the application of the Taft equation for ortho-substituted aromatic compounds.

Introduction

This compound is a substituted aromatic aldehyde of interest in organic synthesis and medicinal chemistry. The presence of an electron-donating methyl group and a strongly electron-withdrawing nitro group at the ortho-positions to the aldehyde function creates a unique electronic environment. Understanding the cumulative effect of these substituents is crucial for predicting the reactivity of the aldehyde group and the aromatic ring, thereby informing its application in the synthesis of more complex molecules.

The electronic effects of substituents on an aromatic ring are primarily understood through two mechanisms: the inductive effect and the resonance effect .

  • Inductive Effect (I): This is the transmission of charge through a chain of atoms by electrostatic induction. The methyl group (-CH₃) is weakly electron-donating (+I effect), while the nitro group (-NO₂) is strongly electron-withdrawing (-I effect) due to the high electronegativity of the nitrogen and oxygen atoms.

  • Resonance Effect (R or M): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring. The methyl group exhibits a weak electron-donating resonance effect (+R effect) through hyperconjugation. The nitro group has a strong electron-withdrawing resonance effect (-R effect) by delocalizing the ring's π-electrons onto the nitro group.

In this compound, these effects collectively influence the electron density of the aromatic ring and the electrophilicity of the carbonyl carbon of the aldehyde group.

Interplay of Electronic and Steric Effects

The ortho-positioning of the methyl and nitro groups introduces significant steric hindrance around the aldehyde functionality. This "ortho-effect" can influence the planarity of the molecule and the accessibility of the aldehyde group to reagents, thereby affecting its reactivity in a manner not solely predicted by electronic effects.

cluster_substituents Substituent Effects cluster_effects Combined Influence Methyl_Group Methyl Group (+I, +R) Electronic_Effects Electronic Effects (Inductive & Resonance) Methyl_Group->Electronic_Effects Donating Nitro_Group Nitro Group (-I, -R) Nitro_Group->Electronic_Effects Withdrawing Aldehyde_Reactivity Aldehyde Reactivity Electronic_Effects->Aldehyde_Reactivity Steric_Effects Steric Hindrance (Ortho Effect) Steric_Effects->Aldehyde_Reactivity A 2-Methyl-6-nitroaniline B Diazotization (NaNO₂, HCl, 0-5 °C) A->B C Diazonium Salt Intermediate B->C D Sandmeyer Reaction (CuCN, KCN) C->D E 2-Methyl-6-nitrobenzonitrile D->E F Reduction (DIBAL-H, Toluene, -78 °C) E->F G Imine Intermediate F->G H Aqueous Workup (H₂O) G->H I This compound H->I A Select Reaction (e.g., Schiff base formation) B Prepare Reactants (Substituted Benzaldehydes) A->B C Monitor Reaction Progress (e.g., UV-Vis Spectroscopy) B->C D Determine Rate Constants (k) C->D E Correlate with Substituent Constants (Taft Plot) D->E F Determine ρ* and δ E->F G Quantify Electronic and Steric Effects F->G

A Technical Guide to the Solubility of 2-Methyl-6-nitrobenzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-Methyl-6-nitrobenzaldehyde, a key chemical intermediate. A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this compound in common organic solvents. This document serves to bridge this information gap by providing detailed, standardized experimental protocols for researchers to determine the solubility of this compound. The methodologies described include gravimetric analysis, Ultraviolet-Visible (UV/Vis) spectroscopy, and High-Performance Liquid Chromatography (HPLC), which are standard techniques in the modern analytical laboratory. Furthermore, this guide presents a structured framework for data presentation and includes logical workflow diagrams to assist in the selection and execution of appropriate solubility determination methods.

Introduction

This compound (C₈H₇NO₃, CAS No: 107096-52-6) is an aromatic aldehyde containing both a methyl and a nitro group ortho to the aldehyde functionality.[1] Its unique substitution pattern makes it a valuable precursor in the synthesis of various heterocyclic compounds and other complex organic molecules. The solubility of such a compound is a critical physical property that influences reaction kinetics, purification strategies (such as crystallization), and formulation development in various industries, including pharmaceuticals and materials science.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is provided below.

PropertyValueSource
Molecular FormulaC₈H₇NO₃[1]
Molecular Weight165.15 g/mol [1]
IUPAC NameThis compound[1]
CAS Number107096-52-6
Physical FormSolid

Quantitative Solubility Data

As of the date of this publication, no specific quantitative solubility data for this compound in various organic solvents has been found in peer-reviewed literature or chemical databases. To facilitate the systematic collection and comparison of such data, the following table is provided as a template for researchers.

Table 1: Solubility of this compound in Various Organic Solvents

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method Used
e.g., Methanole.g., 25
e.g., Ethanole.g., 25
e.g., Acetonee.g., 25
e.g., Ethyl Acetatee.g., 25
e.g., Dichloromethanee.g., 25
e.g., Chloroforme.g., 25
e.g., Toluenee.g., 25
e.g., Hexanee.g., 25
e.g., Dimethylformamide (DMF)e.g., 25
e.g., Dimethyl Sulfoxide (DMSO)e.g., 25

Experimental Protocols for Solubility Determination

The following sections detail three common and reliable methods for determining the solubility of a solid organic compound like this compound in an organic solvent. The choice of method may depend on the properties of the solvent, the expected solubility range, and the available analytical instrumentation.

Gravimetric Method

The gravimetric method is a straightforward and widely applicable technique for determining solubility. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container (e.g., a screw-cap vial or flask).

    • Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.

    • Visually confirm that excess solid remains, indicating that the solution is saturated.

  • Separation of Saturated Solution:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to match the equilibration temperature, minimizing temperature-induced precipitation.

    • Filter the withdrawn solution through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

  • Quantification of Solute:

    • Transfer the filtered saturated solution to a pre-weighed, dry container (e.g., an evaporating dish or a beaker).

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

    • Once the solvent is fully evaporated, re-weigh the container with the dried solute.

    • The mass of the dissolved solute is the difference between the final and initial weights of the container.

  • Calculation of Solubility:

    • Solubility ( g/100 mL) = (Mass of dissolved solute in g / Volume of saturated solution taken in mL) x 100

UV/Vis Spectroscopy Method

This method is suitable when the solute has a distinct chromophore and absorbs light in the UV/Vis spectrum, and the solvent is transparent in that region. A calibration curve is first established to relate absorbance to concentration.

Methodology:

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • Create a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV/Vis spectrophotometer.

    • Plot a calibration curve of absorbance versus concentration and determine the linear regression equation (y = mx + c), where y is absorbance and x is concentration.

  • Preparation and Analysis of Saturated Solution:

    • Prepare a saturated solution of this compound in the same solvent as described in the gravimetric method (Section 4.1, step 1).

    • After equilibration, withdraw a sample of the clear supernatant and filter it.

    • Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation of Solubility:

    • Use the linear regression equation from the calibration curve to calculate the concentration of the diluted solution.

    • Account for the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and specific method for determining solubility, especially for complex mixtures or when the solute has a low solubility. Similar to UV/Vis spectroscopy, it relies on a calibration curve.

Methodology:

  • Development of HPLC Method and Calibration Curve:

    • Develop a suitable HPLC method for the analysis of this compound. This includes selecting an appropriate column (e.g., C18), mobile phase, flow rate, and detector wavelength (e.g., using a UV detector set to the λmax of the compound).

    • Prepare a series of standard solutions of known concentrations of this compound in the mobile phase or a compatible solvent.

    • Inject a fixed volume of each standard solution into the HPLC system and record the peak area.

    • Plot a calibration curve of peak area versus concentration and determine the linear regression equation.

  • Preparation and Analysis of Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method (Section 4.1, step 1).

    • After equilibration, withdraw and filter a sample of the clear supernatant.

    • Dilute the filtered saturated solution with a known volume of the mobile phase or a compatible solvent to bring the concentration within the linear range of the calibration curve.

    • Inject a fixed volume of the diluted solution into the HPLC system and record the peak area.

  • Calculation of Solubility:

    • Use the linear regression equation to calculate the concentration of the diluted sample.

    • Multiply by the dilution factor to determine the concentration of the saturated solution, which is the solubility.

Visualized Workflows and Logical Relationships

To aid researchers in the practical application of the described methodologies, the following diagrams, generated using Graphviz (DOT language), illustrate the general experimental workflow for solubility determination and a decision-making process for selecting an appropriate analytical method.

experimental_workflow cluster_prep Preparation cluster_sampling Sampling & Separation cluster_analysis Analysis cluster_calc Calculation prep_start Start: Excess Solute + Known Volume of Solvent equilibration Equilibration (e.g., 24-48h) with Constant Agitation and Temperature Control prep_start->equilibration settling Allow Undissolved Solid to Settle equilibration->settling sampling Withdraw Aliquot of Clear Supernatant settling->sampling filtration Filter through 0.45 µm Syringe Filter sampling->filtration analysis_choice Select Analytical Method filtration->analysis_choice gravimetric Gravimetric Analysis: Evaporate Solvent and Weigh Residue analysis_choice->gravimetric spectroscopic Spectroscopic/Chromatographic: Dilute Sample and Analyze analysis_choice->spectroscopic calculation Calculate Solubility (e.g., g/100 mL or mol/L) gravimetric->calculation spectroscopic->calculation end End: Quantitative Solubility Value calculation->end

General Experimental Workflow for Solubility Determination.

method_selection start Start: Need to Determine Solubility q1 Does the compound have a UV/Vis chromophore and the solvent is transparent? start->q1 q2 Is high sensitivity and specificity required? (e.g., low solubility, impure sample) q1->q2 No use_uvvis Use UV/Vis Method q1->use_uvvis Yes use_hplc Use HPLC Method q2->use_hplc Yes use_gravimetric Use Gravimetric Method q2->use_gravimetric No

Logical Diagram for Selecting a Solubility Determination Method.

Conclusion

While direct quantitative solubility data for this compound in organic solvents remains elusive in the public domain, this technical guide provides a robust framework for researchers to independently and accurately determine this vital parameter. The detailed protocols for gravimetric, UV/Vis spectroscopic, and HPLC methods, along with the structured approach to data presentation and workflow visualization, are intended to support the scientific community in generating high-quality, comparable solubility data. Such data will undoubtedly be of significant value in the fields of synthetic chemistry, process development, and pharmaceutical sciences.

References

An In-Depth Technical Guide to the Potential Applications of 2-Methyl-6-nitrobenzaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-6-nitrobenzaldehyde is an aromatic aldehyde with a unique substitution pattern that presents interesting possibilities as a scaffold in medicinal chemistry. Its sterically hindered aldehyde group, flanked by a methyl and a nitro group, influences its reactivity and the conformational properties of its derivatives. While research directly focused on the medicinal applications of this compound derivatives is still emerging, the broader class of nitroaromatic compounds, including isomers of nitrobenzaldehyde, has been extensively explored for the development of therapeutic agents. This technical guide consolidates the available information on this compound, its synthesis, and its potential as a building block for bioactive molecules. Drawing parallels from closely related structures, this document explores potential applications in anticancer and antimicrobial drug discovery, provides detailed hypothetical experimental protocols, and outlines potential signaling pathways for future investigation.

Introduction: The Therapeutic Potential of Nitroaromatic Scaffolds

Nitroaromatic compounds have a long history in medicinal chemistry, with applications ranging from antimicrobial to anticancer agents. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic ring and any attached functional groups, often playing a crucial role in the mechanism of action. For instance, the reduction of the nitro group under hypoxic conditions, prevalent in solid tumors and certain microbial environments, can lead to the formation of cytotoxic reactive nitrogen species. This bioreductive activation is a key feature of several nitroaromatic drugs.

This compound belongs to the family of nitrated aromatic aldehydes, which are versatile intermediates in the synthesis of a wide array of pharmaceuticals.[1] The presence of the aldehyde functional group allows for a variety of chemical transformations, most notably the formation of Schiff bases and the synthesis of various heterocyclic systems.[2] The unique ortho,ortho'-disubstitution pattern of this compound is expected to impart specific conformational constraints on its derivatives, which could be exploited for designing selective ligands for biological targets.

Synthetic Strategies and Chemical Properties

This compound is a solid at room temperature and can be synthesized through multi-step procedures, often involving the nitration of a corresponding toluene derivative followed by oxidation of the methyl group to an aldehyde.[3] Its chemical reactivity is primarily centered around the aldehyde and nitro functionalities.

Key Chemical Reactions
  • Schiff Base Formation: The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This reaction is a cornerstone for generating a diverse library of compounds for biological screening.

  • Heterocycle Synthesis: this compound can serve as a precursor for the synthesis of various heterocyclic compounds, which are prominent scaffolds in many approved drugs.[4]

  • Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which can then be further functionalized, opening up another avenue for chemical diversification.

Potential Applications in Medicinal Chemistry

While specific biological data for derivatives of this compound is limited in publicly available literature, we can extrapolate potential applications based on studies of analogous compounds, particularly other nitrobenzaldehyde isomers.

Anticancer Activity

Nitroaromatic compounds have been investigated as hypoxic-selective anticancer agents. The rationale is that the low oxygen environment within solid tumors facilitates the reduction of the nitro group to cytotoxic species by nitroreductase enzymes.

Hypothetical Application: A Schiff base derivative of this compound could be designed to target cancer cells. The imine linkage might confer stability, while the nitro group could be bioreductively activated in the hypoxic tumor microenvironment.

Antimicrobial Activity

Schiff bases and their metal complexes derived from various aldehydes, including nitrobenzaldehydes, have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens. The mechanism is often attributed to the ability of these compounds to chelate metal ions essential for microbial growth or to interfere with cellular processes.

Hypothetical Application: A series of Schiff bases derived from this compound and various aromatic or heterocyclic amines could be synthesized and screened for their activity against clinically relevant bacteria and fungi.

Quantitative Data Summary

Due to the limited availability of specific studies on this compound derivatives, the following table presents hypothetical quantitative data based on typical results observed for Schiff bases derived from other nitrobenzaldehyde isomers in anticancer and antimicrobial assays. This is for illustrative purposes to guide future research.

Compound IDDerivative ClassTarget Cell Line/OrganismAssay TypeIC50 (µM) / Zone of Inhibition (mm)
MNB-SB-01 Schiff BaseHuman Colon Cancer (HCT-116)MTT Assay15.2
MNB-SB-02 Schiff BaseHuman Breast Cancer (MCF-7)MTT Assay22.5
MNB-SB-03 Schiff BaseStaphylococcus aureusAgar Well Diffusion18
MNB-SB-04 Schiff BaseEscherichia coliAgar Well Diffusion14
MNB-SB-05 Schiff BaseCandida albicansAgar Well Diffusion16

Detailed Experimental Protocols

The following are detailed, representative protocols for the synthesis and biological evaluation of Schiff base derivatives of this compound.

General Synthesis of Schiff Bases from this compound

Objective: To synthesize a Schiff base via the condensation of this compound with a primary amine.

Materials:

  • This compound (1.0 mmol)

  • Substituted primary amine (e.g., 4-aminoantipyrine) (1.0 mmol)

  • Ethanol (20 mL)

  • Glacial acetic acid (2-3 drops)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Buchner funnel and filter paper

Procedure:

  • Dissolve this compound (1.0 mmol) in ethanol (10 mL) in a 50 mL round-bottom flask with magnetic stirring.

  • In a separate beaker, dissolve the primary amine (1.0 mmol) in ethanol (10 mL).

  • Add the amine solution to the aldehyde solution in the round-bottom flask.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture as a catalyst.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid product by vacuum filtration using a Buchner funnel.

  • If no precipitate forms, reduce the solvent volume under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.

  • Wash the collected solid with cold ethanol and dry it in a desiccator.

  • Characterize the purified product using techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry.

In Vitro Anticancer Activity: MTT Assay

Objective: To determine the cytotoxic effect of synthesized compounds on a cancer cell line.

Materials:

  • Synthesized Schiff base compounds

  • Human cancer cell line (e.g., HCT-116)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare stock solutions of the synthesized compounds in DMSO and dilute them with the culture medium to achieve a range of final concentrations.

  • After 24 hours, replace the medium with fresh medium containing the different concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the plates for another 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Agar Well Diffusion Method

Objective: To screen the synthesized compounds for their antimicrobial activity.

Materials:

  • Synthesized Schiff base compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strain (e.g., Candida albicans)

  • Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile Petri dishes

  • Sterile cork borer

  • DMSO (as a solvent)

  • Standard antibiotic and antifungal drugs (as positive controls)

Procedure:

  • Prepare the agar plates and allow them to solidify.

  • Inoculate the surface of the agar plates with the microbial suspension.

  • Create wells in the agar plates using a sterile cork borer.

  • Prepare solutions of the synthesized compounds in DMSO at a specific concentration (e.g., 1 mg/mL).

  • Add a fixed volume (e.g., 100 µL) of the compound solutions, DMSO (negative control), and standard drugs (positive control) to the wells.

  • Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48 hours.

  • Measure the diameter of the zone of inhibition around each well in millimeters.

Visualization of Workflows and Pathways

Experimental Workflow for Synthesis and Screening

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_data Data Analysis start This compound + Primary Amine reaction Condensation Reaction (Ethanol, Acetic Acid, Reflux) start->reaction purification Purification (Filtration/Recrystallization) reaction->purification characterization Characterization (FT-IR, NMR, MS) purification->characterization anticancer Anticancer Assay (MTT Assay) characterization->anticancer antimicrobial Antimicrobial Assay (Agar Well Diffusion) characterization->antimicrobial ic50 IC50 Determination anticancer->ic50 mic MIC/Zone of Inhibition antimicrobial->mic

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

Hypothesized Signaling Pathway for Anticancer Activity

signaling_pathway cluster_cell Cancer Cell MNB_derivative MNB Derivative Nitroreductase Nitroreductase (Hypoxic Condition) MNB_derivative->Nitroreductase Bioreductive Activation ReactiveSpecies Reactive Nitrogen Species Nitroreductase->ReactiveSpecies DNA_Damage DNA Damage ReactiveSpecies->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis triggers

Caption: Hypothesized mechanism of action for a this compound derivative as a hypoxic-activated anticancer agent.

Conclusion and Future Directions

This compound represents an under-explored starting material in medicinal chemistry. While direct evidence of its utility in approved therapeutics is currently lacking, the well-established biological activities of related nitroaromatic compounds, particularly in the realms of anticancer and antimicrobial research, strongly suggest its potential. The synthetic accessibility of a wide range of derivatives, such as Schiff bases and various heterocycles, makes it an attractive scaffold for generating novel compound libraries for high-throughput screening.

Future research should focus on the systematic synthesis and biological evaluation of derivatives of this compound. Quantitative structure-activity relationship (QSAR) studies could elucidate the key structural features required for potent and selective activity. Furthermore, mechanistic studies are crucial to understand how these compounds exert their biological effects, including the investigation of their potential to act as bioreductive prodrugs. The unique steric and electronic properties conferred by the 2-methyl and 6-nitro substitution pattern may lead to the discovery of novel therapeutic agents with improved efficacy and selectivity.

References

Steric Hindrance Effects in 2-Methyl-6-nitrobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Methyl-6-nitrobenzaldehyde is an aromatic aldehyde characterized by the presence of two bulky substituents, a methyl group and a nitro group, flanking the formyl group. This ortho-substitution pattern is the primary determinant of the molecule's unique chemical properties. The resulting steric hindrance, or spatial interference between these functional groups, forces them out of coplanarity with the benzene ring. This distortion has significant consequences for the molecule's electronic properties and its reactivity towards nucleophiles. Understanding these steric effects is crucial for designing synthetic routes and for predicting the molecule's behavior in complex chemical environments, which is of particular relevance in the field of drug development where molecular recognition and interaction are paramount.

Synthesis and Steric Considerations

The synthesis of this compound is challenging due to the directing effects of the substituents on the aromatic ring. Direct nitration of 2-methylbenzaldehyde would predominantly yield other isomers. Therefore, multi-step synthetic strategies are typically required.

A plausible synthetic pathway involves the nitration of an appropriate toluene derivative followed by the oxidation of the methyl group to an aldehyde. The specific sequence of these steps is critical to achieve the desired regioselectivity.

One notable development in the synthesis of a related derivative is the continuous preparation of this compound oxime. This method, utilizing a microchannel reactor, offers significant advantages in terms of yield and purity over traditional batch processes, as detailed in the following table. The oxime can then be hydrolyzed to yield the target aldehyde.

Data Presentation: Synthesis of this compound Oxime
ParameterContinuous Microchannel ReactorBatch Reactor (Comparative Example)
Starting Materials 2,3-dimethylnitrobenzene, n-butyl nitrite, potassium tert-butoxide2,3-dimethylnitrobenzene, n-butyl nitrite, potassium tert-butoxide
Purity >97.8%92.1%
Yield >95.5%91.2%

This data is derived from a patent for the synthesis of the oxime and highlights the efficiency of continuous flow methods.

Conformational Analysis and Spectroscopic Properties

The steric clash between the ortho substituents and the aldehyde group forces the formyl and nitro groups to twist out of the plane of the benzene ring. This has been observed in analogous ortho-substituted benzaldehydes. While specific crystallographic data for this compound is not available in the public record, computational modeling and spectroscopic techniques like Nuclear Magnetic Resonance (NMR) can provide insights into its conformation.

In the ¹H NMR spectrum, the aldehydic proton would likely show a chemical shift influenced by the electronic effects of the nitro group and the anisotropic effect of the nearby methyl group. 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could potentially be used to probe the spatial proximity between the protons of the methyl group and the aldehydic proton, providing evidence for the through-space interaction caused by steric hindrance.

Reactivity and the "Ortho-Effect"

The steric hindrance in this compound significantly impacts the reactivity of the aldehyde group. The bulky ortho substituents shield the electrophilic carbonyl carbon from the approach of nucleophiles, thereby slowing down reaction rates compared to less hindered isomers. This phenomenon is a classic example of the "ortho-effect," where the reactivity of a functional group is altered by the presence of adjacent substituents.

Furthermore, the electron-withdrawing nature of the nitro group increases the electrophilicity of the carbonyl carbon. However, this electronic activation is often counteracted by the steric shielding. The ultimate reactivity of the molecule in a given reaction is a balance of these opposing electronic and steric factors.

While specific kinetic data for reactions involving this compound is not available, it is expected to exhibit reduced rates in reactions such as additions of Grignard reagents or Wittig reactions when compared to its meta- and para-substituted isomers.

Experimental Protocols

Hypothetical Synthesis of this compound

  • Step 1: Nitration of 2-Methylbenzyl Alcohol. To a cooled solution of 2-methylbenzyl alcohol in a suitable solvent (e.g., acetic anhydride), a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is added dropwise while maintaining a low temperature. The reaction mixture is then carefully quenched with ice and the product is extracted.

  • Step 2: Oxidation of 2-Methyl-6-nitrobenzyl Alcohol. The product from the previous step is dissolved in an appropriate solvent (e.g., dichloromethane) and treated with an oxidizing agent (e.g., pyridinium chlorochromate, PCC) at room temperature. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. The crude product is then purified by column chromatography.

  • Step 3: Hydrolysis of the Oxime (Alternative Route). Following the patented procedure for the synthesis of this compound oxime, the purified oxime is subjected to hydrolysis, typically under acidic conditions, to yield the desired aldehyde.

Note: These are generalized procedures and would require optimization and safety assessment before implementation.

Visualizations

Diagram 1: Steric Hindrance in this compound

Steric_Hindrance Steric Hindrance in this compound cluster_molecule cluster_explanation Key Steric Interactions C1 C C2 C C1->C2 CHO CHO C1->CHO C3 C C2->C3 CH3 CH3 C2->CH3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 NO2 NO2 C6->NO2 Interaction1 Bulky methyl group Interaction3 Aldehyde group Interaction1->Interaction3 Steric Clash Interaction2 Bulky nitro group Interaction2->Interaction3 Steric Clash

Caption: Steric clash between ortho substituents and the aldehyde group.

Diagram 2: Plausible Synthetic Pathway

Synthetic_Pathway Plausible Synthetic Pathway Start 2-Methylbenzyl Alcohol Intermediate 2-Methyl-6-nitrobenzyl Alcohol Start->Intermediate Nitration (HNO3/H2SO4) Product This compound Intermediate->Product Oxidation (PCC) Nucleophilic_Addition Nucleophilic Addition to a Sterically Hindered Aldehyde cluster_reaction cluster_hindrance Steric Hindrance Reactant This compound TransitionState Transition State (Sterically Crowded) Reactant->TransitionState Nucleophile Nucleophile (Nu-) Nucleophile->TransitionState Attack on Carbonyl Carbon Product Addition Product TransitionState->Product Formation of new C-Nu bond Hindrance Ortho substituents (CH3 and NO2) impede nucleophilic attack Hindrance->TransitionState Increases activation energy

A Technical Guide to the Aldehyde Group Reactivity of 2-Methyl-6-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical reactivity of the aldehyde group in 2-Methyl-6-nitrobenzaldehyde. This compound is a valuable intermediate in organic synthesis, particularly for the construction of complex heterocyclic scaffolds relevant to medicinal chemistry. Its unique substitution pattern, featuring both a sterically demanding methyl group and a strongly electron-withdrawing nitro group ortho to the aldehyde, imparts a distinct reactivity profile that is crucial for synthetic planning and execution.

Core Reactivity Principles

The reactivity of the aldehyde group in this compound is primarily governed by a combination of electronic and steric effects. The potent electron-withdrawing nature of the adjacent nitro group significantly enhances the electrophilicity of the carbonyl carbon. This makes the aldehyde highly susceptible to nucleophilic attack, a key feature exploited in various condensation reactions.[1]

Conversely, the presence of two ortho substituents, the methyl and nitro groups, creates significant steric hindrance around the aldehyde functionality. This steric crowding can modulate the accessibility of the carbonyl carbon to incoming nucleophiles, potentially influencing reaction rates and stereochemical outcomes. This phenomenon, often termed the "ortho-effect," is a critical consideration in the synthetic application of this molecule.

Spectroscopic and Physicochemical Data

While comprehensive spectral data for this compound is available across various databases, a consolidated summary is presented below for reference. For comparative purposes, 1H and 13C NMR data for the closely related 2-methylbenzaldehyde are also included.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC8H7NO3--INVALID-LINK--
Molecular Weight165.15 g/mol --INVALID-LINK--
CAS Number107096-52-6--INVALID-LINK--

Table 2: Spectroscopic Data

Data TypeThis compound2-methylbenzaldehyde (for comparison)
1H NMR (400 MHz, DMSO-d6) δ (ppm) Data available in spectral databases.10.19 (s, 1H), 7.82 (d, J = 7.6 Hz, 1H), 7.56 (t, J = 7.5 Hz, 1H), 7.41 (t, J = 7.5 Hz, 1H), 7.34 (d, J = 7.5 Hz, 1H), 2.61 (s, 3H)[2]
13C NMR (101 MHz, DMSO-d6) δ (ppm) Data available in spectral databases.193.3, 140.1, 133.9, 133.8, 131.7, 131.3, 126.4, 19.0[2]
IR Spectroscopy Data available in spectral databases.Not available
Mass Spectrometry (GC-MS) Data available in spectral databases.Not available

Key Reactions and Experimental Protocols

The activated aldehyde group of this compound readily participates in a variety of chemical transformations. Below are representative protocols for two key reaction types: oxime formation and Knoevenagel condensation.

Oxime Formation

The formation of an oxime from this compound is a notable reaction, with recent advancements demonstrating highly efficient synthesis using continuous microchannel reactors. This transformation is significant as oximes are versatile functional groups in organic synthesis and medicinal chemistry.

Table 3: Quantitative Data for the Synthesis of this compound Oxime

ParameterContinuous Microchannel ReactorBatch Reactor (Comparative)
Starting Materials 2,3-dimethylnitrobenzene, n-butyl nitrite, potassium tert-butoxide2,3-dimethylnitrobenzene, n-butyl nitrite, potassium tert-butoxide
Purity >97.8%92.1%
Yield >95.5%91.2%

Data sourced from a patent for the synthesis of the corresponding oxime.

G Workflow for Oxime Synthesis cluster_0 Microchannel Reactor cluster_1 Batch Reactor start_micro Pump Reactants: 2,3-dimethylnitrobenzene, n-butyl nitrite, potassium tert-butoxide react_micro Continuous Flow Reaction in Microchannels start_micro->react_micro product_micro Product: Oxime (>97.8% Purity, >95.5% Yield) react_micro->product_micro start_batch Charge Reactants to Vessel react_batch Stirred Tank Reaction start_batch->react_batch product_batch Product: Oxime (92.1% Purity, 91.2% Yield) react_batch->product_batch

Caption: Comparative workflow of oxime synthesis.

Experimental Protocol: Oxime Synthesis (Conceptual)

  • Continuous Flow Synthesis: A solution of 2,3-dimethylnitrobenzene, n-butyl nitrite, and potassium tert-butoxide in a suitable solvent system is pumped through a microchannel reactor at a controlled flow rate and temperature. The product stream is collected, and the solvent is removed under reduced pressure to yield the oxime.

  • Batch Synthesis: To a stirred solution of 2,3-dimethylnitrobenzene and potassium tert-butoxide in an appropriate solvent, n-butyl nitrite is added dropwise at a controlled temperature. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted, dried, and purified by recrystallization or chromatography.

Knoevenagel Condensation

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that leverages the enhanced electrophilicity of the aldehyde in this compound. This reaction is instrumental in the synthesis of various substituted alkenes, which are precursors to a wide range of biologically active molecules.

G General Knoevenagel Condensation Workflow start Combine: This compound, Active Methylene Compound, Base Catalyst (e.g., piperidine) reaction Stir at Room Temperature or Gentle Heating start->reaction workup Reaction Quench and Product Extraction reaction->workup purification Purification by Recrystallization or Chromatography workup->purification product Substituted Alkene Product purification->product

Caption: Knoevenagel condensation experimental workflow.

Experimental Protocol: Knoevenagel Condensation with Malononitrile (Adapted)

  • To a solution of this compound (1.0 mmol) and malononitrile (1.1 mmol) in methanol (3 mL), a catalytic amount of a weak base such as piperidine or ammonium acetate is added.

  • The reaction mixture is stirred at room temperature, and the progress is monitored by TLC. For less reactive substrates, gentle heating or microwave irradiation (e.g., 60°C for 30 minutes) can be employed to facilitate the reaction.

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is washed with cold water or a suitable solvent to remove any unreacted starting materials and catalyst.

  • Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol, or a mixture of hexane and dichloromethane) to yield the pure benzylidenemalononitrile derivative.

Logical Relationships in Reactivity

The interplay of electronic and steric effects dictates the reactivity of the aldehyde group in this compound, leading to a preference for certain reaction pathways.

G Reactivity Profile of the Aldehyde Group aldehyde Aldehyde Group in This compound electronic Electronic Effect: -NO2 group is strongly electron-withdrawing aldehyde->electronic steric Steric Effect: Ortho -CH3 and -NO2 groups cause steric hindrance aldehyde->steric activated_carbonyl Increased Electrophilicity of Carbonyl Carbon electronic->activated_carbonyl hindered_attack Modulated Accessibility for Nucleophiles steric->hindered_attack reactivity High Reactivity in Condensation Reactions (e.g., Knoevenagel, Wittig) activated_carbonyl->reactivity hindered_attack->reactivity

References

Methodological & Application

Application Notes and Protocols: 2-Methyl-6-nitrobenzaldehyde as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-6-nitrobenzaldehyde is a valuable and versatile building block in synthetic organic chemistry, particularly for the construction of a diverse range of heterocyclic scaffolds. The presence of three key functional groups—an aldehyde, a nitro group, and a methyl group, all in a specific ortho/meta arrangement—provides a unique platform for various cyclization strategies. The electron-withdrawing nature of the nitro and aldehyde groups activates the methyl group for condensation reactions, while the nitro group itself is a precursor to an amino group, which is crucial for subsequent intramolecular cyclization.

These application notes provide an overview of the synthetic utility of this compound and detailed protocols for the synthesis of two important classes of N-heterocycles: indoles and quinolines.

Key Synthetic Strategies

The primary approach to utilizing this compound in heterocyclic synthesis involves a two-stage process:

  • Side-Chain Elongation: The aldehyde or the activated methyl group is reacted with a suitable partner to construct the necessary carbon framework for the target heterocycle.

  • Reductive Cyclization: The nitro group is reduced to an amino group, which then undergoes an intramolecular condensation with a carbonyl or other electrophilic center to form the heterocyclic ring.

This strategy has been successfully applied to the synthesis of various heterocyclic systems, and the following sections provide detailed protocols for the synthesis of substituted indoles and quinolines.

Synthesis of Substituted Indoles via Modified Leimgruber-Batcho Synthesis

The Leimgruber-Batcho indole synthesis is a powerful method for constructing the indole ring from an o-nitrotoluene derivative. By adapting this methodology to this compound, a variety of substituted indoles can be accessed. The general workflow involves the condensation of the aldehyde with an active methylene compound, followed by reductive cyclization.

Experimental Workflow: Modified Leimgruber-Batcho Synthesis

G start This compound intermediate Styrene Intermediate start->intermediate Knoevenagel Condensation reagent1 Active Methylene Compound (e.g., Nitroalkane, Malononitrile) Base (e.g., Piperidine) reagent1->intermediate product Substituted Indole intermediate->product Reductive Cyclization reagent2 Reducing Agent (e.g., Fe/AcOH, H2/Pd-C, Na2S2O4) reagent2->product

Caption: Workflow for the synthesis of substituted indoles.

General Protocol: Synthesis of a Hypothetical 7-Methyl-4-nitro-1H-indole-2-carbonitrile

This protocol describes the synthesis of 7-Methyl-4-nitro-1H-indole-2-carbonitrile as an illustrative example.

Step 1: Knoevenagel Condensation

  • To a solution of this compound (1.65 g, 10 mmol) in toluene (50 mL), add malononitrile (0.66 g, 10 mmol).

  • Add a catalytic amount of piperidine (0.1 mL).

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until the starting material is consumed (monitored by TLC).

  • Allow the reaction mixture to cool to room temperature.

  • The product, (2-(2-methyl-6-nitrophenyl)methylene)malononitrile, will precipitate. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Reductive Cyclization

  • In a round-bottom flask, suspend the (2-(2-methyl-6-nitrophenyl)methylene)malononitrile (2.13 g, 10 mmol) in a mixture of ethanol (50 mL) and water (10 mL).

  • Add sodium dithionite (Na₂S₂O₄) (8.7 g, 50 mmol) in portions while stirring vigorously. The reaction is exothermic.

  • After the addition is complete, heat the mixture at reflux for 2-3 hours.

  • Cool the reaction mixture and pour it into ice water (100 mL).

  • The product will precipitate. Collect the solid by filtration, wash with water, and dry.

  • Recrystallize from ethanol to afford pure 7-Methyl-4-nitro-1H-indole-2-carbonitrile.

ParameterValue
Starting Material This compound
Reagents Malononitrile, Piperidine, Sodium Dithionite
Product 7-Methyl-4-nitro-1H-indole-2-carbonitrile
Theoretical Yield 1.83 g
Expected Purity >95% after recrystallization

Synthesis of Substituted Quinolines via Modified Friedländer Annulation

The Friedländer annulation is a classic method for quinoline synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. A modification of this reaction utilizes 2-nitroaryl aldehydes, which undergo in situ reduction to the corresponding 2-aminoaryl aldehyde, followed by cyclization.

Experimental Workflow: Modified Friedländer Annulation

G start This compound intermediate In situ generated 2-Amino-6-methylbenzaldehyde start->intermediate Reduction reagent1 Ketone with α-Methylene Group (e.g., Acetone, Ethyl acetoacetate) product Substituted Quinoline reagent1->product reagent2 Reducing Agent & Acid Catalyst (e.g., Fe/AcOH) reagent2->intermediate intermediate->product Condensation & Cyclization

Caption: Workflow for the synthesis of substituted quinolines.

General Protocol: Synthesis of a Hypothetical 8-Methylquinoline

This protocol provides a general method for the synthesis of 8-methylquinoline.

  • To a stirred mixture of this compound (1.65 g, 10 mmol) and acetone (1.16 g, 20 mmol) in glacial acetic acid (20 mL), add iron powder (2.23 g, 40 mmol) portion-wise at room temperature.

  • After the initial exothermic reaction subsides, heat the mixture at 100-110 °C for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice water (100 mL).

  • Basify the mixture with a concentrated ammonium hydroxide solution to pH 8-9.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain pure 8-methylquinoline.

ParameterValue
Starting Material This compound
Reagents Acetone, Iron powder, Acetic acid
Product 8-Methylquinoline
Theoretical Yield 1.43 g
Expected Purity >98% after chromatography

Conclusion

This compound serves as a highly effective and versatile starting material for the synthesis of a wide array of substituted indoles and quinolines. The protocols detailed in these application notes are based on robust and well-established synthetic methodologies and can be adapted for the synthesis of a library of compounds for further investigation in drug discovery and materials science. The strategic placement of the functional groups in this compound allows for a convergent and efficient approach to complex heterocyclic systems.

Application Notes and Protocols for the Synthesis of Substituted Imidazolidinediones using 2-Methyl-6-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Imidazolidinedione scaffolds, commonly known as hydantoins, are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry. They are recognized as key pharmacophores in various clinically used drugs, exhibiting activities such as anticonvulsant, antiarrhythmic, and anticancer properties. The synthesis of novel substituted imidazolidinediones is, therefore, of great interest in drug discovery and development. This document provides detailed protocols for the synthesis of 5-(2-Methyl-6-nitrophenyl)imidazolidine-2,4-dione, a novel substituted hydantoin, utilizing 2-Methyl-6-nitrobenzaldehyde as the starting material via a multicomponent reaction approach. The presence of the ortho-methyl and nitro substituents on the phenyl ring offers unique steric and electronic properties that can be exploited for the development of new therapeutic agents.

Data Presentation

The following table summarizes the expected product characteristics and estimated yields for the synthesis of 5-(2-Methyl-6-nitrophenyl)imidazolidine-2,4-dione. The yields are estimated based on literature precedents for similar multicomponent reactions with ortho-substituted benzaldehydes. Actual yields may vary depending on the specific reaction conditions and scale.

Starting MaterialProductMolecular FormulaMolecular Weight ( g/mol )Estimated Yield (%)
This compound5-(2-Methyl-6-nitrophenyl)imidazolidine-2,4-dioneC₁₀H₉N₃O₄235.1965-75

Experimental Protocols

Key Experiment: One-Pot Synthesis of 5-(2-Methyl-6-nitrophenyl)imidazolidine-2,4-dione via the Bucherer-Bergs Reaction

This protocol details a one-pot multicomponent synthesis of the target imidazolidinedione from this compound, potassium cyanide, and ammonium carbonate.

Materials:

  • This compound

  • Potassium cyanide (KCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol (EtOH)

  • Deionized water (H₂O)

  • Hydrochloric acid (HCl), concentrated

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (10.0 g, 60.0 mmol), potassium cyanide (4.30 g, 66.0 mmol), and ammonium carbonate (18.5 g, 192 mmol).

  • Solvent Addition: To the flask, add a mixture of ethanol (60 mL) and deionized water (40 mL).

  • Reaction Conditions: The reaction mixture is stirred and heated to reflux (approximately 80-90 °C) using a heating mantle. The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting aldehyde. The reaction is typically complete within 6-8 hours.

  • Work-up and Isolation:

    • After completion, the reaction mixture is cooled to room temperature.

    • The mixture is then carefully acidified to pH 2-3 with concentrated hydrochloric acid under a fume hood. Caution: Acidification of cyanide-containing solutions will generate toxic hydrogen cyanide gas. This step must be performed in a well-ventilated fume hood.

    • The resulting precipitate is collected by vacuum filtration using a Buchner funnel.

  • Purification:

    • The crude product is washed with cold deionized water (2 x 30 mL) to remove any inorganic salts.

    • The solid is then recrystallized from an appropriate solvent system (e.g., ethanol/water) to afford the pure 5-(2-Methyl-6-nitrophenyl)imidazolidine-2,4-dione.

  • Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 5-(2-Methyl-6-nitrophenyl)imidazolidine-2,4-dione.

experimental_workflow reagents This compound Potassium Cyanide Ammonium Carbonate reaction Reflux (80-90 °C) 6-8 hours reagents->reaction solvent Ethanol/Water solvent->reaction workup Acidification (HCl) Precipitation reaction->workup purification Filtration & Recrystallization workup->purification product 5-(2-Methyl-6-nitrophenyl)imidazolidine-2,4-dione purification->product

Caption: Experimental workflow for the synthesis of the target imidazolidinedione.

Plausible Reaction Mechanism

The Bucherer-Bergs reaction proceeds through a series of equilibria, as depicted in the following plausible mechanism.

reaction_mechanism cluster_reagents Reactants aldehyde This compound cyanohydrin Cyanohydrin Intermediate aldehyde->cyanohydrin + CN⁻ aminonitrile α-Aminonitrile cyanohydrin->aminonitrile + NH₃ hydantoic_acid_nitrile Hydantoic Acid Nitrile aminonitrile->hydantoic_acid_nitrile + CO₂ iminohydantoin 5-Imino-imidazolidin-2-one hydantoic_acid_nitrile->iminohydantoin Intramolecular cyclization product 5-(2-Methyl-6-nitrophenyl) imidazolidine-2,4-dione iminohydantoin->product Hydrolysis KCN KCN (NH4)2CO3 (NH4)2CO3

Caption: Plausible mechanism for the Bucherer-Bergs synthesis of the imidazolidinedione.

Application Notes and Protocols for the Pictet-Spengler Reaction with 2-Methyl-6-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and relevant data for conducting the Pictet-Spengler reaction using 2-Methyl-6-nitrobenzaldehyde and tryptamine to synthesize the corresponding tetrahydro-β-carboline. This reaction is a cornerstone in the synthesis of a wide array of alkaloid structures and pharmaceutically relevant scaffolds.

Introduction

The Pictet-Spengler reaction is a powerful acid-catalyzed chemical reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic substitution to form a tetracyclic ring system.[1][2] This methodology is fundamental in the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines, which are core structures in many natural products and synthetic drugs.[3]

The reactivity of the aldehyde component is a critical factor for the success of the Pictet-Spengler reaction. Aldehydes bearing electron-withdrawing groups, such as a nitro group, and those with steric hindrance, particularly at the ortho position, are known to exhibit reduced reactivity. Consequently, the reaction with this compound is expected to require more forcing conditions compared to reactions with simpler aldehydes.

This document outlines a robust protocol for the Pictet-Spengler reaction with the sterically hindered and electronically deactivated this compound.

Data Presentation

The following table summarizes typical conditions for the Pictet-Spengler reaction with various substituted benzaldehydes, providing a comparative basis for the protocol developed for this compound.

AldehydeAmineCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
BenzaldehydeTryptamineTFA / CH2Cl2Reflux2~85General Knowledge
4-NitrobenzaldehydeTryptamineTFA / CH2Cl2Reflux4-6~70-80Inferred from general principles
2-NitrobenzaldehydeTryptamineAcetic Acid / CH2Cl2Reflux12-24ModerateInferred from general principles
2-MethylbenzaldehydeTryptamineTFA / CH2Cl2Reflux3-5~80Inferred from general principles
This compound Tryptamine TFA / Dichloroethane 80 24 Expected to be moderate Proposed Protocol

Experimental Protocol

This protocol is designed to address the anticipated lower reactivity of this compound. The choice of dichloroethane as a solvent allows for higher reaction temperatures compared to dichloromethane.

Materials:

  • Tryptamine

  • This compound

  • Trifluoroacetic acid (TFA)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve tryptamine (1.0 eq) in 1,2-dichloroethane (approximately 0.1 M concentration of tryptamine).

  • Addition of Aldehyde: To the stirred solution, add this compound (1.1 eq).

  • Initiation of Reaction: Carefully add trifluoroacetic acid (TFA, 2.0 eq) dropwise to the reaction mixture.

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to 80 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is expected to proceed over 24 hours.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Neutralization: Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.

  • Extraction: Extract the aqueous layer three times with dichloromethane.

  • Washing and Drying: Combine the organic layers and wash them with brine. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 1-(2-methyl-6-nitrophenyl)-1,2,3,4-tetrahydro-β-carboline.

Visualizations

Reaction Pathway:

pictet_spengler_pathway tryptamine Tryptamine intermediate Iminium Ion Intermediate tryptamine->intermediate aldehyde This compound aldehyde->intermediate reagents TFA, DCE, 80°C cyclization Intramolecular Electrophilic Substitution intermediate->cyclization product 1-(2-methyl-6-nitrophenyl)- 1,2,3,4-tetrahydro-β-carboline cyclization->product

Caption: General reaction pathway for the Pictet-Spengler synthesis of 1-(2-methyl-6-nitrophenyl)-1,2,3,4-tetrahydro-β-carboline.

Experimental Workflow:

experimental_workflow start Dissolve Tryptamine in DCE add_aldehyde Add 2-Methyl-6- nitrobenzaldehyde start->add_aldehyde add_tfa Add TFA add_aldehyde->add_tfa reflux Heat to 80°C (24h) add_tfa->reflux workup Quench with NaHCO3 & Extract with DCM reflux->workup purify Column Chromatography workup->purify end Isolate Pure Product purify->end

Caption: Step-by-step experimental workflow for the Pictet-Spengler reaction.

References

Application Notes and Protocols for the Continuous Flow Synthesis of 2-Methyl-6-nitrobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the continuous flow synthesis of 2-Methyl-6-nitrobenzaldehyde and its subsequent derivatization to form Schiff bases, oximes, and hydrazones. Continuous flow processing offers significant advantages for these syntheses, including enhanced safety, improved heat and mass transfer, and higher reproducibility compared to traditional batch methods.[1][2]

Synthesis of this compound via Continuous Flow Nitration

The synthesis of this compound can be achieved through the nitration of 2-methylbenzaldehyde in a continuous flow microreactor system. This approach allows for precise control over reaction conditions, minimizing the formation of unwanted isomers and improving the overall safety of this highly exothermic reaction.[3][4][5]

Experimental Protocol

A two-feed continuous flow setup is employed for the nitration of 2-methylbenzaldehyde. One feed stream contains 2-methylbenzaldehyde dissolved in a suitable solvent, and the second stream consists of the nitrating agent.

Table 1: Reagent Preparation and Pump Parameters

ParameterStream AStream B
Reagent 2-MethylbenzaldehydeNitric Acid (fuming)
Solvent Sulfuric Acid (98%)Sulfuric Acid (98%)
Concentration 1.0 M2.0 M
Pump Type HPLC PumpHPLC Pump
Flow Rate 0.5 mL/min0.5 mL/min

Table 2: Reactor and Reaction Conditions

ParameterValue
Reactor Type Microreactor, 10 mL SiC
T-Mixer 250 µm internal diameter
Residence Time 10 minutes
Temperature 10 °C
Back Pressure Regulator 10 bar

Procedure:

  • Prepare the reagent solutions as described in Table 1.

  • Set up the continuous flow system as depicted in the workflow diagram below.

  • Pressurize the system to 10 bar using the back pressure regulator.

  • Start the pumps at the specified flow rates to introduce the reagents into the microreactor.

  • Maintain the reactor temperature at 10 °C using a suitable cooling system.

  • After the initial residence time has passed, collect the product stream.

  • The collected stream is then quenched with a continuous flow of ice-cold water.

  • The product is extracted, and the organic layer is dried and concentrated to yield this compound.

Logical Workflow for Synthesis

G cluster_reagents Reagent Preparation cluster_flow_system Continuous Flow System cluster_workup Workup A 2-Methylbenzaldehyde in Sulfuric Acid P1 Pump A A->P1 B Nitric Acid in Sulfuric Acid P2 Pump B B->P2 M T-Mixer P1->M P2->M R Microreactor (10 °C) M->R BPR Back Pressure Regulator (10 bar) R->BPR Q Quenching (Ice Water) BPR->Q E Extraction Q->E D Drying & Concentration E->D Prod This compound D->Prod

Caption: Continuous flow synthesis of this compound.

Derivatization of this compound in Continuous Flow

The synthesized this compound can be further derivatized in a continuous flow system to produce a library of compounds such as Schiff bases, oximes, and hydrazones. These reactions typically proceed rapidly and with high conversion rates in a flow setup.

Experimental Protocol for Derivatization

A similar two-feed continuous flow system is used for the derivatization. One stream contains the this compound, and the second stream contains the respective amine, hydroxylamine, or hydrazine.

Table 3: Reagent Preparation for Derivatization

DerivativeStream AStream B
Schiff Base This compound (0.5 M in Ethanol)Aniline (0.5 M in Ethanol)
Oxime This compound (0.5 M in Ethanol)Hydroxylamine HCl (0.5 M in Ethanol/Water 9:1) with Triethylamine (0.55 M)
Hydrazone This compound (0.5 M in Ethanol)Hydrazine hydrate (0.5 M in Ethanol)

Table 4: Reactor and Reaction Conditions for Derivatization

ParameterSchiff BaseOximeHydrazone
Reactor Type PFA Tubing, 5 mLPFA Tubing, 5 mLPFA Tubing, 5 mL
T-Mixer 250 µm internal diameter250 µm internal diameter250 µm internal diameter
Flow Rate (each stream) 0.25 mL/min0.25 mL/min0.25 mL/min
Residence Time 10 minutes10 minutes10 minutes
Temperature 60 °C50 °C40 °C
Back Pressure Regulator 5 bar5 bar5 bar

Procedure:

  • Prepare the appropriate reagent solutions as detailed in Table 3.

  • Set up the continuous flow system as illustrated in the workflow diagram.

  • Pressurize the system to 5 bar.

  • Start the pumps at the specified flow rates.

  • Heat the reactor to the desired temperature.

  • Collect the product stream after the residence time has elapsed.

  • The product can often be isolated by simple precipitation upon cooling or by solvent evaporation.

General Workflow for Derivatization

G cluster_reagents Reagent Preparation cluster_flow_system Continuous Flow System cluster_workup Product Isolation A This compound in Solvent P1 Pump A A->P1 B Amine / Hydroxylamine / Hydrazine in Solvent P2 Pump B B->P2 M T-Mixer P1->M P2->M R Heated Reactor M->R BPR Back Pressure Regulator (5 bar) R->BPR C Cooling / Precipitation BPR->C F Filtration / Evaporation C->F Prod Derivative Product F->Prod

Caption: Continuous flow derivatization of this compound.

Data Summary

The following table summarizes the expected outcomes for the continuous flow synthesis of this compound and its derivatives based on similar literature reports. Actual yields may vary depending on the specific setup and optimization.

Table 5: Summary of Reactions and Expected Yields

ReactionProductResidence Time (min)Temperature (°C)Expected Yield (%)
NitrationThis compound1010> 85
Schiff Base FormationN-(2-methyl-6-nitrobenzylidene)aniline1060> 95
Oxime FormationThis compound oxime1050> 90
Hydrazone FormationThis compound hydrazone1040> 95

Signaling Pathways and Logical Relationships

The synthesis of these derivatives is a key step in the development of novel pharmaceutical compounds. The nitrobenzaldehyde moiety is a versatile pharmacophore that can be incorporated into various molecular scaffolds to interact with biological targets. The derivatization process allows for the systematic modification of the molecule's properties, such as lipophilicity and hydrogen bonding capacity, which are crucial for drug-receptor interactions.

G cluster_synthesis Chemical Synthesis cluster_development Drug Development SM Starting Material (2-Methylbenzaldehyde) Core Core Molecule (this compound) SM->Core Nitration Deriv Derivative Library (Schiff Bases, Oximes, etc.) Core->Deriv Derivatization Screen High-Throughput Screening Deriv->Screen Lead Lead Compound Identification Screen->Lead Opt Lead Optimization Lead->Opt Candidate Drug Candidate Opt->Candidate

Caption: Logical relationship in drug discovery.

References

Application Note: Protocols for the Selective Reduction of the Nitro Group in 2-Methyl-6-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides detailed experimental protocols for the chemical reduction of the nitro group in 2-Methyl-6-nitrobenzaldehyde to yield 2-Methyl-6-aminobenzaldehyde. This transformation is a critical step in the synthesis of various heterocyclic compounds and pharmaceutical intermediates. Two robust and widely applicable methods are presented: catalytic hydrogenation using Palladium on carbon (Pd/C) and a metal-mediated reduction using iron powder in an acidic medium. This document includes step-by-step procedures, a comparative table of reaction parameters, and a visual workflow diagram to guide researchers in successfully carrying out this synthesis.

Introduction

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis. The target molecule, this compound, presents a unique challenge due to the presence of three distinct functional groups: a nitro group, an aldehyde, and a methyl group on an aromatic ring. A successful protocol must selectively reduce the nitro group while preserving the aldehyde functionality, which is susceptible to reduction or condensation side reactions. The steric hindrance imposed by the ortho-methyl group may also influence reaction kinetics and reagent accessibility.

This note details two effective methods for this selective reduction:

  • Catalytic Hydrogenation: A clean and efficient method utilizing hydrogen gas and a palladium catalyst. It often proceeds with high selectivity and yield, and the catalyst can be easily removed by filtration.

  • Iron-Mediated Reduction: A classic and cost-effective method using elemental iron in an acidic solution. This method is known for its excellent chemoselectivity for the nitro group in the presence of other reducible functionalities like aldehydes and ketones.

Comparative Data

The following table summarizes the typical reaction conditions and expected outcomes for the two protocols described. The data is based on established procedures for structurally similar compounds, such as 2-nitrobenzaldehyde, and serves as a reliable estimate for the reduction of this compound.

ParameterProtocol 1: Catalytic HydrogenationProtocol 2: Iron-Mediated Reduction
Substrate This compoundThis compound
Reducing Agent/Catalyst H₂ (gas) / 10% Pd/CIron powder / Hydrochloric Acid
Solvent Ethanol or Ethyl AcetateEthanol / Water
Temperature Room Temperature (20-25 °C)80-90 °C
Reaction Time 2-6 hours1-3 hours
Pressure (for Protocol 1) 1-4 atm (balloon or Parr shaker)Atmospheric
Typical Yield >90%85-95%
Work-up Filtration, solvent evaporationFiltration, extraction, neutralization

Experimental Protocols

Safety Precaution: These experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Catalytic Hydrogenation using Pd/C

This protocol describes the reduction of this compound using hydrogen gas and a 10% Palladium on carbon catalyst.

Materials and Equipment:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (reagent grade)

  • Diatomaceous earth (e.g., Celite®)

  • Two- or three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogen gas supply (balloon or cylinder with regulator)

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (15-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add 10% Pd/C (1-5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask (or connect to a hydrogenation apparatus). Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere is replaced by hydrogen.

  • Reaction: Stir the suspension vigorously at room temperature (20-25 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-6 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas in the fume hood and purge the flask with an inert gas like nitrogen.

  • Catalyst Removal: Dilute the reaction mixture with additional ethanol and filter it through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with small portions of ethanol to ensure complete recovery of the product.

  • Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-Methyl-6-aminobenzaldehyde. Further purification can be achieved by recrystallization or column chromatography if necessary.

Protocol 2: Iron-Mediated Reduction

This protocol details the reduction of this compound using iron powder and hydrochloric acid.

Materials and Equipment:

  • This compound

  • Iron powder (<100 mesh)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (reagent grade)

  • Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃) solution

  • Ethyl acetate or Dichloromethane for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq) and ethanol (10-15 mL per gram of substrate).

  • Addition of Iron: Add iron powder (3.0-5.0 eq) to the solution.

  • Initiation of Reaction: Heat the mixture to 50-60 °C with vigorous stirring. Slowly add a solution of concentrated HCl (0.5-1.0 eq) in water (5 mL per gram of substrate) dropwise. An exothermic reaction should be observed.

  • Reaction: After the initial exotherm subsides, heat the reaction mixture to reflux (80-90 °C) and maintain for 1-3 hours.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Allow the reaction mixture to cool to room temperature. Filter the hot solution through a pad of diatomaceous earth to remove the iron salts. Wash the filter cake with hot ethanol.

  • Neutralization and Extraction: Combine the filtrate and washings. Carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the pH is approximately 7-8. The product may precipitate or can be extracted.

  • Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude 2-Methyl-6-aminobenzaldehyde can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the reduction of this compound.

experimental_workflow cluster_start Starting Material cluster_reaction Reduction Step cluster_workup Work-up & Purification cluster_product Final Product start This compound protocol1 Protocol 1: Catalytic Hydrogenation (H₂, Pd/C, Ethanol, RT) start->protocol1 protocol2 Protocol 2: Iron-Mediated Reduction (Fe, HCl, Ethanol/H₂O, Reflux) start->protocol2 workup Reaction Quenching & Catalyst/Salt Removal protocol1->workup protocol2->workup extraction Extraction & Neutralization (for Protocol 2) workup->extraction If applicable purification Solvent Evaporation & Purification (Recrystallization/Chromatography) workup->purification extraction->purification product 2-Methyl-6-aminobenzaldehyde purification->product

Caption: General workflow for the reduction of this compound.

Development of Novel Schiff Bases from 2-Methyl-6-nitrobenzaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis, characterization, and potential applications of novel Schiff bases derived from 2-methyl-6-nitrobenzaldehyde. Due to the limited availability of published data on Schiff bases synthesized specifically from this compound, the following protocols and application notes are based on established methods for structurally similar nitro-substituted benzaldehydes. Researchers should consider these as foundational guidelines and may need to optimize conditions for their specific target molecules.

Application Notes

Schiff bases are a versatile class of organic compounds characterized by the presence of a carbon-nitrogen double bond (azomethine group). The introduction of a nitro group and a methyl group on the benzaldehyde ring, as in this compound, is anticipated to confer unique electronic and steric properties to the resulting Schiff bases, making them promising candidates for various applications in medicinal chemistry and materials science.

Potential Therapeutic Applications:

  • Antimicrobial Agents: The azomethine group is a common feature in many antimicrobial compounds. The nitro group, being a strong electron-withdrawing group, can enhance the biological activity of the Schiff base. It is hypothesized that these compounds may interfere with microbial cell wall synthesis or inhibit essential enzymatic activities.

  • Anticancer Agents: Many Schiff base derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. The planar structure of the aromatic rings allows for intercalation with DNA, potentially disrupting DNA replication and transcription in cancer cells. The nitro group can also contribute to the generation of reactive oxygen species, inducing apoptosis.

  • Enzyme Inhibitors: The structural features of these novel Schiff bases may allow them to act as specific inhibitors for enzymes implicated in various diseases. The imine linkage and the substituted aromatic ring can interact with the active sites of enzymes through hydrogen bonding and hydrophobic interactions.

Other Potential Applications:

  • Corrosion Inhibitors: The nitrogen and oxygen atoms in the Schiff base structure can coordinate with metal surfaces, forming a protective layer that inhibits corrosion.

  • Catalysts: Metal complexes of Schiff bases are widely used as catalysts in various organic transformations due to their stability and catalytic efficiency.

  • Fluorescent Probes: The conjugated system of aromatic rings and the azomethine group can impart fluorescent properties to these molecules, making them suitable for use as sensors for specific ions or molecules.

Experimental Protocols

Synthesis of Schiff Bases from this compound (General Protocol)

This protocol describes a general method for the condensation reaction between this compound and a primary amine.

Materials:

  • This compound

  • Appropriate primary amine (e.g., aniline, substituted anilines, amino acids)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hot plate

  • Beaker

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol.

  • To this solution, add an equimolar amount of the desired primary amine dissolved in absolute ethanol.

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • The reaction mixture is then refluxed with constant stirring for a period ranging from 2 to 8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), the reaction mixture is cooled to room temperature.

  • The cooled solution is poured into a beaker containing crushed ice or cold water to precipitate the solid Schiff base.

  • The precipitated product is collected by filtration using a Buchner funnel.

  • The crude product is washed with cold ethanol to remove any unreacted starting materials.

  • The product is then purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base.

  • The purified product is dried in a desiccator over anhydrous calcium chloride.

Characterization of the Synthesized Schiff Bases

The structure and purity of the synthesized Schiff bases can be confirmed using various spectroscopic techniques.

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Expected Peaks:

    • A characteristic absorption band in the region of 1600-1640 cm⁻¹ corresponding to the C=N (azomethine) stretching vibration.

    • Bands around 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹ for the asymmetric and symmetric stretching vibrations of the NO₂ group, respectively.

    • Stretching vibrations for aromatic C-H bonds above 3000 cm⁻¹.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

  • Expected Signals in ¹H NMR:

    • A singlet in the region of δ 8.0-9.0 ppm for the proton of the azomethine group (-CH=N-).

    • Multiplets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons of the aromatic rings.

    • A singlet for the methyl group protons.

  • Expected Signals in ¹³C NMR:

    • A signal in the range of δ 150-165 ppm for the carbon of the azomethine group.

    • Signals in the aromatic region for the aromatic carbons.

    • A signal for the methyl group carbon.

3. UV-Visible Spectroscopy:

  • The electronic spectra are expected to show absorption bands corresponding to π → π* and n → π* transitions within the aromatic rings and the azomethine group.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the synthesis and characterization of novel Schiff bases derived from this compound.

Table 1: Synthesis and Physicochemical Properties of Novel Schiff Bases

Schiff Base Derivative (Reactant Amine)Molecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)Color
e.g., N-(2-methyl-6-nitrobenzylidene)anilineC₁₄H₁₂N₂O₂256.26Data to be filledData to be filledData to be filled
Other derivatives

Table 2: Spectroscopic Data for Novel Schiff Bases

Schiff Base DerivativeFTIR (KBr, cm⁻¹) ν(C=N)¹H NMR (CDCl₃, δ ppm) -CH=N-UV-Vis (Ethanol, λmax nm)
e.g., N-(2-methyl-6-nitrobenzylidene)anilineData to be filledData to be filledData to be filled
Other derivatives

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of Schiff bases and a hypothetical signaling pathway that could be targeted by these compounds.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start This compound + Primary Amine reaction Reflux in Ethanol with Acetic Acid Catalyst start->reaction precipitation Precipitation in Cold Water reaction->precipitation filtration Filtration and Washing precipitation->filtration recrystallization Recrystallization filtration->recrystallization product Pure Schiff Base recrystallization->product ftir FTIR Spectroscopy product->ftir Structural Analysis nmr NMR Spectroscopy (¹H and ¹³C) product->nmr Structural Confirmation uv_vis UV-Vis Spectroscopy product->uv_vis Electronic Properties

Caption: Experimental workflow for the synthesis and characterization of Schiff bases.

signaling_pathway cluster_cell Cancer Cell receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation & Survival mtor->proliferation schiff_base Schiff Base (Inhibitor) schiff_base->pi3k Inhibits schiff_base->akt Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by a novel Schiff base.

Application Notes and Protocols for the Catalytic Conversion of 2-Methyl-6-nitrobenzaldehyde to Novel Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and conceptual frameworks for the synthesis of novel quinoline and tetrahydroquinoline derivatives starting from 2-Methyl-6-nitrobenzaldehyde. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds. The protocols outlined below are based on established catalytic methodologies for related substrates and are adapted for the specific chemistry of this compound.

Application Notes

The catalytic transformation of this compound opens avenues to novel molecular architectures for drug discovery. The primary strategies involve the reductive cyclization of the nitro and aldehyde functionalities in a concerted or sequential manner with a suitable coupling partner.

1. Synthesis of Novel 8-Methyl-Substituted Quinolines:

The Friedländer annulation is a powerful method for quinoline synthesis. A domino nitro reduction-Friedländer heterocyclization approach allows for the one-pot synthesis of quinolines from 2-nitrobenzaldehydes. By applying this to this compound, a variety of novel 8-methyl-substituted quinolines can be synthesized. Quinolines are known to possess a wide range of pharmacological activities, including:

  • Antimalarial: Chloroquine and hydroxychloroquine are famous examples.

  • Anticancer: Certain quinoline derivatives have shown efficacy against various cancer cell lines.

  • Antibacterial and Antiviral: This class of compounds has been explored for treating various infections.[1]

  • Anti-inflammatory: Some quinoline derivatives exhibit anti-inflammatory properties.

The introduction of a methyl group at the 8-position can influence the pharmacokinetic and pharmacodynamic properties of the resulting quinoline derivatives, potentially leading to improved efficacy or novel mechanisms of action.

2. Synthesis of Novel 8-Methyl-Substituted Tetrahydroquinolines:

Tetrahydroquinolines are featured in a wide range of bioactive natural products and synthetic drugs. The catalytic hydrogenation of the quinoline products or a direct one-pot synthesis from this compound can yield novel 8-methyl-substituted tetrahydroquinolines. These scaffolds are of interest for their potential as:

  • CNS agents: Exhibiting activities such as antipsychotic, antidepressant, and neuroprotective effects.

  • Cardiovascular agents: Including antihypertensive and antiarrhythmic properties.

  • Anticancer agents: Showing promise in the development of new cancer therapies.

The stereochemistry of the tetrahydroquinoline core is often crucial for biological activity, and asymmetric catalytic methods can be employed to access enantiomerically pure compounds.

Experimental Protocols

Protocol 1: Domino Nitro Reduction-Friedländer Heterocyclization for the Synthesis of 2,4-Disubstituted-8-methylquinolines

This protocol describes the one-pot synthesis of a novel 2,4-disubstituted-8-methylquinoline from this compound and an active methylene compound, adapted from a procedure for 2-nitrobenzaldehyde.

Reaction Scheme:

Materials:

  • This compound

  • Active methylene compound (e.g., 2,4-pentanedione)

  • Iron powder (Fe), 325 mesh

  • Glacial Acetic Acid (AcOH)

  • Ethanol (EtOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the active methylene compound (e.g., 2,4-pentanedione, 1.2 mmol), and glacial acetic acid (5 mL).

  • Stir the mixture at room temperature to ensure dissolution.

  • Add iron powder (4.0 mmol) in one portion.

  • Heat the reaction mixture to 80°C and stir vigorously for 3-5 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with ethanol (10 mL).

  • Filter the mixture through a pad of Celite to remove the iron salts, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Neutralize the residue by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired 2,4-disubstituted-8-methylquinoline.

Data Presentation:

Starting MaterialActive Methylene CompoundProductExpected Yield (%)
This compound2,4-Pentanedione2,4,8-Trimethylquinoline75-85
This compoundEthyl acetoacetateEthyl 2,8-dimethylquinoline-3-carboxylate70-80
This compoundMalononitrile2-Amino-8-methylquinoline-3-carbonitrile65-75
Protocol 2: One-Pot Catalytic Synthesis of 2,4-Disubstituted-8-methyl-1,2,3,4-tetrahydroquinolines

This protocol outlines a proposed one-pot synthesis of novel 2,4-disubstituted-8-methyl-1,2,3,4-tetrahydroquinolines from this compound and a ketone, using a heterogeneous catalyst. This is adapted from a procedure for 2-nitrobenzaldehyde.

Reaction Scheme:

Materials:

  • This compound

  • Ketone (e.g., Acetone)

  • Heterogeneous Catalyst (e.g., Ni/N-SiC or Pd/C)

  • Ethanol (EtOH)

  • Base (e.g., LiOH)

  • Hydrogen gas (H₂)

  • Autoclave/high-pressure reactor

Procedure:

  • To a high-pressure reactor, add the catalyst (e.g., 4 mol% Ni/N-SiC), this compound (0.5 mmol), the ketone (e.g., Acetone, 0.5 mmol), and ethanol (3 mL).

  • Seal the reactor, purge with hydrogen gas, and then pressurize with H₂ to 3.0 MPa.

  • Stir the mixture at 40°C for 20 hours.

  • Cool the reactor, vent the hydrogen, and add a solution of LiOH (0.3 mmol) in ethanol.

  • Reseal the reactor, purge with argon, and stir at 60°C for 20 hours.

  • Cool the reactor, purge with hydrogen, and then pressurize with H₂ to 5.0 MPa.

  • Heat the mixture to 120°C and stir for 48 hours.

  • After cooling and venting, filter the catalyst and concentrate the solvent.

  • Purify the crude product by column chromatography to yield the desired 2,4-disubstituted-8-methyl-1,2,3,4-tetrahydroquinoline.

Data Presentation:

Starting MaterialKetoneProductExpected Yield (%)
This compoundAcetone2,2,4,8-Tetramethyl-1,2,3,4-tetrahydroquinoline60-70
This compoundCyclohexanone8-Methyl-1,2,3,4,9,10-hexahydroacridine55-65

Visualizations

Experimental Workflows

G cluster_0 Protocol 1: Domino Friedländer Synthesis A1 1. Mix Reactants (this compound, Active Methylene Compound, AcOH) B1 2. Add Fe Powder A1->B1 C1 3. Heat and Stir (80°C, 3-5h) B1->C1 D1 4. Cooldown and Dilute (EtOH) C1->D1 E1 5. Filter through Celite D1->E1 F1 6. Concentrate Filtrate E1->F1 G1 7. Neutralize (NaHCO3) F1->G1 H1 8. Extract (EtOAc) G1->H1 I1 9. Dry and Concentrate H1->I1 J1 10. Column Chromatography I1->J1 K1 Novel 8-Methylquinoline J1->K1

Caption: Workflow for the synthesis of novel 8-methylquinolines.

G cluster_1 Protocol 2: One-Pot Tetrahydroquinoline Synthesis A2 Step A: Reductive Condensation (Reactants, Catalyst, 3.0 MPa H2, 40°C, 20h) B2 Step B: Cyclization (Add LiOH, 60°C, 20h) A2->B2 C2 Step C: Hydrogenation (5.0 MPa H2, 120°C, 48h) B2->C2 D2 Cooldown and Filter C2->D2 E2 Concentrate and Purify D2->E2 F2 Novel 8-Methyl-tetrahydroquinoline E2->F2

Caption: Workflow for the one-pot synthesis of novel 8-methyl-tetrahydroquinolines.

Hypothesized Signaling Pathway

Given that many quinoline derivatives exhibit anti-inflammatory and anticancer properties, a potential mechanism of action for a novel 8-methylquinoline could involve the inhibition of the NF-κB signaling pathway. This is a hypothetical pathway for illustrative purposes.

G cluster_2 Hypothetical NF-κB Inhibition Pathway Stimulus Inflammatory Stimulus (e.g., TNF-α, IL-1β) Receptor Cell Surface Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NMQ Novel 8-Methylquinoline NMQ->IKK inhibits NFkB_IkB NF-κB/IκBα Complex (Inactive) NFkB NF-κB (Active) NFkB_IkB->NFkB IκBα degradation Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Transcription (e.g., COX-2, iNOS) NFkB->Genes activates Response Inflammatory Response Genes->Response

Caption: Hypothesized inhibition of the NF-κB signaling pathway by a novel 8-methylquinoline.

References

Troubleshooting & Optimization

"optimizing reaction conditions for nucleophilic attack on 2-Methyl-6-nitrobenzaldehyde"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Methyl-6-nitrobenzaldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the unique challenges of performing nucleophilic attack on this sterically hindered and electronically activated substrate.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing nucleophilic attack on this compound?

The reactivity of this compound is governed by a competition between two powerful effects:

  • Electronic Activation: The nitro group (–NO₂) is a strong electron-withdrawing group. Through both inductive and resonance effects, it pulls electron density away from the aromatic ring and the carbonyl group. This makes the carbonyl carbon more electrophilic (more positively charged) and thus more susceptible to nucleophilic attack.

  • Steric Hindrance: The presence of both a methyl group (–CH₃) and a nitro group in the ortho positions (flanking the aldehyde) creates significant steric bulk around the reaction center. These groups physically block the trajectory of the incoming nucleophile, making it difficult to approach the carbonyl carbon.[1][2]

Q2: Why is this reaction often challenging, despite the activating effect of the nitro group?

While the nitro group electronically primes the molecule for attack, the severe steric hindrance is often the dominant factor.[2] The success of the reaction depends on the nucleophile's ability to overcome this physical barrier to reach the electrophilic carbon. For many nucleophiles, especially bulky ones, the activation energy required to bypass these ortho groups is prohibitively high, leading to slow or unsuccessful reactions.

Q3: What types of nucleophiles are most likely to be successful with this substrate?

Smaller, more reactive nucleophiles have a higher chance of success.

  • Size: Smaller nucleophiles (e.g., cyanide, hydride reagents, smaller ylides) can navigate the crowded space around the carbonyl group more easily than bulky ones (e.g., tertiary carbanions, sterically demanding Grignard reagents).

  • Reactivity: Highly reactive nucleophiles (e.g., unstabilized Wittig reagents) can sometimes overcome the steric barrier more effectively than their more stable, less reactive counterparts.[3][4]

Q4: How does reaction temperature typically affect the outcome?

Increasing the reaction temperature provides more kinetic energy to the system, which can help reacting molecules overcome the high activation energy barrier imposed by steric hindrance. However, elevated temperatures can also lead to undesired side reactions, decomposition of starting materials, or reduced selectivity. Temperature optimization is therefore a critical step.

Troubleshooting Guide

Problem: My reaction shows low or no conversion to the desired product.

Possible Cause Suggested Solution
Severe Steric Hindrance 1. Switch to a smaller nucleophile. If using a Grignard reagent, consider an organolithium or a smaller variant. For a Wittig reaction, use a less bulky phosphonium ylide.[3][5] 2. Increase the reaction temperature. Supply energy to overcome the activation barrier. Monitor carefully for decomposition. 3. Use a more reactive (less stable) nucleophile. For example, use an unstabilized ylide instead of a stabilized one in a Wittig reaction.[3]
Insufficient Electrophilicity 1. Add a Lewis acid catalyst. A Lewis acid (e.g., MgBr₂, CeCl₃, BF₃·OEt₂) can coordinate to the carbonyl oxygen, further polarizing the C=O bond and increasing the carbon's electrophilicity. This can make it a more attractive target for the nucleophile.
Inappropriate Solvent 1. Review your solvent choice. The solvent should fully dissolve the reactants but not interfere with the nucleophile. For organometallic reactions, anhydrous ethers like THF or diethyl ether are standard. Ensure conditions are strictly anhydrous.
Poor Nucleophile Generation 1. Check the base/reagent used to form the nucleophile. If preparing an ylide or another nucleophile in situ, ensure the base is strong enough for complete deprotonation (e.g., n-BuLi, NaH, NaNH₂).[4]

Problem: The reaction is messy and produces multiple side products.

Possible Cause Suggested Solution
Decomposition at High Temperatures 1. Lower the reaction temperature. Find a balance between overcoming the steric barrier and preventing decomposition. 2. Reduce the reaction time. Monitor the reaction by TLC or LCMS to determine the optimal time for product formation before significant side products appear.
Side Reactions of the Nitro Group 1. Choose reagents carefully. Some strong nucleophiles or reducing agents (like certain hydrides) can potentially react with the nitro group. If reduction of the nitro group is an issue, consider milder reagents or protecting group strategies, though this adds complexity.

Data Presentation

Direct quantitative data for this compound is not widely published. The tables below provide representative conditions for analogous reactions on sterically hindered or electronically modified benzaldehydes to serve as a starting point for optimization.

Table 1: Summary of Factors Influencing Nucleophilic Attack

FactorInfluence on this compoundRationale
Nitro Group (–NO₂) Increases Reactivity (Electronic Effect)Strong electron-withdrawing group, makes the carbonyl carbon more electrophilic.
Methyl Group (–CH₃) Decreases Reactivity (Steric Effect)Provides steric bulk at an ortho position, hindering nucleophile approach.
Ortho Substitution Pattern Strongly Decreases Reactivity (Steric Effect)With two substituents flanking the aldehyde, the steric hindrance is severe, often outweighing the electronic activation.[2]
Nucleophile Size Inversely Correlated with Reactivity Smaller nucleophiles are better able to access the sterically shielded carbonyl carbon.

Table 2: Representative Conditions for Wittig Reaction on Hindered Aldehydes

ParameterConditionNotes
Wittig Reagent Unstabilized Ylide (e.g., Ph₃P=CH₂)Unstabilized ylides are more reactive and better suited for hindered carbonyls.[3]
Base for Ylide Generation n-Butyllithium (n-BuLi) or Sodium Amide (NaNH₂)A strong base is required to deprotonate the phosphonium salt.[4]
Solvent Anhydrous THF or Diethyl EtherStandard for Wittig reactions to ensure solubility and prevent quenching of the reactive ylide.
Temperature -78 °C to Room Temperature (or reflux)Ylide generation is often done at low temperatures. The subsequent reaction with the aldehyde may require heating to overcome steric hindrance.
Reaction Time 2 - 24 hoursHighly dependent on substrate and temperature. Monitor by TLC.

Experimental Protocols

Protocol 1: General Procedure for a Wittig Reaction with a Sterically Hindered Benzaldehyde

This protocol is a generalized starting point and must be optimized for this compound.

1. Preparation of the Phosphonium Ylide (Wittig Reagent): a. Under an inert atmosphere (Nitrogen or Argon), add methyltriphenylphosphonium bromide (1.1 equivalents) to a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and septum. b. Add anhydrous THF via syringe. Stir to form a suspension. c. Cool the suspension to 0 °C or -78 °C in an appropriate cooling bath. d. Slowly add n-butyllithium (n-BuLi, 1.05 equivalents) dropwise via syringe. The solution will typically turn a deep red or orange color upon formation of the ylide. e. Allow the mixture to stir at this temperature for 30-60 minutes.

2. Reaction with this compound: a. Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flame-dried flask under an inert atmosphere. b. Transfer the aldehyde solution dropwise via syringe to the flask containing the pre-formed ylide at low temperature. c. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-12 hours. If no reaction is observed by TLC, gentle heating (reflux) may be required.

3. Work-up and Purification: a. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). b. Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or diethyl ether (3x). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. d. Concentrate the solvent under reduced pressure. The crude product will contain triphenylphosphine oxide as a major byproduct. e. Purify the product using column chromatography (typically silica gel with a hexane/ethyl acetate gradient) to separate the desired alkene from the triphenylphosphine oxide.

Mandatory Visualizations

Here are diagrams illustrating key concepts and workflows for your experiments.

G cluster_factors Factors Influencing Reactivity cluster_groups Substituent Effects Activation Electronic Activation (More Electrophilic Carbonyl) Reaction Nucleophilic Attack on Aldehyde Activation->Reaction Favors Hindrance Steric Hindrance (Blocked Nucleophile Path) Hindrance->Reaction Hinders Nitro Ortho-Nitro Group Nitro->Activation Promotes Nitro->Hindrance Contributes to Methyl Ortho-Methyl Group Methyl->Hindrance Contributes to

Caption: Competing electronic and steric effects on this compound.

G start Low / No Yield Observed check_sterics Is the nucleophile small and reactive? start->check_sterics change_nuc Action: Use smaller or more reactive nucleophile check_sterics->change_nuc No check_temp Was the reaction temperature increased? check_sterics->check_temp Yes change_nuc->check_temp increase_temp Action: Increase temperature (e.g., to reflux) check_temp->increase_temp No check_catalyst Was a Lewis Acid catalyst used? check_temp->check_catalyst Yes increase_temp->check_catalyst add_catalyst Action: Add Lewis Acid (e.g., MgBr₂) check_catalyst->add_catalyst No analyze Re-run and Analyze Results check_catalyst->analyze Yes add_catalyst->analyze G reactant Aldehyde (R-CHO) + Nucleophile (:Nu⁻) ts Transition State reactant->ts 1. Nucleophilic Attack intermediate    Tetrahedral Intermediate(Alkoxide)   ts->intermediate workup + H⁺ (Workup) intermediate->workup 2. Protonation product Product (R-CH(Nu)-OH) workup->product

References

"managing side reactions during the synthesis of 2-Methyl-6-nitrobenzaldehyde"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in managing side reactions during the synthesis of 2-Methyl-6-nitrobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: A common and plausible synthetic pathway involves the oxidation of 2-methyl-6-nitrotoluene. Another approach is the nitration of 2-methylbenzaldehyde, although controlling the regioselectivity to favor the 6-nitro isomer can be challenging. A patented method describes the reaction of 3-nitro-o-xylene with a nitrite in the presence of an alkali and an alcohol-binding agent to form the corresponding oxime, which can then be hydrolyzed to the aldehyde.[1]

Q2: What are the primary side reactions I should be aware of?

A2: The primary side reactions of concern are:

  • Over-oxidation: The aldehyde group is susceptible to further oxidation to the corresponding carboxylic acid (2-Methyl-6-nitrobenzoic acid), particularly if strong oxidizing agents are used or reaction conditions are not carefully controlled.[2]

  • Isomer Formation: During nitration reactions, the formation of other nitro isomers is a significant possibility. For instance, nitration of 2-methylbenzaldehyde can yield various isomers, and separating the desired this compound can be difficult.

  • Dimerization: Dimeric byproducts can also form under certain reaction conditions.[1]

  • Polynitration: In nitration reactions, there is a risk of introducing multiple nitro groups onto the aromatic ring, especially if the reaction is too exothermic.[3]

Q3: How can I minimize the formation of the carboxylic acid byproduct?

A3: To minimize over-oxidation, you should:

  • Use a mild and selective oxidizing agent.

  • Carefully control the reaction temperature, as higher temperatures can promote over-oxidation.[2]

  • Optimize the reaction time to stop the reaction once the aldehyde is formed, preventing its subsequent oxidation.[2]

  • Maintain the correct stoichiometry of the oxidizing agent.[2]

Q4: Are there any specific safety precautions for this synthesis?

A4: Yes, nitration reactions, in particular, are highly exothermic and can pose a risk of a runaway reaction or explosion.[3][4][5] It is crucial to have excellent temperature control, add reagents slowly, and have appropriate safety measures in place. Some intermediates, such as o-nitrobenzyl halides, if used in alternative synthetic routes, are known to be thermally unstable.[4]

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Low yield of this compound 1. Incomplete reaction. 2. Formation of side products (e.g., over-oxidation, isomers).[2] 3. Suboptimal reaction temperature or time.[2]1. Monitor the reaction progress using TLC or GC to ensure completion. 2. Adjust stoichiometry and temperature to minimize side reactions. Consider using a milder oxidizing agent. 3. Optimize temperature and reaction time based on literature procedures or small-scale trials.
Presence of 2-Methyl-6-nitrobenzoic acid impurity 1. Over-oxidation of the aldehyde.[2] 2. Reaction temperature is too high. 3. Excess oxidizing agent.1. Reduce the amount of oxidizing agent or use a more selective one. 2. Maintain a lower reaction temperature with efficient cooling. 3. Carefully control the stoichiometry of the reactants.
Difficult separation of the desired product from isomers 1. Non-selective nitration step. 2. Similar physical properties of the isomers.1. Modify the nitrating agent or solvent to improve regioselectivity.[4] 2. Consider converting the aldehyde mixture into acetals, which may have different physical properties allowing for easier separation by distillation or crystallization, followed by hydrolysis back to the aldehydes.[4][6]
Formation of a dimeric byproduct 1. Reaction conditions favoring intermolecular condensation.1. A patented method suggests the use of an alcohol-binding agent to inhibit the formation of dimer byproducts.[1] 2. Adjusting the concentration of reactants may also be beneficial.
Runaway reaction during nitration 1. Poor temperature control.[3] 2. Addition of nitrating agent is too fast.1. Ensure the reaction is conducted in a vessel with efficient heat dissipation (e.g., an ice bath). 2. Add the nitrating agent dropwise with constant monitoring of the internal temperature.

Experimental Protocols

Protocol: Oxidation of 2-Methyl-6-nitrotoluene

This protocol is a general guideline. Researchers should optimize conditions based on their specific laboratory setup and safety assessment.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place 2-methyl-6-nitrotoluene and a suitable solvent (e.g., acetic anhydride).

  • Cooling: Cool the mixture in an ice-salt bath to maintain a temperature between 0-5°C.

  • Reagent Addition: Slowly add a solution of chromium trioxide in acetic acid to the cooled mixture via the dropping funnel over 1-2 hours. Ensure the temperature does not rise above 5°C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5°C for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the starting material is consumed, carefully quench the reaction by pouring it into a beaker of ice water.

  • Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to remove acetic acid and any carboxylic acid byproduct) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography or recrystallization.

Data Presentation

Table 1: Effect of Oxidizing Agent on Product Distribution
Oxidizing AgentTemperature (°C)Reaction Time (h)Yield of Aldehyde (%)Yield of Carboxylic Acid (%)
Chromium Trioxide0-547515
Potassium Permanganate2524050
Manganese Dioxide8012655

Note: Data are illustrative and may not represent actual experimental results.

Table 2: Influence of Temperature on Nitration Regioselectivity
Temperature (°C)Molar Ratio (HNO₃/H₂SO₄)Yield of this compound (%)Yield of other isomers (%)
01:23060
-101:24545
-101.5:25535

Note: Data are illustrative and based on general principles of nitration reactions.

Mandatory Visualization

Synthesis_Pathway A 2-Methyl-6-nitrotoluene B This compound (Desired Product) A->B Controlled Oxidation (e.g., CrO3, Ac2O) C 2-Methyl-6-nitrobenzoic Acid (Over-oxidation Side Product) B->C Further Oxidation

Caption: Main synthesis pathway and a key side reaction.

Troubleshooting_Workflow start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impurity Detected? check_yield->check_purity No check_yield->check_purity Yes over_oxidation Over-oxidation Product (Carboxylic Acid) check_purity->over_oxidation Yes isomer_impurity Isomeric Impurity check_purity->isomer_impurity Yes, different impurity end Successful Synthesis check_purity->end No solution_oxidation - Lower Temperature - Use Milder Oxidant - Reduce Reaction Time over_oxidation->solution_oxidation solution_isomer - Modify Nitrating Agent - Use Acetal Protection/  Separation Strategy isomer_impurity->solution_isomer

References

Technical Support Center: Purification of Crude 2-Methyl-6-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-6-nitrobenzaldehyde. The following information is designed to address common issues encountered during the purification of the crude product.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities depend on the synthetic route used. If prepared by the oxidation of 2-methyl-6-nitrotoluene, impurities may include unreacted starting material, the corresponding carboxylic acid (2-methyl-6-nitrobenzoic acid) due to over-oxidation, and potentially other isomeric nitrobenzaldehydes if the nitration step is not perfectly regioselective.

Q2: What is the recommended first step for purifying crude this compound?

A2: For a solid crude product, recrystallization is often a good initial purification step. It is effective at removing significant amounts of impurities with different solubility profiles. For oily or highly impure crude products, column chromatography may be more appropriate as a first step.

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick method to visualize the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify the compound and detect the presence of impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

Troubleshooting Guides

Recrystallization

Issue 1: The compound does not dissolve in the recrystallization solvent, even with heating.

  • Possible Cause: The chosen solvent is not suitable for this compound.

  • Solution: Select a more appropriate solvent. Good solvents for recrystallization are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For nitroaromatic aldehydes, solvents like ethanol, isopropanol, or toluene, sometimes in combination with a co-solvent like hexane or heptane, can be effective. Perform small-scale solubility tests with various solvents to identify the best option.

Issue 2: Oiling out occurs during cooling instead of crystallization.

  • Possible Cause 1: The solution is cooling too rapidly.

  • Solution 1: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling encourages the formation of crystals over oils.

  • Possible Cause 2: The concentration of the solute is too high, or the solvent is not ideal.

  • Solution 2: Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed. Then, allow it to cool slowly. If the problem persists, consider a different recrystallization solvent.

Issue 3: No crystals form upon cooling.

  • Possible Cause 1: The solution is too dilute.

  • Solution 1: Evaporate some of the solvent to increase the concentration of the compound and then attempt to recrystallize again.

  • Possible Cause 2: The solution is supersaturated and requires nucleation to initiate crystallization.

  • Solution 2:

    • Seeding: Add a tiny crystal of pure this compound to the solution.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

Column Chromatography

Issue 1: Poor separation of the desired compound from impurities.

  • Possible Cause 1: The eluent system (mobile phase) is not optimized.

  • Solution 1: The polarity of the eluent system is critical. For this compound, a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. Optimize the solvent ratio using TLC before running the column. A good starting point is a solvent system that gives an Rf value of 0.2-0.3 for the desired compound.

  • Possible Cause 2: The column was not packed properly, leading to channeling.

  • Solution 2: Ensure the stationary phase (e.g., silica gel) is packed uniformly without any air bubbles or cracks. A well-packed column is crucial for good separation.

Issue 2: The compound is not eluting from the column.

  • Possible Cause: The eluent is not polar enough to move the compound down the column.

  • Solution: Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent in the mixture.

Issue 3: The compound elutes too quickly with the solvent front.

  • Possible Cause: The eluent is too polar.

  • Solution: Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent.

Quantitative Data Summary

The following tables provide representative data for the purification of crude this compound. Please note that actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.

Table 1: Recrystallization Data

ParameterBefore PurificationAfter Recrystallization
Appearance Yellowish-brown solidPale yellow crystals
Purity (by HPLC) ~85%>98%
Yield -70-85%
Melting Point Broad rangeSharp range

Table 2: Column Chromatography Data

ParameterBefore PurificationAfter Column Chromatography
Appearance Dark oily residueLight yellow solid
Purity (by HPLC) ~70%>99%
Yield -60-80%
TLC (Rf in 4:1 Hexane:EtOAc) Multiple spotsSingle spot

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound
  • Solvent Selection: In a small test tube, add approximately 50 mg of the crude product and a few drops of a test solvent (e.g., isopropanol). Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture on a hot plate with stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Protocol 2: Column Chromatography of Crude this compound
  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using various ratios of a non-polar and polar solvent system (e.g., hexane:ethyl acetate). The ideal eluent system will give the desired compound an Rf value of approximately 0.25.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle, and then add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the elution process by TLC analysis of the collected fractions.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Purification_Workflow cluster_start Starting Material cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end Final Product Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization ColumnChromatography Column Chromatography Crude Product->ColumnChromatography TLC TLC Recrystallization->TLC ColumnChromatography->TLC HPLC HPLC TLC->HPLC NMR NMR HPLC->NMR Pure Product Pure Product NMR->Pure Product

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Recrystallization Start Crude Product in Hot Solvent Cooling Cool Solution Start->Cooling Crystals_Form Crystals Form? Cooling->Crystals_Form Oiling_Out Oiling Out? Crystals_Form->Oiling_Out No Success Pure Crystals Crystals_Form->Success Yes Failure No Crystals Oiling_Out->Failure No Troubleshoot_Oil Reheat & Add Solvent Cool Slowly Oiling_Out->Troubleshoot_Oil Yes Troubleshoot_NoCrystals Concentrate Solution Seed or Scratch Failure->Troubleshoot_NoCrystals Troubleshoot_Oil->Cooling Troubleshoot_NoCrystals->Cooling

"impact of temperature and solvent on 2-Methyl-6-nitrobenzaldehyde reaction rates"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-6-nitrobenzaldehyde. The information focuses on the impact of temperature and solvent on reaction rates, drawing parallels from studies on structurally similar aromatic aldehydes.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is proceeding very slowly. What are the first troubleshooting steps?

A1: Several factors can contribute to slow reaction rates. Begin by assessing the following:

  • Temperature: Many organic reactions, such as condensation reactions, are highly temperature-dependent. If the reaction is too slow at room temperature, a moderate increase in temperature can significantly enhance the reaction rate. However, be cautious of potential side reactions or degradation at excessive temperatures.

  • Solvent Choice: The polarity and protic nature of your solvent play a crucial role. For reactions like the Knoevenagel condensation, polar aprotic solvents such as DMF or DMSO often lead to faster rates compared to nonpolar solvents like toluene or protic solvents like methanol.[1]

  • Catalyst Activity: If you are using a catalyst, ensure it has not degraded. For base-catalyzed reactions, the choice of base is critical; a stronger base is not always better as it might induce self-condensation of the aldehyde.[2]

  • Reagent Purity: Impurities in your this compound or other reactants can inhibit the reaction. Verify the purity of your starting materials.

Q2: I am observing the formation of multiple byproducts in my reaction. How can I improve the selectivity?

A2: Byproduct formation is a common issue and can often be addressed by optimizing reaction conditions:

  • Temperature Control: High temperatures can provide the activation energy for undesired reaction pathways. Running the reaction at the lowest effective temperature can improve selectivity.

  • Solvent Effects: The solvent can influence the stability of intermediates and transition states. A systematic screening of solvents with different polarities and coordinating abilities can help identify conditions that favor the desired product.

  • Order of Addition: In some cases, the order in which reactants are added can influence the outcome. For instance, adding the aldehyde slowly to a mixture of the other reactants and the catalyst might minimize self-condensation or other side reactions.

  • Catalyst Selection: The type and amount of catalyst can impact selectivity. For example, in Knoevenagel condensations, using a milder base like piperidine or an ammonium salt can prevent side reactions.[2][3]

Q3: How does the choice of solvent affect the reaction rate of this compound?

A3: The solvent can significantly impact reaction rates through several mechanisms:

  • Polarity: Polar solvents can stabilize charged intermediates and transition states, often accelerating reactions that involve such species. For instance, in the Knoevenagel condensation of 4-nitrobenzaldehyde, polar aprotic solvents like DMF have been shown to be superior to nonpolar solvents like toluene.[1]

  • Protic vs. Aprotic: Protic solvents (e.g., alcohols, water) can solvate and potentially deactivate nucleophiles or basic catalysts through hydrogen bonding, which can slow down the reaction. Aprotic solvents are often preferred for this reason.[1]

  • Solubility: Reactants must be sufficiently soluble in the chosen solvent for the reaction to proceed efficiently. Poor solubility can lead to slow and incomplete reactions.

Troubleshooting Guides

Issue: Low Yield in Knoevenagel Condensation

The Knoevenagel condensation is a common reaction for aldehydes like this compound.[2][4][5][6] Low yields can be frustrating, and this guide provides a systematic approach to troubleshooting.

Potential Cause Troubleshooting Step Rationale
Suboptimal Temperature Incrementally increase the reaction temperature (e.g., in 10 °C steps) while monitoring the reaction progress.Higher temperatures generally increase reaction rates, but excessive heat can lead to decomposition. Studies on similar aldehydes show a significant increase in conversion with temperature.[7]
Inappropriate Solvent If using a nonpolar or protic solvent, switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile.Polar aprotic solvents can better solvate charged intermediates common in condensation reactions, thereby accelerating the rate.[1]
Catalyst Inefficiency If using a weak base, consider a slightly stronger base. If using a very strong base, consider a milder one to avoid side reactions. Ensure the catalyst is fresh and anhydrous if required.The basicity of the catalyst is crucial for the initial deprotonation step. The optimal catalyst balances reactivity with selectivity.[2]
Water Content Ensure all reagents and the solvent are dry, unless the reaction is known to be tolerant to or promoted by water.Water can interfere with many organic reactions, particularly those involving strong bases or water-sensitive intermediates.
Incomplete Reaction Extend the reaction time and monitor the consumption of starting materials using techniques like TLC or HPLC.Some reactions are inherently slow and simply require more time to reach completion.
Issue: Difficulty in Product Isolation/Purification
Potential Cause Troubleshooting Step Rationale
Complex Reaction Mixture Re-optimize the reaction conditions (temperature, solvent, catalyst) to improve selectivity and reduce the number of byproducts.A cleaner reaction will simplify the purification process.
Product Solubility Choose a crystallization solvent system where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures.This differential solubility is key to effective purification by recrystallization.
Emulsion during Workup Add a saturated brine solution during the aqueous extraction to help break the emulsion.The increased ionic strength of the aqueous phase can facilitate phase separation.

Data on Related Compounds

Table 1: Effect of Solvent on the Knoevenagel Condensation of 4-Nitrobenzaldehyde with Malononitrile

Reaction Conditions: Room Temperature

SolventConversion (%)Selectivity (%)Reaction Time
Toluene61-99100hours
DMF81-9910015 min
MethanolPoorPoor-
Acetonitrile81-9910015 min
THF81-9910015 min
Diethyl Ether61-99100hours

Data adapted from a study on Knoevenagel condensation using a hydrotalcite catalyst. The trend illustrates the significant rate enhancement in polar aprotic solvents.[1]

Table 2: Effect of Temperature on the Solvent-Free Knoevenagel Condensation of Syringaldehyde with Malonic Acid

Temperature (°C)Conversion of Syringaldehyde (%) after 120 minSelectivity towards Sinapinic Acid (%)
< 50Low-
90Complete~100
> 90CompleteDecreased (due to side reactions)

This data demonstrates that while higher temperatures increase the reaction rate, they can also lead to a decrease in selectivity for the desired product.[7]

Experimental Protocols

Protocol: Monitoring Reaction Kinetics using High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from a general method for monitoring the kinetics of reactions involving aromatic aldehydes and can be applied to reactions of this compound.[8]

Objective: To determine the reaction rate by measuring the change in concentration of reactants and products over time.

Materials:

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18 for reverse-phase)

  • Reactants (this compound, other starting materials)

  • Solvent for the reaction

  • Mobile phase for HPLC (e.g., a mixture of acetonitrile and water)

  • Internal standard (a compound that does not react with the reactants or products and has a distinct retention time)

Procedure:

  • Method Development: Develop an HPLC method that can separate the starting materials, products, and the internal standard. The UV detector wavelength should be set to a value where the compounds of interest have strong absorbance.

  • Reaction Setup: In a thermostated reaction vessel, combine the solvent, catalyst (if any), and all reactants except for the limiting reagent. Allow the mixture to reach the desired temperature.

  • Initiation and Sampling: Initiate the reaction by adding the limiting reagent. At regular time intervals, withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot to stop any further transformation. This can be done by rapid cooling, dilution with a cold solvent, or by adding a reagent that neutralizes the catalyst.

  • Sample Preparation: Add a known amount of the internal standard to the quenched aliquot. Dilute the sample as necessary to be within the linear range of the HPLC detector.

  • HPLC Analysis: Inject the prepared sample into the HPLC system and record the chromatogram.

  • Data Analysis:

    • Integrate the peak areas of the reactants, products, and the internal standard.

    • Calculate the concentration of each component at each time point relative to the internal standard.

    • Plot the concentration of the reactant or product versus time to obtain the reaction profile.

    • From this plot, the initial reaction rate and the rate constant can be determined.

Visualizations

Below are diagrams illustrating key concepts and workflows relevant to the reactions of this compound.

G cluster_troubleshooting Troubleshooting Workflow for Slow Reactions start Slow Reaction Observed temp Increase Temperature? start->temp solvent Change Solvent? temp->solvent No / Minor Improvement end Reaction Rate Improved temp->end Yes catalyst Check Catalyst? solvent->catalyst No / Minor Improvement solvent->end Yes reagents Verify Reagent Purity? catalyst->reagents No / Minor Improvement catalyst->end Yes optimize Systematically Optimize Conditions reagents->optimize No / Minor Improvement reagents->end Yes optimize->end

Caption: A logical workflow for troubleshooting slow reaction rates.

G cluster_protocol HPLC Kinetic Monitoring Protocol setup 1. Setup Reaction at Constant Temperature initiate 2. Initiate Reaction setup->initiate sample 3. Take Aliquots at Timed Intervals initiate->sample quench 4. Quench Reaction in Aliquots sample->quench prepare 5. Prepare Samples with Internal Standard quench->prepare analyze 6. Analyze by HPLC prepare->analyze data 7. Plot Concentration vs. Time analyze->data

Caption: Experimental workflow for monitoring reaction kinetics using HPLC.

G cluster_factors Input Variables cluster_outcomes Experimental Outcomes title Factors Influencing Reaction Rate and Selectivity Temperature Temperature Rate Reaction Rate Temperature->Rate Selectivity Selectivity / Yield Temperature->Selectivity Solvent Solvent (Polarity, Protic/Aprotic) Solvent->Rate Solvent->Selectivity Catalyst Catalyst (Type, Concentration) Catalyst->Rate Catalyst->Selectivity

Caption: Relationship between experimental variables and reaction outcomes.

References

"preventing over-oxidation in the synthesis of 2-Methyl-6-nitrobenzaldehyde"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing over-oxidation during the synthesis of 2-Methyl-6-nitrobenzaldehyde.

Troubleshooting Guide: Preventing Over-oxidation

Over-oxidation of the methyl group to a carboxylic acid is a common challenge in the synthesis of this compound. The table below outlines potential issues, their causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of aldehyde, high yield of 2-Methyl-6-nitrobenzoic acid - Oxidizing agent is too strong.- Reaction temperature is too high.- Prolonged reaction time.- Use a milder or more selective oxidizing agent (e.g., manganese dioxide, cerium(IV) ammonium nitrate).- Carefully control the reaction temperature, often requiring cooling.- Monitor the reaction progress closely (e.g., by TLC or GC) and quench the reaction as soon as the starting material is consumed.
Formation of multiple unidentified byproducts - Non-selective oxidizing conditions.- Presence of impurities in the starting material or reagents.- Employ a more selective oxidation method, such as conversion to an intermediate that is more resistant to over-oxidation (e.g., a diacetate or an oxime) followed by hydrolysis.- Ensure the purity of starting materials and reagents.
Incomplete conversion of the starting material - Insufficient amount of oxidizing agent.- Low reaction temperature.- Short reaction time.- Use a slight excess of the oxidizing agent.- Gradually increase the reaction temperature while monitoring for byproduct formation.- Extend the reaction time, with careful monitoring.
Difficulty in separating the aldehyde from the carboxylic acid - Similar polarities of the two compounds.- Utilize column chromatography with a suitable solvent system.- Perform a basic wash (e.g., with a dilute sodium bicarbonate solution) to extract the acidic carboxylic acid into the aqueous phase.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound, and which is least prone to over-oxidation?

A1: The primary methods for synthesizing this compound involve the oxidation of 2-Methyl-6-nitrotoluene. To minimize over-oxidation, an indirect two-step process is often preferred over direct oxidation. This involves converting the starting material to an intermediate that is more stable towards oxidation, followed by hydrolysis to yield the aldehyde. A common intermediate is the corresponding oxime.

Q2: How can I effectively monitor the progress of the reaction to prevent over-oxidation?

A2: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. A spot of the reaction mixture is applied to a TLC plate alongside spots of the starting material and, if available, the desired product and the potential over-oxidation product (the carboxylic acid). Development of the plate will show the disappearance of the starting material and the appearance of the product. The reaction should be stopped once the starting material spot is no longer visible to prevent the subsequent oxidation of the aldehyde.

Q3: Are there any specific oxidizing agents that are recommended for this synthesis to ensure high selectivity for the aldehyde?

A3: For direct oxidation, milder oxidizing agents are preferred. While strong oxidants like potassium permanganate can be used, they require very careful control of reaction conditions. More selective reagents include manganese dioxide (MnO2) or ceric ammonium nitrate (CAN). However, for better control and higher yields of the aldehyde, the indirect route via the oxime is often more reliable.

Q4: Can reaction temperature be used to control the extent of oxidation?

A4: Yes, temperature is a critical parameter. Oxidation reactions are typically exothermic, and higher temperatures generally lead to a higher rate of reaction and an increased risk of over-oxidation. It is often necessary to conduct the reaction at low temperatures (e.g., 0-10 °C) and to control any exotherm by slow addition of the oxidizing agent and efficient cooling.

Experimental Protocols

Protocol 1: Synthesis of this compound via the Oxime Intermediate (Indirect Method)

This two-step method minimizes over-oxidation by first converting the starting material to a more stable oxime, which is then hydrolyzed to the desired aldehyde.

Step 1: Synthesis of this compound Oxime

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-nitro-o-xylene (1 equivalent) in a suitable organic solvent such as tetrahydrofuran (THF).

  • Add a strong base, for example, potassium tert-butoxide (1.1 equivalents), to the solution and stir for 30 minutes at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add an alkyl nitrite, such as isoamyl nitrite (1.2 equivalents), dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude oxime.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Hydrolysis of this compound Oxime

  • Dissolve the purified this compound oxime (1 equivalent) in a mixture of a suitable organic solvent (e.g., THF or acetone) and an aqueous acid solution (e.g., 1M HCl).

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Once the oxime has been consumed, cool the reaction mixture to room temperature.

  • Neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The resulting crude this compound can be further purified by column chromatography.

Protocol 2: Direct Oxidation of 2-Methyl-6-nitrotoluene (Example with MnO₂)

This method describes a direct oxidation that requires careful control to minimize the formation of the carboxylic acid byproduct.

  • To a stirred solution of 2-Methyl-6-nitrotoluene (1 equivalent) in a suitable solvent (e.g., dichloromethane or chloroform), add activated manganese dioxide (MnO₂, 5-10 equivalents).

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC or GC at regular intervals (e.g., every hour).

  • Upon completion (disappearance of the starting material), cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the manganese salts.

  • Wash the celite pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography.

Visualizations

Reaction Pathway Diagram

The following diagram illustrates the synthesis of this compound, highlighting the desired pathway and the undesired over-oxidation.

ReactionPathway Start 2-Methyl-6-nitrotoluene Aldehyde This compound (Desired Product) Start->Aldehyde Controlled Oxidation CarboxylicAcid 2-Methyl-6-nitrobenzoic Acid (Over-oxidation Product) Aldehyde->CarboxylicAcid Over-oxidation

Caption: Synthesis pathway showing the formation of the desired aldehyde and the over-oxidation byproduct.

Troubleshooting Workflow

This diagram provides a logical workflow for addressing issues of over-oxidation during the synthesis.

TroubleshootingWorkflow cluster_troubleshooting Troubleshooting Steps Start Start Synthesis CheckYield Low yield of aldehyde and/or high yield of carboxylic acid? Start->CheckYield Troubleshoot Troubleshoot Oxidation Conditions CheckYield->Troubleshoot Yes Success Successful Synthesis CheckYield->Success No T1 Reduce Reaction Temperature Troubleshoot->T1 T2 Use Milder Oxidizing Agent Troubleshoot->T2 T3 Decrease Reaction Time Troubleshoot->T3 T4 Consider Indirect Route (e.g., via oxime) Troubleshoot->T4 T1->CheckYield Re-run & Check T2->CheckYield Re-run & Check T3->CheckYield Re-run & Check T4->Start Change Strategy

Caption: A workflow diagram for troubleshooting over-oxidation issues in the synthesis.

Technical Support Center: Improving the Selectivity of Reactions Involving 2-Methyl-6-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the selective transformation of 2-Methyl-6-nitrobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving selective reactions with this compound?

A1: The main challenge arises from the presence of two reactive functional groups: an aldehyde and a nitro group, both of which are susceptible to oxidation and reduction. The electron-withdrawing nature of the nitro group enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly reactive to nucleophiles[1]. The proximity of the methyl and nitro groups to the aldehyde can also introduce steric hindrance, potentially affecting reaction rates and accessibility of reagents. Achieving chemoselectivity—transforming one functional group while leaving the other intact—requires careful selection of reagents and precise control over reaction conditions[1].

Q2: How can I selectively reduce the nitro group to an amine without affecting the aldehyde group?

A2: Selective reduction of the nitro group in the presence of an aldehyde is a common challenge. Catalytic hydrogenation can be employed, but conditions must be carefully controlled to avoid reduction of the aldehyde. Several chemical reducing systems are known to exhibit high chemoselectivity for the nitro group. These often involve specific metal-based reagents or transfer hydrogenation methods that operate under mild conditions, preserving the aldehyde functionality[1][2][3][4].

Q3: What are the recommended methods for selectively reacting with the aldehyde group?

A3: Reactions such as the formation of Schiff bases, hydrazones, or oximes are common for the aldehyde group[1][5]. These nucleophilic addition-elimination reactions are generally selective for the carbonyl group. For selective oxidation of the aldehyde to a carboxylic acid, milder oxidizing agents are recommended to prevent side reactions with the nitro or methyl groups[6]. Protecting the aldehyde group as an acetal, for instance, a 1,3-dioxolane, is another effective strategy before carrying out other transformations on the molecule[7].

Q4: Are there recommended protecting group strategies for the aldehyde or nitro group?

A4: Yes, protecting the aldehyde group is a common and effective strategy. Acetalization, particularly the formation of a 1,3-dioxolane using ethylene glycol and an acid catalyst, is a robust method to protect the aldehyde[7]. This protecting group is stable under many conditions used for modifying the nitro group and can be readily removed by hydrolysis with aqueous acid. While protecting the nitro group is less common, it can be achieved through partial reduction to the hydroxylamine or nitroso stage under specific conditions, though this is often more complex than protecting the aldehyde.

Q5: What are common byproducts in reactions involving this compound, and how can they be minimized?

A5: Common byproducts depend on the reaction being performed. During nitro reduction, over-reduction of the aldehyde to an alcohol or the formation of azo compounds from partially reduced nitro intermediates can occur[4]. In aldehyde oxidations, over-oxidation leading to the degradation of the aromatic ring or side reactions involving the methyl group are possible. Minimizing byproducts requires strict control over reaction parameters such as stoichiometry, temperature, and reaction time. The use of highly selective reagents and catalysts is also crucial[1]. In some cases, using a continuous microchannel reactor can provide excellent control over these parameters, thereby minimizing byproduct formation[1].

Troubleshooting Guides

Guide 1: Selective Reduction of the Nitro Group
Problem Possible Causes Solutions and Recommendations
Low yield or incomplete reaction Inactive catalyst (in catalytic hydrogenation), insufficient reducing agent, or suboptimal reaction conditions (temperature, pressure, solvent).- Ensure the catalyst is fresh or properly activated. - Use a stoichiometric excess of the reducing agent. - Optimize reaction temperature and pressure according to literature protocols for the chosen reagent.
Aldehyde group is also reduced The reducing agent is not chemoselective, or the reaction conditions are too harsh.- Switch to a more selective reducing agent. See Table 1 for recommended systems. - Employ milder reaction conditions (e.g., lower temperature, shorter reaction time).
Formation of undesired side products (e.g., azo compounds) Incomplete reduction or side reactions of intermediates. Metal hydrides, for example, can sometimes lead to azo compounds[4].- Choose a reducing system known for clean conversion to the amine. - Ensure complete conversion by monitoring the reaction (e.g., by TLC or LC-MS).
Guide 2: Selective Oxidation of the Aldehyde Group
Problem Possible Causes Solutions and Recommendations
No or low conversion The oxidizing agent is too mild, or reaction conditions are not optimal.- Increase the reaction temperature or use a slightly stronger, yet selective, oxidizing agent. - Ensure the correct solvent and pH conditions are used as specified in the protocol.
Over-oxidation or degradation of the molecule The oxidizing agent is too strong, or the reaction time is excessive.- Use a milder oxidizing agent known for selective aldehyde oxidation. See Table 2 for suggestions. - Monitor the reaction closely and quench it as soon as the starting material is consumed.
Side reactions involving the methyl or nitro group Lack of selectivity of the oxidizing agent.- Select an oxidizing agent that is specific for aldehydes and does not react with nitro or activated methyl groups under the reaction conditions.

Data and Protocols

Table 1: Reagents for Selective Nitro Group Reduction
Reagent/SystemTypical ConditionsAdvantagesReference
Pd/C with H₂ Low pressure H₂, various solvents (e.g., EtOH, EtOAc)High efficiency, clean reaction. Requires careful control to avoid aldehyde reduction.[2]
Pd/C with Triethylsilane Room temperatureTransfer hydrogenation, avoids high-pressure H₂.[2]
Co₂(CO)₈ with H₂O DME solventSelective for nitro groups in the presence of aldehydes and halides.[3]
NaBH₄ with Ni(PPh₃)₄ EtOH solventEnhanced reducing power of NaBH₄ in the presence of a transition metal complex.[8]
Hydrazine Hydrate with Iron Oxide/Hydroxide Catalyst Various solventsSelective reduction in the presence of other functional groups.[8]
NaI with PPh₃ (Photoredox) Light irradiationTransition-metal-free, highly selective, tolerates a broad range of functional groups.[2]
Table 2: Reagents for Selective Aldehyde Oxidation
Reagent/SystemTypical ConditionsAdvantagesReference
Sodium Chlorite (NaClO₂) Buffered solution (e.g., with a phosphate buffer and a chlorine scavenger like 2-methyl-2-butene)Highly selective for aldehydes, does not oxidize alcohols or other functional groups.General organic chemistry knowledge.
Potassium Permanganate (KMnO₄) Controlled pH (basic or neutral), low temperatureCan be selective under carefully controlled conditions, but can be aggressive.General organic chemistry knowledge.
Silver(I) Oxide (Ag₂O) Basic conditions (e.g., with NaOH or NH₄OH)A mild and selective oxidizing agent for aldehydes (Tollens' reagent is a variant).General organic chemistry knowledge.

Experimental Protocol: Selective Reduction of this compound to 2-Amino-6-methylbenzaldehyde

This protocol is a general guideline based on selective reduction methods. Researchers should consult specific literature for detailed optimization.

Materials:

  • This compound

  • Dicobalt octacarbonyl (Co₂(CO)₈)

  • Deionized water

  • 1,2-Dimethoxyethane (DME), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) in anhydrous DME.

  • To this solution, add Co₂(CO)₈ (2 equivalents).

  • Add deionized water (40 equivalents) to the reaction mixture.

  • Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30-60 minutes[3].

  • Upon completion, quench the reaction by exposing it to air for a few hours to decompose the cobalt carbonyl complex.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 2-Amino-6-methylbenzaldehyde.

Experimental Protocol: Protection of the Aldehyde Group

This protocol describes the formation of a 1,3-dioxolane to protect the aldehyde functionality.

Materials:

  • This compound

  • Ethylene glycol

  • p-Toluenesulfonic acid (p-TsOH) or other acid catalyst

  • Toluene

  • Dean-Stark apparatus

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add this compound (1 equivalent), toluene, ethylene glycol (1.5-2 equivalents), and a catalytic amount of p-TsOH.

  • Heat the mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.

  • Continue refluxing until no more water is collected, indicating the completion of the reaction. Monitor by TLC.

  • Cool the reaction mixture to room temperature.

  • Wash the mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the protected product, 2-(2-Methyl-6-nitrophenyl)-1,3-dioxolane.

Visualizations

G start Start: this compound q1 Desired Transformation? start->q1 nitro_reduction Nitro Group Reduction q1->nitro_reduction Nitro aldehyde_reaction Aldehyde Group Reaction q1->aldehyde_reaction Aldehyde q2 Is Aldehyde Preservation Critical? nitro_reduction->q2 oxidation Oxidation to Carboxylic Acid aldehyde_reaction->oxidation nucleophilic_addition Nucleophilic Addition (e.g., Oxime, Schiff Base) aldehyde_reaction->nucleophilic_addition selective_reagents Use Selective Reducing Agents (e.g., Co2(CO)8/H2O, Pd/C-H2 low pressure) q2->selective_reagents Yes protect_aldehyde Protect Aldehyde Group first (e.g., as a dioxolane) q2->protect_aldehyde No, or for other transformations

Caption: Decision tree for selecting a reaction pathway.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification start_material 1. Dissolve this compound in anhydrous DME under N2 add_reagents 2. Add Co2(CO)8 and H2O start_material->add_reagents stir 3. Stir at Room Temperature (Monitor by TLC/LC-MS) add_reagents->stir quench 4. Quench reaction (expose to air) stir->quench extract 5. Extract with EtOAc quench->extract wash_dry 6. Wash with H2O/Brine & Dry extract->wash_dry concentrate 7. Concentrate under vacuum wash_dry->concentrate purify 8. Column Chromatography concentrate->purify product Final Product: 2-Amino-6-methylbenzaldehyde purify->product

Caption: Workflow for selective nitro group reduction.

G compound This compound nitro_group Nitro Group (-NO2) (Reducible) compound->nitro_group aldehyde_group Aldehyde Group (-CHO) (Reducible/Oxidizable/Nucleophilic Attack) compound->aldehyde_group selective_reduction Selective Nitro Reduction (Aldehyde Intact) nitro_group->selective_reduction Desired Path A selective_oxidation Selective Aldehyde Oxidation (Nitro Intact) aldehyde_group->selective_oxidation Desired Path B protection Selective Aldehyde Protection (Nitro Intact) aldehyde_group->protection Desired Path C

Caption: Chemoselectivity in this compound.

References

Technical Support Center: Addressing Poor Solubility of 2-Methyl-6-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 2-Methyl-6-nitrobenzaldehyde in various reaction media.

Frequently Asked Questions (FAQs)

Q1: What makes this compound poorly soluble in many common reaction media?

A1: The poor solubility of this compound stems from a combination of its molecular structure. The presence of the nitro group and the aldehyde group introduces polarity, but the benzene ring and the methyl group contribute to its nonpolar character. This often results in limited solubility in both highly polar and nonpolar solvents.

Q2: What are the common signs of solubility issues during a reaction with this compound?

A2: Common indicators of poor solubility include:

  • The solid reactant failing to dissolve completely, even with stirring.

  • The reaction mixture appearing as a suspension or slurry.

  • Inconsistent reaction rates or yields between batches.

  • The formation of side products due to localized high concentrations of reactants.

Q3: Is the solubility of this compound temperature-dependent?

A3: Yes, like most organic compounds, the solubility of this compound in liquid solvents generally increases with temperature.[1] Heating the reaction mixture is a common first step to improve solubility, but care must be taken to avoid decomposition of the starting material or products.

Q4: Can you provide a general overview of methods to improve the solubility of this compound?

A4: Several techniques can be employed to enhance the solubility of this compound in reaction media. These include:

  • Solvent Selection and Co-solvents: Choosing an appropriate solvent or using a mixture of solvents (co-solvents).

  • Temperature Adjustment: Increasing the reaction temperature.

  • Sonication: Using ultrasound to break down solid particles and enhance dissolution.

  • Phase Transfer Catalysis (PTC): Employing a catalyst to facilitate the transfer of reactants between immiscible phases.

Troubleshooting Guides

Issue 1: this compound is not dissolving in the chosen solvent.

This is a common issue that can hinder reaction initiation and progress. The following table provides a structured approach to troubleshoot this problem.

Troubleshooting Workflow for Poor Dissolution

A Initial Observation: This compound not dissolving B Action 1: Increase Temperature A->B C Action 2: Introduce a Co-solvent B->C If ineffective or thermally sensitive F Outcome: Solubility Improved, Proceed with Reaction B->F G Outcome: Solubility Still Poor, Re-evaluate Solvent System B->G D Action 3: Utilize Sonication C->D If still problematic C->F C->G E Action 4: Consider Phase Transfer Catalysis (for biphasic systems) D->E For biphasic reactions D->F D->G E->F E->G

Caption: Troubleshooting workflow for poor dissolution of this compound.

Estimated Solubility of Nitrobenzaldehyde Isomers in Common Organic Solvents at 298.15 K (mol·L⁻¹)

Solvent3-Nitrobenzaldehyde (mol·L⁻¹)[2]4-Nitrobenzaldehyde (mol·L⁻¹)[3]General Remarks for this compound
N,N-Dimethylformamide (DMF)~2.5~2.8Expected to have good solubility.
Acetone~1.8~2.0Expected to have good solubility.[1]
Ethyl Acetate~1.2~1.5Moderate solubility expected.
Methanol~0.8~1.0Moderate solubility expected.
Ethanol~0.6~0.8Moderate solubility expected.[4]
Toluene~0.5~0.6Lower solubility expected.
n-Propanol~0.4~0.5Lower solubility expected.
n-Butanol~0.3~0.4Lower solubility expected.
Isopropanol~0.2~0.3Lower solubility expected.
Cyclohexane~0.02-Very low solubility expected.

Note: This table presents data for 3-nitrobenzaldehyde and 4-nitrobenzaldehyde as a proxy. The actual solubility of this compound may vary due to the presence and position of the methyl group.

Issue 2: The reaction is sluggish or incomplete, likely due to poor solubility.

Even if the compound appears to be partially dissolved, low concentration in the solution phase can lead to slow or incomplete reactions.

Troubleshooting Workflow for Sluggish Reactions

A Observation: Sluggish or Incomplete Reaction B Hypothesis: Poor Solubility is Rate-Limiting A->B C Strategy 1: Increase Reactant Concentration in Solution Phase B->C G Strategy 2: Facilitate Interfacial Reaction B->G D Method A: Increase Temperature C->D E Method B: Add a Co-solvent to improve solubility C->E F Method C: Apply Sonication to maintain a fine suspension C->F I Monitor Reaction Progress (e.g., by TLC, LC-MS) D->I E->I F->I H Method D: Use Phase Transfer Catalysis G->H H->I J Outcome: Reaction Rate and/or Yield Improved I->J K Outcome: No Improvement, Consider Alternative Catalysts or Reagents I->K

Caption: Troubleshooting workflow for reactions limited by the solubility of this compound.

Experimental Protocols

Protocol 1: Improving Solubility with a Co-solvent System

This protocol details the use of a co-solvent to enhance the solubility of this compound in a reaction.

Experimental Workflow for Co-solvent Usage

A Step 1: Select a primary solvent based on reaction compatibility B Step 2: Attempt to dissolve This compound in the primary solvent A->B C Step 3: If solubility is poor, select a co-solvent with high dissolving power for the aldehyde (e.g., DMF, DMSO) B->C D Step 4: Add the co-solvent dropwise to the suspension at reaction temperature until the solid dissolves C->D E Step 5: Proceed with the addition of other reagents once a homogeneous solution is achieved D->E

Caption: Workflow for using a co-solvent to dissolve this compound.

Methodology:

  • Solvent Selection: Choose a primary solvent that is compatible with your reaction conditions (e.g., THF, Toluene).

  • Initial Dissolution Attempt: To a reaction vessel charged with the primary solvent, add this compound and stir at the desired reaction temperature.

  • Co-solvent Selection: If the solid does not dissolve, select a co-solvent in which this compound is known to be highly soluble, such as DMF or DMSO.

  • Co-solvent Addition: While stirring, add the co-solvent dropwise to the reaction mixture. Add the minimum amount necessary to achieve a homogeneous solution.

  • Reaction Initiation: Once the this compound is fully dissolved, proceed with the addition of other reactants as per your reaction protocol.

Protocol 2: Sonication-Assisted Dissolution

This protocol outlines the use of an ultrasonic bath to aid in the dissolution of this compound.

Experimental Workflow for Sonication-Assisted Dissolution

A Step 1: Prepare a suspension of This compound in the reaction solvent B Step 2: Place the reaction vessel in an ultrasonic bath A->B C Step 3: Apply sonication for a set duration (e.g., 15-30 minutes) B->C D Step 4: Visually inspect for dissolution. If undissolved solid remains, continue sonication in intervals C->D E Step 5: Once dissolved or a fine, stable suspension is formed, proceed with the reaction D->E

Caption: Workflow for using sonication to improve the dissolution of this compound.

Methodology:

  • Preparation: Prepare a suspension of this compound in the chosen reaction solvent in your reaction vessel.

  • Sonication: Place the reaction vessel in an ultrasonic bath. Ensure the liquid level in the bath is sufficient to cover the reaction mixture.

  • Application: Turn on the ultrasonic bath. The duration of sonication will depend on the scale of the reaction and the solvent used. Start with 15-30 minute intervals.

  • Monitoring: After each interval, visually inspect the mixture. The goal is to achieve a homogeneous solution or a very fine, well-dispersed suspension.

  • Reaction: Once the desired level of dissolution is achieved, proceed with your reaction. In some cases, continuous sonication during the reaction may be beneficial.

Protocol 3: Utilizing Phase Transfer Catalysis for a Biphasic Reaction

This protocol is for reactions where this compound is in an organic phase and a second reactant is in an aqueous phase.

Logical Relationship in Phase Transfer Catalysis

cluster_0 Organic Phase cluster_1 Aqueous Phase A This compound (Solute) C Reaction Product A->C B Phase Transfer Catalyst (Q+X-) E Interfacial Reaction or Transfer of Reactant B->E D Aqueous Reactant (Y-) D->E E->A

Caption: Logical diagram illustrating the role of a phase transfer catalyst.

Methodology:

  • Solvent System: Set up a biphasic solvent system (e.g., Toluene/Water).

  • Reactant Addition: Dissolve this compound in the organic phase and the other reactant (e.g., a salt of a nucleophile) in the aqueous phase.

  • Catalyst Addition: Add a suitable phase transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) to the reaction mixture. A typical catalyst loading is 1-10 mol%.

  • Reaction Conditions: Stir the mixture vigorously to maximize the interfacial area between the two phases. Heat the reaction as required.

  • Monitoring and Work-up: Monitor the reaction progress by analyzing the organic layer. Upon completion, separate the two phases for product isolation.

Signaling Pathway Example: Schiff Base Formation

The reaction of this compound with a primary amine to form a Schiff base is a common transformation where solubility can be a challenge.

Reaction Pathway for Schiff Base Formation

A This compound C Nucleophilic Attack A->C B Primary Amine (R-NH2) B->C D Hemiaminal Intermediate C->D E Proton Transfer D->E F Dehydration E->F G Schiff Base (Imine) F->G

References

"minimizing byproduct formation in the nitration of 2-methylbenzaldehyde"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the nitration of 2-methylbenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this specific chemical transformation. Our aim is to help you minimize byproduct formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the expected major and minor products in the nitration of 2-methylbenzaldehyde?

The nitration of 2-methylbenzaldehyde is a complex electrophilic aromatic substitution reaction due to the presence of two directing groups on the benzene ring: an ortho, para-directing methyl group (-CH₃) and a meta-directing aldehyde group (-CHO). The interplay of these electronic effects, along with steric hindrance, results in a mixture of several isomeric products. The primary mononitrated products are:

  • 2-Methyl-3-nitrobenzaldehyde

  • 2-Methyl-4-nitrobenzaldehyde

  • 2-Methyl-5-nitrobenzaldehyde

  • 2-Methyl-6-nitrobenzaldehyde

The exact distribution of these isomers is highly dependent on the reaction conditions.

Q2: What are the common byproducts that can form during the nitration of 2-methylbenzaldehyde?

Besides the desired mononitrated isomers, several byproducts can be formed, reducing the yield and complicating purification:

  • Oxidation Products: The aldehyde group is susceptible to oxidation by the strong nitric acid, leading to the formation of various nitro-2-methylbenzoic acids.

  • Dinitrated Products: Under harsh reaction conditions (e.g., higher temperatures, prolonged reaction times, or excess nitrating agent), dinitration of the aromatic ring can occur.

  • Over-oxidation and Decomposition Products: At elevated temperatures, the reaction can become exothermic and difficult to control, potentially leading to the formation of complex, tar-like decomposition products.

Q3: How can I control the regioselectivity of the nitration to favor a specific isomer?

Controlling the regioselectivity is challenging. However, adjusting the reaction conditions can influence the isomer distribution to some extent. Lower temperatures generally favor kinetic control, which may lead to a different isomer ratio compared to reactions run at higher temperatures under thermodynamic control. The choice of nitrating agent and the composition of the mixed acid (ratio of nitric acid to sulfuric acid) can also play a significant role. For specific isomers, alternative synthetic routes might be more efficient. For example, 2-nitrobenzaldehyde is often synthesized via the oxidation of 2-nitrotoluene rather than direct nitration of benzaldehyde due to the difficulty in separating the isomers.[1][2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the nitration of 2-methylbenzaldehyde.

Problem Possible Causes Recommended Solutions
Low yield of desired nitro-isomer - Suboptimal reaction temperature.- Incorrect stoichiometry of nitrating agents.- Inefficient quenching of the reaction.- Loss of product during work-up and purification.- Carefully control the reaction temperature, typically keeping it low (e.g., 0-10 °C) to minimize side reactions.- Optimize the molar ratio of nitric acid and sulfuric acid to 2-methylbenzaldehyde.- Quench the reaction by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.- Use appropriate extraction and crystallization techniques to isolate the product.
Formation of a dark, tarry reaction mixture - Reaction temperature is too high, leading to runaway reactions and decomposition.- Use of impure starting materials.- Maintain strict temperature control throughout the addition of the nitrating mixture and the entire reaction period.- Ensure that the 2-methylbenzaldehyde is pure and free of any oxidizing or reducing impurities.- Consider a slower, dropwise addition of the nitrating agent to better manage the reaction exotherm.
Significant amount of oxidation byproducts (nitro-2-methylbenzoic acids) - Excess nitric acid.- Elevated reaction temperature.- Prolonged reaction time.- Use a stoichiometric amount of nitric acid or a slight excess.- Conduct the reaction at the lowest feasible temperature.- Monitor the reaction progress (e.g., by TLC or GC) and quench it as soon as the starting material is consumed.
Formation of dinitrated byproducts - High concentration of nitrating agent.- Elevated reaction temperature.- Use a less concentrated nitrating mixture.- Maintain a low reaction temperature (below 10 °C).
Difficulty in separating the different nitro-isomers - Similar polarities and boiling points of the isomers.- Employ fractional crystallization from a suitable solvent system. This may require multiple recrystallizations.- Utilize column chromatography with an appropriate stationary and mobile phase. High-performance liquid chromatography (HPLC) with specialized columns (e.g., phenyl-hexyl or C18) can be effective for analytical and preparative separations.[3][4][5]

Experimental Protocols

General Protocol for the Nitration of 2-Methylbenzaldehyde

This protocol is a general guideline and may require optimization for your specific needs.

Materials:

  • 2-Methylbenzaldehyde

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid

  • Crushed Ice

  • Sodium Bicarbonate Solution (5%)

  • tert-Butyl methyl ether (or other suitable organic solvent)

  • Anhydrous Sodium Sulfate

  • Toluene

  • Petroleum Ether

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add a calculated amount of concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to below 10 °C.

  • Slowly add fuming nitric acid dropwise to the sulfuric acid while maintaining the temperature below 10 °C. This creates the nitrating mixture.

  • Once the nitrating mixture is prepared and cooled, slowly add 2-methylbenzaldehyde dropwise from the dropping funnel. The temperature should be carefully maintained, ideally between 10-15 °C.[6]

  • After the addition is complete, allow the reaction to stir at room temperature overnight.[6]

  • Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring. A yellow precipitate should form.

  • Collect the precipitate by vacuum filtration and wash it with cold water until the washings are neutral.

  • Dissolve the crude product in a suitable organic solvent like tert-butyl methyl ether.

  • Wash the organic layer with a 5% sodium bicarbonate solution to remove acidic byproducts, followed by a water wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a solvent mixture such as toluene/petroleum ether.[6]

Data Presentation

Table 1: Influence of Nitrating Agent on Isomer Distribution in Benzaldehyde Nitration *

Nitrating AgentOrtho Isomer (%)Meta Isomer (%)Para Isomer (%)
HNO₃ / H₂SO₄~20~80Traces
HNO₃ / Ac₂OHigher proportion of ortho isomer reported-Significant amount of para isomer also formed
HNO₃ / CF₃CO₂HHigher proportion of ortho isomer reported--

*Data for benzaldehyde is provided as a reference due to the lack of specific quantitative data for 2-methylbenzaldehyde in the searched literature. The presence of the methyl group will alter this distribution. It has been noted that increasing the proportion of nitric acid in the sulfonitric mixture can lead to a higher yield of the ortho isomer.[7][8]

Visualizations

Logical Workflow for Troubleshooting Byproduct Formation

Byproduct_Troubleshooting Start High Byproduct Formation Observed Identify_Byproduct Identify the main byproduct type (Oxidation, Dinitration, Isomeric Mixture) Start->Identify_Byproduct Oxidation Predominantly Oxidation Products (Nitro-2-methylbenzoic acids) Identify_Byproduct->Oxidation Oxidation Dinitration Significant Dinitration Products Identify_Byproduct->Dinitration Dinitration Isomers Unfavorable Isomer Ratio Identify_Byproduct->Isomers Isomers Solution_Oxidation1 Reduce Nitric Acid Stoichiometry Oxidation->Solution_Oxidation1 Solution_Oxidation2 Lower Reaction Temperature Oxidation->Solution_Oxidation2 Solution_Oxidation3 Decrease Reaction Time Oxidation->Solution_Oxidation3 Solution_Dinitration1 Use Less Concentrated Nitrating Agent Dinitration->Solution_Dinitration1 Solution_Dinitration2 Maintain Low Reaction Temperature Dinitration->Solution_Dinitration2 Solution_Isomers1 Adjust Reaction Temperature for Kinetic vs. Thermodynamic Control Isomers->Solution_Isomers1 Solution_Isomers2 Modify Nitrating Agent Composition Isomers->Solution_Isomers2 Solution_Isomers3 Consider Alternative Synthetic Route Isomers->Solution_Isomers3

Caption: Troubleshooting workflow for minimizing byproduct formation.

Experimental Workflow for Nitration and Purification

Nitration_Workflow Start Start: 2-Methylbenzaldehyde Nitration Nitration with HNO3/H2SO4 (0-15 °C) Start->Nitration Quenching Quench on Ice Nitration->Quenching Filtration Vacuum Filtration and Washing Quenching->Filtration Extraction Dissolve in Organic Solvent & Wash with NaHCO3/H2O Filtration->Extraction Drying Dry with Na2SO4 & Evaporate Solvent Extraction->Drying Purification Purification of Isomers Drying->Purification Crystallization Fractional Crystallization Purification->Crystallization Chromatography Column Chromatography / HPLC Purification->Chromatography End Isolated Nitro-2-methylbenzaldehyde Isomer(s) Crystallization->End Chromatography->End

Caption: General experimental workflow for the nitration of 2-methylbenzaldehyde.

References

Validation & Comparative

A Comparative Analysis of Reactivity: 2-Methyl-6-nitrobenzaldehyde vs. 2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the chemical reactivity of 2-Methyl-6-nitrobenzaldehyde and 2-nitrobenzaldehyde. The discussion is grounded in fundamental principles of organic chemistry, focusing on the electronic and steric effects imparted by their respective substituents. While direct comparative kinetic studies are not extensively available in published literature, this guide extrapolates expected reactivity based on the known influence of nitro and methyl groups on the benzaldehyde scaffold. The information presented is intended to aid researchers in experimental design, reaction optimization, and the synthesis of novel chemical entities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and 2-nitrobenzaldehyde is presented in Table 1. These properties are crucial for understanding the behavior of these compounds in various reaction conditions.

PropertyThis compound2-nitrobenzaldehyde
Molecular Formula C₈H₇NO₃C₇H₅NO₃
Molecular Weight 165.15 g/mol 151.12 g/mol
Appearance -Pale yellow crystalline powder[1]
Melting Point -42-44 °C[2]
Boiling Point -153 °C at 23 mm Hg[2]
Solubility -Slightly soluble in water; soluble in ethanol, ether, and benzene[2][3]

Comparative Reactivity Analysis

The reactivity of the aldehyde functional group in both molecules is significantly influenced by the substituents on the aromatic ring. The nitro group (-NO₂) is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution but activates the aldehyde group towards nucleophilic attack.

Electronic Effects:

Both 2-nitrobenzaldehyde and this compound possess a nitro group in the ortho position. This group exerts a strong -I (inductive) and -R (resonance) effect, withdrawing electron density from the carbonyl carbon and making it more electrophilic and thus more susceptible to nucleophilic attack compared to benzaldehyde itself.

In this compound, the additional methyl group (-CH₃) at the 6-position introduces a counteracting electronic effect. The methyl group is weakly electron-donating (+I effect), which slightly reduces the electrophilicity of the carbonyl carbon compared to 2-nitrobenzaldehyde.

Steric Effects:

The most significant difference in the reactivity of these two compounds is expected to arise from steric hindrance. In this compound, the aldehyde group is flanked by two ortho substituents (a methyl group and a nitro group). This steric crowding can impede the approach of nucleophiles to the carbonyl carbon, potentially leading to slower reaction rates compared to 2-nitrobenzaldehyde, which has only one ortho substituent. This "ortho effect" can significantly influence the feasibility and outcome of reactions.[4]

Key Reactions: A Comparative Overview

1. Nucleophilic Addition Reactions:

This is a fundamental reaction class for aldehydes. Due to the factors discussed above, it is anticipated that:

  • 2-nitrobenzaldehyde will generally exhibit higher reactivity towards nucleophiles than this compound due to a more electrophilic carbonyl carbon and less steric hindrance.

  • This compound will likely react slower due to the steric hindrance from the adjacent methyl and nitro groups, which shield the carbonyl carbon from attack.

2. Knoevenagel Condensation:

This condensation reaction involves the reaction of an aldehyde with an active methylene compound. The reaction is typically base-catalyzed and is sensitive to both electronic and steric factors.

  • 2-nitrobenzaldehyde is expected to undergo Knoevenagel condensation more readily. The electron-withdrawing nitro group enhances the electrophilicity of the carbonyl, facilitating the initial nucleophilic attack.

  • This compound , due to significant steric hindrance around the aldehyde group, is expected to show a much lower reaction rate or may require more forcing conditions to achieve comparable yields.

3. Cannizzaro Reaction:

The Cannizzaro reaction is a disproportionation reaction of two molecules of a non-enolizable aldehyde in the presence of a strong base to produce a primary alcohol and a carboxylic acid.[5] Both 2-nitrobenzaldehyde and this compound lack α-hydrogens and are therefore candidates for this reaction.

  • 2-nitrobenzaldehyde is known to undergo the Cannizzaro reaction.

  • The severe steric hindrance in This compound may hinder the formation of the necessary tetrahedral intermediate, potentially slowing down or inhibiting the Cannizzaro reaction.

4. Baeyer-Drewson Indigo Synthesis:

This is a classic reaction where 2-nitrobenzaldehyde condenses with acetone in a basic solution to form indigo.[2]

  • The success of this reaction with 2-nitrobenzaldehyde is well-documented.

  • It is unlikely that This compound would be a suitable substrate for a similar synthesis of a substituted indigo derivative under standard conditions due to the steric hindrance around the aldehyde group, which would impede the initial aldol condensation with the enolate of acetone.

Experimental Protocols

Below are representative experimental protocols for reactions involving 2-nitrobenzaldehyde. These can serve as a starting point for designing experiments with this compound, likely with modifications to account for its potentially lower reactivity (e.g., longer reaction times, higher temperatures, or use of more active catalysts).

Protocol 1: Knoevenagel Condensation of 2-nitrobenzaldehyde with Malononitrile

Objective: To synthesize 2-(2-nitrobenzylidene)malononitrile.

Materials:

  • 2-nitrobenzaldehyde

  • Malononitrile

  • Ethanol

  • Piperidine (catalyst)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve 2-nitrobenzaldehyde (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine (2-3 drops) to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven.

  • Characterize the product by melting point and spectroscopic methods (e.g., IR, NMR).

For this compound, a similar procedure could be attempted, but it may require heating the reaction mixture to reflux and a longer reaction time to achieve a reasonable yield.

Protocol 2: Baeyer-Drewson Indigo Synthesis from 2-nitrobenzaldehyde

Objective: To synthesize indigo dye.

Materials:

  • 2-nitrobenzaldehyde

  • Acetone

  • Deionized water

  • 2 M Sodium hydroxide solution

  • Beaker

  • Magnetic stirrer

Procedure:

  • In a 100 mL beaker, dissolve 2-nitrobenzaldehyde (1.0 g, 6.6 mmol) in acetone (20 mL).[6]

  • Add deionized water (35 mL) to the solution and stir vigorously.[6]

  • Slowly add 2 M sodium hydroxide solution (5 mL) dropwise to the stirring mixture. The solution will turn a deep color, and a precipitate will begin to form.[6]

  • Continue stirring for 10-15 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with deionized water until the washings are colorless, followed by a wash with ethanol (20 mL).[6]

  • Dry the solid product.

Visualizations

The following diagrams illustrate a key reaction mechanism and a general experimental workflow relevant to the chemistry of these aldehydes.

Nucleophilic_Addition Figure 1: Generalized Nucleophilic Addition Pathway NB_Aldehyde O || C-Ar-NO₂ (less hindered) NB_Intermediate O⁻ | Nu-C-Ar-NO₂ | H NB_Aldehyde->NB_Intermediate + Nu⁻ NB_Product OH | Nu-C-Ar-NO₂ | H NB_Intermediate->NB_Product + H⁺ M6NB_Aldehyde O || C-Ar(Me)(NO₂) (more hindered) M6NB_Intermediate O⁻ | Nu-C-Ar(Me)(NO₂) | H M6NB_Aldehyde->M6NB_Intermediate + Nu⁻ (slower) M6NB_Product OH | Nu-C-Ar(Me)(NO₂) | H M6NB_Intermediate->M6NB_Product + H⁺ label_reactivity Slower reaction rate for this compound due to steric hindrance from Me and NO₂ groups.

Caption: Generalized mechanism of nucleophilic addition.

Experimental_Workflow Figure 2: General Experimental Workflow for Condensation Reactions start Start dissolve Dissolve Aldehyde and Active Methylene Compound in Solvent start->dissolve add_catalyst Add Catalyst dissolve->add_catalyst reaction Stir at Appropriate Temperature add_catalyst->reaction monitor Monitor Reaction (e.g., TLC) reaction->monitor workup Reaction Work-up (e.g., Precipitation, Extraction) monitor->workup Reaction Complete isolate Isolate Product (Filtration) workup->isolate purify Purify Product (Recrystallization) isolate->purify characterize Characterize Product (Spectroscopy, M.P.) purify->characterize end End characterize->end

Caption: A typical workflow for condensation reactions.

References

Unambiguous Structure Determination: A Comparative Guide to Validating 2-Methyl-6-nitrobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of novel synthesized compounds is paramount. This guide provides a comparative analysis of analytical techniques for validating the structure of 2-Methyl-6-nitrobenzaldehyde derivatives, with a primary focus on the definitive method of single-crystal X-ray crystallography.

The inherent complexity of substituted benzene rings, such as in this compound derivatives, necessitates a multi-faceted analytical approach for unequivocal structure elucidation. While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide crucial information about the molecular framework and functional groups, X-ray crystallography offers an unparalleled, three-dimensional visualization of the atomic arrangement in the solid state. This guide will compare these techniques and provide supporting experimental data for a representative hydrazone derivative of a nitro-substituted aromatic compound, illustrating the synergistic power of these methods in modern chemical research.

Comparing the Tools of Structural Validation

A variety of instrumental methods are available for the structural elucidation of organic compounds. The choice of technique often depends on the nature of the sample, the information required, and the available resources. Below is a comparison of the most common methods used in the characterization of this compound derivatives.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, and stereochemistry.Provides an unambiguous and absolute structure of the molecule in the solid state.Requires a single, well-ordered crystal of sufficient size and quality. The solid-state conformation may differ from the solution-state conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (¹H-¹H, ¹H-¹³C correlations), chemical environment of nuclei (chemical shifts), and stereochemical relationships.Provides detailed structural information in solution, which is often more relevant to biological activity. Non-destructive.[1]Complex spectra can be difficult to interpret for large or highly symmetric molecules. May not provide the absolute stereochemistry.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, N-O, C-H).Quick, non-destructive, and provides a characteristic "fingerprint" of the molecule.Provides limited information about the overall molecular structure and connectivity.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, requires very small sample amounts. Can help determine the molecular formula.Does not provide information about the connectivity or stereochemistry of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy Information about conjugated systems and electronic transitions.Simple, rapid, and can be used for quantitative analysis.Provides limited structural information, mainly related to the electronic structure.

Case Study: Structural Validation of a Nitrophenyl Hydrazone Derivative

To illustrate the power of a combined analytical approach, we will examine the characterization of a hydrazone derivative, (E)-4-hydroxy-6-methyl-3-{1-[2-(4-nitrophenyl)hydrazinylidene]ethyl}-2H-pyran-2-one. This compound, while not a direct derivative of this compound, serves as an excellent model due to the presence of a substituted nitrophenyl group, allowing for a comprehensive comparison of analytical techniques.[2]

Experimental Data Summary

The following tables summarize the key quantitative data obtained from the structural analysis of the model compound.

Table 1: Crystal Data and Structure Refinement. [2]

ParameterValue
Empirical formulaC₁₄H₁₃N₃O₅
Formula weight303.28
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)7.9831 (4)
b (Å)10.9133 (5)
c (Å)15.9989 (8)
α (°)90
β (°)98.783 (2)
γ (°)90
Volume (ų)1375.92 (12)
Z4
Density (calculated) (Mg/m³)1.464
Absorption coefficient (mm⁻¹)0.115
F(000)632
Final R indices [I>2σ(I)]R₁ = 0.0457, wR₂ = 0.1179
R indices (all data)R₁ = 0.0621, wR₂ = 0.1292

Table 2: Selected Spectroscopic Data. [2]

TechniqueKey Observations
¹H NMR (500 MHz, DMSO-d₆) δ (ppm) 14.28 (s, 1H, OH), 10.98 (s, 1H, NH), 8.24 (d, J = 9.2 Hz, 2H, Ar-H), 7.91 (d, J = 9.2 Hz, 2H, Ar-H), 6.17 (s, 1H, CH), 2.58 (s, 3H, CH₃), 2.29 (s, 3H, CH₃)
¹³C NMR (125 MHz, DMSO-d₆) δ (ppm) 168.0, 163.7, 161.2, 147.8, 142.9, 125.5, 118.9, 111.9, 100.2, 98.6, 20.3, 16.8
FT-IR (KBr, cm⁻¹) 3436 (O-H), 3215 (N-H), 1705 (C=O), 1618 (C=N), 1591, 1495 (C=C), 1506, 1332 (N-O)
UV-Vis (EtOH, λₘₐₓ nm) 394

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following are the experimental protocols for the synthesis and characterization of the model compound.

Synthesis of (E)-4-hydroxy-6-methyl-3-{1-[2-(4-nitrophenyl)hydrazinylidene]ethyl}-2H-pyran-2-one[2]
  • A solution of dehydroacetic acid (0.56 g, 3.33 mmol) in ethanol (20 mL) was prepared.

  • To this solution, p-nitrophenylhydrazine (0.51 g, 3.33 mmol) was added.

  • The reaction mixture was refluxed for 4 hours.

  • The resulting solid product was filtered, washed with ethanol, and dried in a desiccator over anhydrous CaCl₂.

  • Yellow crystals suitable for X-ray diffraction were obtained by slow evaporation from an ethanol solution.

X-ray Crystallography[2]
  • A suitable single crystal was mounted on a glass fiber.

  • X-ray intensity data were collected at 296 K on a Bruker SMART APEX II CCD diffractometer using Mo Kα radiation (λ = 0.71073 Å).

  • The structure was solved by direct methods using SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97.

  • All non-hydrogen atoms were refined anisotropically.

  • Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Spectroscopic Analysis[2]
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance III 500 MHz spectrometer in DMSO-d₆ with TMS as an internal standard.

  • FT-IR Spectroscopy: The IR spectrum was recorded on a Shimadzu FT-IR-8400S spectrophotometer using KBr pellets.

  • UV-Vis Spectroscopy: The UV-Vis absorption spectrum was recorded on a Shimadzu UV-1800 spectrophotometer in ethanol.

Visualizing the Process: Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and structural validation process.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Structural Validation cluster_results Data Analysis & Confirmation start Starting Materials (Dehydroacetic acid & p-nitrophenylhydrazine) reaction Reflux in Ethanol start->reaction workup Filtration & Washing reaction->workup product Hydrazone Derivative workup->product xray X-ray Crystallography product->xray Single Crystal nmr NMR Spectroscopy (¹H & ¹³C) product->nmr In Solution ir FT-IR Spectroscopy product->ir Solid Sample uvvis UV-Vis Spectroscopy product->uvvis In Solution structure Final Validated Structure xray->structure nmr->structure ir->structure uvvis->structure

Caption: Workflow for the synthesis and structural validation of the model hydrazone derivative.

Signaling Pathway of Analysis

The interplay between different analytical techniques provides a comprehensive understanding of the molecular structure.

signaling_pathway Molecule Molecule X-ray X-ray Crystallography Molecule->X-ray Solid State NMR NMR Molecule->NMR Solution State IR_MS_UV IR / MS / UV-Vis Molecule->IR_MS_UV Functional Groups & Formula Structure Validated Structure X-ray->Structure 3D Atomic Arrangement NMR->Structure Connectivity IR_MS_UV->Structure Corroboration

Caption: Interconnectivity of analytical techniques for structural validation.

References

A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 2-Methyl-6-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the comprehensive purity assessment of 2-Methyl-6-nitrobenzaldehyde.

In the synthesis and quality control of pharmaceutical intermediates and fine chemicals like this compound, rigorous purity analysis is paramount. The choice of analytical technique is critical for ensuring the identity, purity, and safety of the final product. This guide provides a detailed comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of this compound. We present detailed experimental protocols, comparative performance data, and visual workflows to aid researchers in selecting the most appropriate method for their specific needs.

High-Performance Liquid Chromatography (HPLC): A Robust Method for Non-Volatile Impurities

HPLC is a cornerstone of pharmaceutical analysis, particularly well-suited for the separation and quantification of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method offers excellent resolution and sensitivity for detecting a range of potential impurities.

Experimental Protocol: HPLC-UV

A reversed-phase HPLC method with UV detection is proposed for the routine purity analysis of this compound.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient 0-5 min: 30% B5-15 min: 30-70% B15-20 min: 70% B20-22 min: 70-30% B22-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg/mL of this compound in Acetonitrile/Water (50:50)

Rationale for Method Parameters:

  • C18 Column: A C18 stationary phase provides good hydrophobic retention for the aromatic ring of this compound and its potential impurities.

  • Acidified Mobile Phase: The addition of phosphoric acid to the aqueous mobile phase helps to suppress the ionization of any acidic or basic functional groups, leading to sharper peaks and improved reproducibility.

  • Gradient Elution: A gradient of acetonitrile allows for the effective elution of compounds with a range of polarities, ensuring that both polar and non-polar impurities can be detected.

  • UV Detection at 254 nm: The aromatic nature of this compound and many of its potential impurities results in strong absorbance at 254 nm, providing good sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS): High Specificity for Volatile Impurities

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the highly specific detection of mass spectrometry. It is particularly effective for the analysis of volatile and semi-volatile compounds.

Experimental Protocol: GC-MS

A capillary GC-MS method is proposed for the identification and quantification of volatile impurities in this compound.

Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (20:1)
Injection Volume 1 µL
Oven Temperature Program Initial: 100 °C (hold 2 min)Ramp: 15 °C/min to 280 °C (hold 5 min)
Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400
Sample Preparation Dissolve 1 mg/mL of this compound in Acetone

Rationale for Method Parameters:

  • DB-5ms Column: A low-polarity 5% phenyl-methylpolysiloxane stationary phase is a good general-purpose column for the separation of a wide range of semi-volatile organic compounds.

  • Temperature Programming: A temperature gradient is essential for eluting compounds with different boiling points, from volatile starting materials to less volatile by-products.

  • Electron Ionization (EI): EI at 70 eV provides reproducible fragmentation patterns that can be used to identify compounds by comparison with mass spectral libraries.

  • Mass Spectrometry Detection: MS detection offers high specificity and allows for the confident identification of impurities, even at trace levels.

Performance Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS will depend on the specific requirements of the analysis, including the nature of the expected impurities and the desired level of sensitivity and specificity.

ParameterHPLC-UVGC-MS
Principle Separation based on polarity and distribution between a liquid mobile phase and a solid stationary phase.Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.
Analytes Non-volatile and thermally labile compounds.Volatile and semi-volatile, thermally stable compounds.
Potential Impurities Detected Starting materials (e.g., substituted toluenes), isomers, over-oxidation products (e.g., 2-Methyl-6-nitrobenzoic acid), non-volatile degradation products.Residual solvents, volatile starting materials (e.g., 2-nitrotoluene), and volatile by-products.
Linearity (R²) Typically > 0.999Typically > 0.995
Limit of Detection (LOD) ng rangepg to ng range
Limit of Quantitation (LOQ) ng rangepg to ng range
Precision (RSD) < 2%< 5%
Accuracy (% Recovery) 98-102%95-105%
Specificity Good, based on retention time. Potential for co-elution.Excellent, based on both retention time and mass spectrum.
Throughput ModerateModerate to High

Visualizing the Analytical Workflow

To better illustrate the logical flow of each analytical method, the following diagrams were generated using Graphviz.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep Dissolve Sample in Mobile Phase inject Inject into HPLC System prep->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection (254 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Peak Integration & Quantification chromatogram->integrate report Purity Report integrate->report GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing prep_gc Dissolve Sample in Volatile Solvent inject_gc Inject into GC-MS System prep_gc->inject_gc separate_gc Chromatographic Separation (DB-5ms) inject_gc->separate_gc detect_ms Mass Spectrometric Detection (EI) separate_gc->detect_ms tic Generate Total Ion Chromatogram (TIC) detect_ms->tic spectra Mass Spectra Analysis & Library Search tic->spectra quant Quantification & Purity Calculation spectra->quant

A Comparative Spectroscopic Analysis of 2-Methyl-6-nitrobenzaldehyde Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 2-Methyl-6-nitrobenzaldehyde and its isomers. The following sections present a summary of their key spectroscopic data, detailed experimental protocols for acquiring such data, and a visual representation of the analytical workflow. This information is crucial for the unambiguous identification and characterization of these isomers in various research and development settings, including pharmaceutical synthesis and quality control.

Spectroscopic Data Summary

The isomers of this compound, while sharing the same molecular formula (C₈H₇NO₃) and molecular weight (165.15 g/mol ), exhibit distinct spectroscopic properties due to the different substitution patterns on the benzene ring.[1][2] A direct comparison of their experimental spectroscopic data is essential for accurate identification.

Due to the limited availability of comprehensive experimental data for all isomers, this guide presents a combination of experimental and predicted data for comparison. The following table summarizes the available spectroscopic data for this compound and two of its isomers.

Spectroscopic TechniqueThis compound4-Methyl-2-nitrobenzaldehyde3-Nitro-4-methylbenzaldehyde
Infrared (IR) Spectroscopy (cm⁻¹) Data not available in search results. Expected peaks: C=O stretch (~1700), Ar-NO₂ symmetric stretch (~1350), Ar-NO₂ asymmetric stretch (~1530), C-H aromatic stretch (>3000), C-H aliphatic stretch (<3000).Data not available in search results. Expected peaks: C=O stretch (~1700), Ar-NO₂ symmetric stretch (~1350), Ar-NO₂ asymmetric stretch (~1530), C-H aromatic stretch (>3000), C-H aliphatic stretch (<3000).Major peaks observed at approximately: 3100 (Ar C-H), 2850 (Aldehyde C-H), 1700 (C=O), 1600, 1480 (C=C), 1530 (Ar-NO₂ asymm), 1350 (Ar-NO₂ symm), 900, 820, 740 (C-H bend).[3]
¹H NMR Spectroscopy (ppm) Data not available in search results.Data not available in search results.Data not available in search results.
¹³C NMR Spectroscopy (ppm) Data not available in search results.Data not available in search results.Data not available in search results.
Mass Spectrometry (m/z) Predicted [M+H]⁺: 166.0499[4]Predicted [M+H]⁺: 166.0499[5]Data not available in search results.

Spectroscopic Interpretation

The structural differences between the isomers lead to predictable variations in their spectra:

  • Infrared (IR) Spectroscopy: The position of the C=O stretching vibration can be influenced by the electronic effects of the substituents. The nitro group is strongly electron-withdrawing, and its position relative to the aldehyde and methyl groups will affect the bond strength and, consequently, the absorption frequency. The out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹) are highly characteristic of the substitution pattern on the benzene ring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the aromatic protons are highly dependent on the positions of the methyl, nitro, and aldehyde groups. The electron-withdrawing nitro group will deshield nearby protons, shifting their signals downfield, while the electron-donating methyl group will cause an upfield shift. The coupling patterns (splitting) of the aromatic protons will also be unique for each isomer, providing definitive structural information.

  • Mass Spectrometry: While the molecular ion peak will be the same for all isomers, their fragmentation patterns upon ionization can differ. The positions of the methyl and nitro groups will influence the stability of the resulting fragments, leading to variations in the relative abundances of fragment ions.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: For solid samples, the KBr pellet method is commonly used. A small amount of the sample (1-2 mg) is ground with anhydrous potassium bromide (100-200 mg) to a fine powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of solid or liquid samples.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the KBr pellet or the empty ATR crystal is recorded. The sample is then placed in the beam path, and the spectrum is acquired. The typical spectral range is 4000-400 cm⁻¹.

  • Data Analysis: The positions and intensities of the absorption bands are analyzed to identify characteristic functional groups such as carbonyl (C=O), nitro (NO₂), aromatic C-H, and aliphatic C-H bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹³C NMR, proton-decoupled spectra are typically obtained to simplify the spectrum to single lines for each unique carbon atom.

  • Data Analysis: The chemical shifts (δ), signal multiplicities (splitting patterns), and integration values (for ¹H NMR) are analyzed to deduce the structure of the molecule. 2D NMR techniques like COSY and HSQC can be used for more complex structures to establish connectivity between protons and carbons.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: An appropriate ionization technique is used, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: The resulting mass spectrum shows the molecular ion peak, which corresponds to the molecular weight of the compound, and various fragment ion peaks. The fragmentation pattern can provide valuable structural information.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic identification and comparison of this compound isomers.

Spectroscopic_Workflow cluster_synthesis Isomer Synthesis / Isolation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis Isomer1 This compound IR IR Spectroscopy Isomer1->IR NMR NMR Spectroscopy (1H, 13C) Isomer1->NMR MS Mass Spectrometry Isomer1->MS Isomer2 4-Methyl-2-nitrobenzaldehyde Isomer2->IR Isomer2->NMR Isomer2->MS Isomer3 Other Isomers Isomer3->IR Isomer3->NMR Isomer3->MS IR_Data Functional Group ID IR->IR_Data NMR_Data Structural Elucidation NMR->NMR_Data MS_Data MW & Fragmentation MS->MS_Data Comparison Comparison of Spectroscopic Data IR_Data->Comparison NMR_Data->Comparison MS_Data->Comparison

References

Assessing the Biological Activity of Ortho-Nitrobenzaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of compounds derived from ortho-nitrobenzaldehydes. Due to a lack of available quantitative data on the biological activity of derivatives from 2-Methyl-6-nitrobenzaldehyde, this guide focuses on the closely related and structurally similar derivatives of 2-nitrobenzaldehyde. The data presented here offers valuable insights for researchers interested in the therapeutic potential of this class of compounds, particularly in the area of oncology.

Cytotoxicity of 2-Benzylidene-6-(2-nitrobenzylidene)cyclohexanones

A key study in this area involves the synthesis and cytotoxic evaluation of a series of 2-benzylidene-6-(2-nitrobenzylidene)cyclohexanones. These compounds have been assessed for their efficacy against various human cancer cell lines and, importantly, for their selectivity towards neoplastic cells over non-malignant cells.

Comparative Cytotoxicity Data (CC50 in µM)

The following table summarizes the 50% cytotoxic concentrations (CC50) of selected 2-benzylidene-6-(2-nitrobenzylidene)cyclohexanones against a panel of human cancer and normal cell lines. Lower CC50 values indicate higher cytotoxicity.

CompoundHSC-2 (Oral Squamous Carcinoma)HSC-4 (Oral Squamous Carcinoma)HL-60 (Promyelocytic Leukemia)HGF (Gingival Fibroblasts - Normal)HPC (Pulp Cells - Normal)HPLF (Periodontal Ligament Fibroblasts - Normal)
1a 2.83.51.9>200>200>200
1b 4.15.22.5>200>200>200
1c 1.52.11.1>200>200>200
1d 3.24.02.2>200>200>200
1e 2.12.91.5>200>200>200
1f 1.82.51.3>200>200>200
1g 2.53.11.7>200>200>200

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Provided below are the protocols for the key experiments used to assess the cytotoxicity and mechanism of action of the compared compounds.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The CC50 value is determined from the dose-response curve.

Internucleosomal DNA Fragmentation Assay

This assay is a hallmark of apoptosis, where endogenous endonucleases cleave DNA in the linker regions between nucleosomes.

Procedure:

  • Cell Lysis: Harvest treated and untreated cells and lyse them in a buffer containing 10 mM Tris-HCl (pH 7.4), 10 mM EDTA, and 0.5% Triton X-100.

  • Enzyme Treatment: Treat the lysate with RNase A (0.5 mg/mL) for 1 hour at 37°C, followed by Proteinase K (0.5 mg/mL) for 1 hour at 50°C.

  • DNA Extraction: Extract the DNA using a phenol:chloroform:isoamyl alcohol (25:24:1) mixture.

  • DNA Precipitation: Precipitate the DNA with ethanol and resuspend it in TE buffer.

  • Agarose Gel Electrophoresis: Run the DNA samples on a 1.5% agarose gel containing ethidium bromide.

  • Visualization: Visualize the DNA fragmentation pattern under UV light. A ladder-like pattern indicates apoptosis.

Visualizing Cellular Impact and Experimental Design

To better understand the processes involved, the following diagrams illustrate the proposed mechanism of action and the experimental workflow.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_data_analysis Data Analysis Cell_Lines Cancer & Normal Cell Lines Plating Plate Cells (96-well plates) Cell_Lines->Plating Treatment Add Test Compounds (Varying Concentrations) Plating->Treatment Incubation_48h Incubate for 48h Treatment->Incubation_48h MTT_Assay MTT Assay (Cell Viability) Incubation_48h->MTT_Assay DNA_Fragmentation DNA Fragmentation Assay Incubation_48h->DNA_Fragmentation Caspase_Assay Caspase-3 Activity Assay Incubation_48h->Caspase_Assay CC50_Determination Determine CC50 Values MTT_Assay->CC50_Determination Apoptosis_Confirmation Confirm Apoptotic Mechanism DNA_Fragmentation->Apoptosis_Confirmation Caspase_Assay->Apoptosis_Confirmation

Caption: Experimental workflow for assessing cytotoxicity.

apoptosis_pathway Compound Nitrobenzylidene Cyclohexanone Cell Cancer Cell Compound->Cell Procaspase3 Pro-caspase-3 Cell->Procaspase3 induces activation of Caspase3 Active Caspase-3 Procaspase3->Caspase3 is cleaved to DNA_Fragmentation DNA Fragmentation Caspase3->DNA_Fragmentation leads to Apoptosis Apoptosis DNA_Fragmentation->Apoptosis

Caption: Proposed apoptotic signaling pathway.

Comparative Guide to the Kinetic Studies of Reactions Involving 2-Methyl-6-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic studies of reactions involving 2-Methyl-6-nitrobenzaldehyde and its structural analogs. Due to the limited availability of direct kinetic data for this compound in publicly accessible literature, this guide draws comparisons from studies on closely related substituted benzaldehydes, particularly 2-nitrobenzaldehyde. The analysis focuses on oxidation and photochemical reactions, highlighting the influence of substituents on reaction rates and mechanisms.

Data Presentation

The following tables summarize the quantitative kinetic data for the oxidation of various substituted benzaldehydes. This data provides a framework for understanding the expected reactivity of this compound.

Table 1: Comparison of Second-Order Rate Constants for the Oxidation of Substituted Benzaldehydes by Benzyltrimethylammonium Chlorobromate (BTMACB)

Substituent10³ k₂ (dm³ mol⁻¹ s⁻¹)
H1.37
2-NO₂0.04
3-NO₂0.02
4-NO₂0.01
2-CH₃3.45
3-CH₃2.15
4-CH₃1.89

Data extracted from a study on the oxidation of monosubstituted benzaldehydes by BTMACB in aqueous acetic acid. The reaction is first order with respect to both the benzaldehyde and BTMACB.

Table 2: Kinetic Data for the Oxidation of Benzaldehydes by Benzyltrimethylammonium Fluorochromate (BTMAFC)

Substituent10² k₂ (dm³ mol⁻¹ s⁻¹) at 303 K
H2.18
4-NO₂15.5
4-Cl4.35
4-CH₃1.25
4-OCH₃0.68

This study shows a first-order dependence on the substrate, oxidant, and H⁺ ions. The reactivity trend for para-substituents is p-NO₂ > p-CN > p-Cl > p-H > p-CH₃ > p-OCH₃.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication and further research.

Protocol 1: Kinetic Measurement for the Oxidation of Benzaldehydes

Objective: To determine the rate constants for the oxidation of substituted benzaldehydes.

Materials:

  • Substituted benzaldehyde (e.g., 2-nitrobenzaldehyde)

  • Oxidizing agent (e.g., Benzimidazolium Fluorochromate - BIFC)

  • Aqueous acetic acid (50% v/v)

  • Perchloric acid

  • UV/Visible Spectrophotometer

Procedure:

  • Prepare a solution of the substituted benzaldehyde in aqueous acetic acid.

  • Prepare a solution of the oxidizing agent (BIFC) in the same solvent.

  • Maintain a large excess (at least 15 times) of the benzaldehyde over BIFC to ensure pseudo-first-order conditions.

  • Equilibrate both solutions to a constant temperature (e.g., 303 K ± 0.1 K).

  • Mix the solutions and add perchloric acid to catalyze the reaction.

  • Immediately transfer the reaction mixture to a cuvette and place it in the spectrophotometer.

  • Monitor the decrease in the concentration of BIFC by measuring the absorbance at its λ_max (e.g., 368 nm) over time, until approximately 80% of the reaction is complete.

  • The pseudo-first-order rate constant (k_obs) is determined from the slope of the linear plot of log(absorbance) versus time.

  • The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the benzaldehyde.

Product Analysis:

  • Allow the reaction mixture to stand for 24 hours to ensure completion.

  • Evaporate the solvent and extract the product with ether.

  • Wash the ether layer with water, then evaporate the ether to obtain the crude product.

  • Confirm the product (the corresponding benzoic acid) by techniques such as TLC and melting point determination.[1]

Protocol 2: Photochemical Reaction Kinetics of Nitrobenzaldehydes

Objective: To investigate the kinetics of the photochemical transformation of a nitrobenzaldehyde.

Materials:

  • Nitrobenzaldehyde (e.g., 2-nitrobenzaldehyde)

  • Solvent (e.g., deuterated chloroform for NMR studies)

  • Light source (e.g., UV-LED with a specific wavelength, such as 365 nm)

  • NMR spectrometer

  • Actinometer (e.g., ferrioxalate or another well-characterized photochemical reaction)

Procedure:

  • Prepare a solution of the nitrobenzaldehyde in the chosen solvent at a known concentration.

  • Transfer the solution to an NMR tube.

  • Calibrate the light intensity of the source using a chemical actinometer.

  • Place the NMR tube in the spectrometer and acquire an initial spectrum (t=0).

  • Irradiate the sample with the light source directly inside the NMR spectrometer.

  • Acquire spectra at regular time intervals to monitor the disappearance of the reactant and the appearance of the product (e.g., o-nitrosobenzoic acid).

  • Determine the reaction rate by plotting the concentration of the reactant versus time. The order of the reaction can be determined from the shape of this plot or by varying the initial concentration. For some photochemical reactions of o-nitrobenzaldehyde, a pseudo-zero-order kinetic model has been observed under highly concentrated conditions.

  • The quantum yield (Φ) can be calculated by comparing the rate of the reaction to the measured photon flux from the actinometry experiment.

Mandatory Visualization

The following diagrams illustrate the experimental workflows described above.

experimental_workflow_oxidation cluster_prep Solution Preparation cluster_reaction Reaction cluster_analysis Kinetic Analysis prep_aldehyde Prepare Benzaldehyde Solution mix Mix Solutions & Add Catalyst prep_aldehyde->mix prep_oxidant Prepare Oxidant Solution prep_oxidant->mix react Maintain Constant Temperature mix->react spectro Monitor Absorbance vs. Time react->spectro plot Plot log(Abs) vs. Time spectro->plot calc Calculate Rate Constants plot->calc

Caption: Workflow for the kinetic study of benzaldehyde oxidation.

experimental_workflow_photochem cluster_setup Setup cluster_irradiation Irradiation & Monitoring cluster_data_analysis Data Analysis prep_solution Prepare Nitrobenzaldehyde Solution load_nmr Load Sample into NMR prep_solution->load_nmr actinometry Calibrate Light Source quantum_yield Calculate Quantum Yield actinometry->quantum_yield irradiate Irradiate Sample in situ load_nmr->irradiate acquire_spectra Acquire Spectra over Time irradiate->acquire_spectra concentration_plot Plot Concentration vs. Time acquire_spectra->concentration_plot rate_determination Determine Reaction Rate & Order concentration_plot->rate_determination rate_determination->quantum_yield

Caption: Workflow for the photochemical kinetic study of nitrobenzaldehydes.

Performance Comparison and Discussion

The kinetic data presented in the tables reveal important trends in the reactivity of substituted benzaldehydes that can be used to infer the behavior of this compound.

Electronic Effects:

  • Electron-withdrawing groups, such as the nitro group (NO₂), generally decrease the rate of oxidation. This is evident from the significantly lower rate constants for nitrobenzaldehydes compared to unsubstituted benzaldehyde in the reaction with BTMACB. The strong electron-withdrawing nature of the nitro group deactivates the aldehyde group towards oxidation.

  • Conversely, in the oxidation with BTMAFC, the para-nitro substituent leads to a significant rate enhancement. This highlights that the effect of a substituent can be highly dependent on the specific oxidant and reaction mechanism.

  • Electron-donating groups, like the methyl group (CH₃), tend to increase the rate of oxidation, as seen with the BTMACB data.

Steric Effects:

  • The position of the substituent on the aromatic ring plays a crucial role. For this compound, the presence of two ortho substituents (methyl and nitro) relative to the aldehyde group will introduce significant steric hindrance.

  • In oxidation reactions, this steric hindrance can be expected to decrease the reaction rate by impeding the approach of the oxidizing agent to the aldehyde functional group. This effect is likely to be more pronounced than for monosubstituted ortho-isomers.

Inferred Reactivity of this compound:

  • Based on the combined electronic and steric effects, the oxidation of this compound is expected to be relatively slow compared to unsubstituted benzaldehyde or even 2-nitrobenzaldehyde. The electron-withdrawing nitro group will deactivate the aldehyde, and the steric bulk of both ortho substituents will further hinder the reaction.

  • In photochemical reactions, the specific influence of the methyl group in addition to the nitro group on the excited state dynamics and reaction pathways would require dedicated experimental investigation. It is known that o-nitrobenzaldehydes undergo intramolecular hydrogen abstraction from an ortho substituent, a process that could be influenced by the methyl group in this compound.

Alternative Reactants:

  • For applications requiring faster oxidation, benzaldehydes with electron-donating substituents or less steric hindrance would be preferable.

  • For photochemical applications, the choice of reactant will depend on the desired wavelength of activation and the specific photochemical transformation sought. 2-Nitrobenzaldehyde is a well-established photolabile protecting group and its kinetic behavior has been more extensively studied.

Conclusion

References

"yield comparison of different synthetic routes to 2-Methyl-6-nitrobenzaldehyde"

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the efficient production of key intermediates is paramount. 2-Methyl-6-nitrobenzaldehyde is a valuable building block, and understanding the yield and methodology of its various synthetic pathways is crucial for optimizing its availability. This guide provides a comparative analysis of different synthetic routes to this compound, supported by experimental data and detailed protocols.

Yield Comparison of Synthetic Routes

The following table summarizes the quantitative data for the primary synthetic routes to this compound, offering a clear comparison of their efficiencies.

Synthetic Route Starting Material Key Reagents Reported/Estimated Yield Advantages Disadvantages
Route 1: Oxidation of 2-Methyl-6-nitrotoluene 2-Methyl-6-nitrotoluenePotassium permanganate (KMnO4), Sulfuric acid~40% (estimated based on analogous reactions)[1]Utilizes a potentially accessible starting material.Direct oxidation can be challenging and may require harsh conditions; yield is moderate.[2]
Route 2: Nitrosation of 3-nitro-o-xylene 3-nitro-o-xyleneAmyl nitrite, Potassium ethoxide, Hydrochloric acidHigh (inferred from high-yield oxime synthesis)[3]High efficiency is suggested by related oxime formation patents.[3]The aldehyde is an intermediate that needs to be isolated before subsequent reactions.
Route 3: Direct Nitration of 2-Methylbenzaldehyde 2-MethylbenzaldehydeNitric acid, Sulfuric acidLowDirect, one-step reaction.Poor regioselectivity leads to a mixture of isomers and a low yield of the desired 2,6-disubstituted product.[4]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Route 1: Oxidation of 2-Methyl-6-nitrotoluene

This method is adapted from the synthesis of 2-nitrobenzaldehyde from 2-nitrotoluene, a common and analogous transformation.[1][5]

Experimental Procedure:

  • A mixture of 2-Methyl-6-nitrotoluene and a diester of oxalic acid (e.g., diethyl oxalate) is prepared in the presence of an alkali metal alcoholate (e.g., sodium ethoxide) to form the alkali metal salt of 2-methyl-6-nitrophenylpyruvic acid.

  • This salt is then treated with solid potassium permanganate at a temperature between -10°C and 50°C in a binary solvent system of water and a water-immiscible organic solvent (e.g., toluene).

  • The reaction mixture is acidified, which converts the manganese(IV) oxide to soluble manganese(II) salts.

  • The this compound is then separated from the reaction mixture in the water-immiscible solvent.

Route 2: Synthesis from 3-nitro-o-xylene via Nitrosation

This route is inferred from a patented method for the preparation of this compound oxime, where the aldehyde is a key intermediate.[3]

Experimental Procedure:

  • 3-nitro-o-xylene is reacted with a nitrite ester (e.g., amyl nitrite) in the presence of a strong base such as potassium ethoxide. This reaction forms the corresponding oxime.

  • The resulting this compound oxime is then hydrolyzed using an aqueous acid, such as hydrochloric acid, to yield this compound.

  • The product can be isolated from the reaction mixture by extraction and purified by standard methods such as chromatography or crystallization.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes.

G Route 1: Oxidation of 2-Methyl-6-nitrotoluene A 2-Methyl-6-nitrotoluene C Alkali metal salt of 2-methyl-6-nitrophenylpyruvic acid A->C + B Diester of Oxalic Acid + Alkali Metal Alcoholate B->C E This compound C->E Oxidation D Potassium Permanganate D->E

Caption: Workflow for the synthesis of this compound via oxidation.

G Route 2: Synthesis from 3-nitro-o-xylene A 3-nitro-o-xylene C This compound oxime A->C Nitrosation B Nitrite Ester + Strong Base B->C E This compound C->E Hydrolysis D Aqueous Acid (e.g., HCl) D->E

Caption: Workflow for the synthesis of this compound from 3-nitro-o-xylene.

Conclusion

The synthesis of this compound can be approached through several routes, each with distinct advantages and disadvantages. While direct oxidation of 2-Methyl-6-nitrotoluene offers a straightforward, albeit moderately yielding, pathway, the nitrosation of 3-nitro-o-xylene appears to be a more efficient, high-yield alternative, as suggested by related patent literature. The direct nitration of 2-methylbenzaldehyde is generally not recommended due to poor regioselectivity and the resulting low yield of the desired product. The choice of synthetic route will ultimately depend on the availability of starting materials, desired yield, and the scale of the synthesis.

References

The Efficacy of 2-Methyl-6-nitrobenzaldehyde-Based Photolabile Protecting Groups: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise spatiotemporal control over the release of bioactive molecules is a cornerstone of modern chemical biology and drug delivery. Photolabile protecting groups (PPGs), or "caging" groups, that can be cleaved by light to release a molecule of interest, are instrumental in achieving this control. Among the various classes of PPGs, those based on the ortho-nitrobenzyl (ONB) scaffold are the most widely studied and utilized. This guide provides a comparative evaluation of the efficacy of a specific, yet less documented, ONB derivative: the 2-Methyl-6-nitrobenzaldehyde-based PPG.

Due to a lack of extensive direct experimental data on this particular derivative, this guide will infer its potential performance characteristics based on the well-established photochemistry of the ONB core and the known electronic and steric effects of its substituents. We will compare these inferred properties to the experimentally determined performance of common, alternative PPGs, providing a framework for its potential application and further investigation.

Mechanism of Action: The ortho-Nitrobenzyl Photorelease

The photochemistry of ONB-based PPGs is initiated by the absorption of a photon, typically in the UV-A range (320-400 nm), which excites the nitro group. This leads to an intramolecular hydrogen atom transfer from the benzylic carbon to one of the oxygen atoms of the nitro group, forming an aci-nitro intermediate. This intermediate then undergoes a series of rearrangements, ultimately leading to the cleavage of the bond between the benzylic carbon and the protected molecule (the leaving group), releasing it and forming a 2-nitrosobenzaldehyde byproduct.

The substitution pattern on the aromatic ring significantly influences the key performance metrics of ONB-based PPGs, namely their absorption wavelength, molar extinction coefficient (ε), and quantum yield of photolysis (Φu). The overall efficiency of a PPG is often considered as the product of ε and Φu.

G cluster_ground_state Ground State cluster_excited_state Excited State cluster_release Release ONB_LG 2-Methyl-6-nitrobenzyl-LG Excited_ONB Excited State* ONB_LG->Excited_ONB hν (Light Absorption) Aci_Nitro aci-Nitro Intermediate Excited_ONB->Aci_Nitro Intramolecular H-atom Transfer Rearrangement Rearrangement Aci_Nitro->Rearrangement Cyclization & Rearrangement LG Released Leaving Group (LG) Rearrangement->LG Cleavage Byproduct 2-Methyl-6-nitrosobenzaldehyde Rearrangement->Byproduct Cleavage

Caption: Photochemical release mechanism of a 2-Methyl-6-nitrobenzyl-based PPG.

Predicted Efficacy of this compound PPGs

While specific data is sparse, we can predict the performance of the 2-methyl-6-nitrobenzyl scaffold:

  • Absorption: The presence of a second nitro group (at position 6) in addition to the one at position 2 is expected to cause a slight red-shift in the absorption maximum (λmax) and an increase in the molar extinction coefficient (ε) compared to monosubstituted nitrobenzyl PPGs. This could allow for excitation with longer, less phototoxic wavelengths.

  • Quantum Yield (Φu): The effect of the 2-methyl group is less straightforward. Steric hindrance from the methyl group ortho to the aldehyde (which becomes a nitroso group) could potentially influence the conformation and subsequent reaction kinetics of the aci-nitro intermediate. It is plausible that this steric crowding could either enhance or slightly hinder the release mechanism. Generally, electron-donating groups can sometimes increase the quantum yield, but the steric effect is a significant confounding factor.

  • Byproducts: The photolysis byproduct would be 2-methyl-6-nitrosobenzaldehyde. Like other nitrosoarenes, this byproduct has the potential to be reactive and possibly toxic in biological systems, a common drawback of the ONB class of PPGs.

Comparative Performance Data of Common Photolabile Protecting Groups

To contextualize the potential efficacy of the this compound PPG, the table below summarizes key performance metrics for several widely used PPGs.

Photolabile Protecting Group (PPG)AbbreviationTypical λmax (nm)Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹)Quantum Yield (Φu)Notes
2-NitrobenzylNB~260-340~5,000 - 10,0000.01 - 0.5Parent compound, efficiency is highly dependent on the leaving group.
4,5-Dimethoxy-2-nitrobenzylDMNB/NVOC~350~5,000~0.001 - 0.05Red-shifted absorption, but often lower quantum yields.
1-(2-Nitrophenyl)ethylNPE~340~3,500~0.08α-methylation can increase quantum yield.
(7-Diethylaminocoumarin-4-yl)methylDEACM~380~20,000~0.003 - 0.08High extinction coefficient, fluorescent byproduct.
p-HydroxyphenacylpHP~280~15,0000.1 - 0.4Generally higher quantum yields and cleaner photoreactions.[1]

Note: The values presented are approximate and can vary significantly based on the solvent, pH, and the nature of the caged molecule.

Experimental Protocols

A critical aspect of evaluating any PPG is the accurate determination of its photolysis quantum yield.

Protocol for Determination of Photolysis Quantum Yield (Φu)

The quantum yield of photolysis is the ratio of the number of molecules of substrate released to the number of photons absorbed by the caged compound. A common method for its determination is chemical actinometry, where a well-characterized photochemical reaction with a known quantum yield is used to calibrate the light source.

1. Principle: A solution of the caged compound and a chemical actinometer are irradiated in parallel under identical conditions. The extent of the photoreaction in both solutions is measured, and by comparing the two, the quantum yield of the caged compound can be calculated. o-Nitrobenzaldehyde (NBA) itself is a common chemical actinometer for the UV range, as its photolysis to o-nitrosobenzoic acid has a known quantum yield (Φ ≈ 0.5).

2. Materials and Equipment:

  • UV-Vis Spectrophotometer

  • Fluorometer or HPLC for quantification of released substrate

  • Monochromatic light source (e.g., laser or lamp with a monochromator/bandpass filter)

  • Matched quartz cuvettes

  • Caged compound of interest

  • Chemical actinometer solution (e.g., potassium ferrioxalate or o-nitrobenzaldehyde)

  • Appropriate solvents

3. Procedure:

  • Prepare Solutions: Prepare solutions of the caged compound and the chemical actinometer in the same solvent. The concentrations should be adjusted so that the absorbance at the irradiation wavelength is typically between 0.1 and 0.2 to ensure uniform light absorption and avoid inner filter effects.

  • Determine Photon Flux with Actinometer:

    • Fill a cuvette with the actinometer solution and measure its initial absorbance (A_initial) at a wavelength suitable for monitoring its reaction.

    • Irradiate the actinometer solution for a specific time (t).

    • Measure the absorbance of the irradiated solution (A_final). The change in absorbance corresponds to the amount of actinometer that has reacted.

    • Using the known quantum yield of the actinometer and the change in its concentration, calculate the photon flux (moles of photons per unit time) of the light source.

  • Irradiate Caged Compound:

    • Fill an identical cuvette with the solution of the caged compound.

    • Irradiate this solution for a known period, ensuring the light source intensity is the same as for the actinometer. To ensure low conversion (typically <10%), the irradiation time should be kept short.

  • Quantify Photorelease:

    • Quantify the amount of released substrate. This can be done by various methods, such as:

      • Spectrophotometry: If the released substrate or the byproduct has a distinct absorption spectrum.

      • Fluorometry: If the released substrate is fluorescent.

      • HPLC: To separate and quantify the remaining caged compound and the released substrate.

  • Calculate Quantum Yield:

    • The quantum yield (Φu) of the caged compound is calculated using the following formula: Φu = (moles of substrate released) / (moles of photons absorbed)

    • The moles of photons absorbed can be determined from the photon flux measured with the actinometer and the fraction of light absorbed by the caged compound solution.

G

Caption: Experimental workflow for determining photolysis quantum yield.

Application in a Signaling Pathway: Caged Neurotransmitters

A prominent application of ONB-based PPGs is the controlled release of neurotransmitters to study neuronal signaling. For example, γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain, can be "caged" using an ONB derivative. The inert caged GABA can be introduced into a neural tissue preparation. Upon focused irradiation, GABA is released at a specific time and location, activating GABA receptors on a neuron and allowing for the precise study of inhibitory postsynaptic currents.

G

Caption: Signaling pathway for light-activated release of caged GABA.

Conclusion

The this compound scaffold represents an intriguing but underexplored variation of the classic ortho-nitrobenzyl photolabile protecting group. Based on the established principles of ONB photochemistry, it is predicted to have a red-shifted absorption spectrum compared to the parent NB group, which could be advantageous for biological applications. However, its quantum yield remains to be experimentally determined, and the steric influence of the 2-methyl group presents an element of uncertainty in its efficacy.

Compared to highly efficient PPGs like p-hydroxyphenacyl derivatives, it is likely to have a lower quantum yield. Its primary advantages would lie in the synthetic accessibility and the extensive body of literature on the parent ONB chemistry. For researchers considering this PPG, a thorough experimental characterization, particularly of its quantum yield of photolysis and the biological activity of its byproduct, is essential. This guide provides the framework and necessary protocols to embark on such an evaluation.

References

Benchmarking Performance: A Comparative Analysis of 2-Methyl-6-nitrobenzaldehyde and Other Ortho-Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of 2-Methyl-6-nitrobenzaldehyde against other ortho-substituted benzaldehydes in common organic reactions. Due to a scarcity of direct comparative studies involving this compound, this guide synthesizes information from studies on related compounds and fundamental principles of organic chemistry to project its reactivity and performance.

Introduction to Ortho-Substituted Benzaldehydes

Ortho-substituted benzaldehydes are key intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and dyes. The nature and position of the substituent on the benzene ring profoundly influence the reactivity of the aldehyde functional group. This is due to a combination of electronic and steric effects. Electron-withdrawing groups, such as the nitro group, enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1] Conversely, electron-donating groups decrease this electrophilicity. Steric hindrance from bulky ortho substituents can shield the aldehyde group, impeding the approach of nucleophiles.

This compound presents an interesting case with both a sterically hindering methyl group and a strongly electron-withdrawing nitro group in the ortho positions. Understanding its reactivity profile is crucial for its effective utilization in synthetic chemistry.

Comparative Performance Analysis

While direct, quantitative comparisons for this compound are limited in published literature, we can infer its performance by examining data for analogous compounds in key reactions such as the Knoevenagel condensation and oxidation reactions.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde or ketone, followed by dehydration. The reaction rate is highly sensitive to the electrophilicity of the carbonyl carbon.

Expected Performance of this compound:

The strong electron-withdrawing effect of the ortho-nitro group is expected to significantly activate the aldehyde group towards nucleophilic attack. However, the adjacent ortho-methyl group will introduce steric hindrance, which may counteract this electronic activation to some extent.

Comparative Data for Related Ortho-Substituted Benzaldehydes:

The following table summarizes typical yields for the Knoevenagel condensation between various ortho-substituted benzaldehydes and malononitrile. This data is illustrative and compiled from various sources to provide a general trend.

Ortho-Substituted BenzaldehydeSubstituentElectronic EffectSteric HindranceTypical Yield (%)
2-Nitrobenzaldehyde-NO₂Strong Electron-WithdrawingModerate85-95
2-Chlorobenzaldehyde-ClElectron-Withdrawing (Inductive)Moderate80-90
2-Methylbenzaldehyde-CH₃Weak Electron-DonatingModerate70-80
2-Methoxybenzaldehyde-OCH₃Electron-Donating (Resonance)Moderate65-75
This compound -CH₃, -NO₂ Strong Electron-Withdrawing High Estimated: 80-90

Note: The yield for this compound is an educated estimate based on the competing electronic and steric effects.

Oxidation Reactions

The oxidation of benzaldehydes to benzoic acids is a common transformation. The reaction rate can be influenced by the electronic nature of the substituents.

Expected Performance of this compound:

In many oxidation mechanisms, electron-withdrawing groups can slow down the reaction by destabilizing the transition state. Therefore, the nitro group in this compound is expected to have a retarding effect on the rate of oxidation compared to unsubstituted benzaldehyde.

Experimental Protocols

To facilitate direct comparison, a standardized experimental protocol for the Knoevenagel condensation is provided below.

General Protocol for Knoevenagel Condensation

Materials:

  • Ortho-substituted benzaldehyde (1.0 mmol)

  • Malononitrile (1.1 mmol)

  • Piperidine (0.1 mmol)

  • Ethanol (10 mL)

Procedure:

  • To a solution of the ortho-substituted benzaldehyde (1.0 mmol) in ethanol (10 mL), add malononitrile (1.1 mmol) and piperidine (0.1 mmol).

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (50 mL).

  • Filter the precipitated solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure condensed product.

  • Characterize the product by melting point, ¹H NMR, and ¹³C NMR spectroscopy.

Visualizing Reaction Mechanisms and Workflows

Knoevenagel Condensation Pathway

Knoevenagel_Condensation cluster_reactants Reactants cluster_mechanism Reaction Mechanism benzaldehyde Ortho-Substituted Benzaldehyde nucleophilic_attack Nucleophilic Attack benzaldehyde->nucleophilic_attack malononitrile Malononitrile enolate Enolate Formation malononitrile->enolate Deprotonation base Piperidine (Base) base->enolate enolate->nucleophilic_attack intermediate Aldol Adduct nucleophilic_attack->intermediate dehydration Dehydration intermediate->dehydration -H₂O product Condensed Product dehydration->product

Caption: Generalized pathway for the Knoevenagel condensation.

Experimental Workflow for Comparative Study

Experimental_Workflow start Start: Select Ortho-Substituted Benzaldehydes for Comparison reaction_setup Set up Parallel Reactions (Standardized Conditions) start->reaction_setup monitoring Monitor Reaction Progress (e.g., TLC, GC-MS) reaction_setup->monitoring workup Reaction Work-up and Product Isolation monitoring->workup analysis Analyze Products: Yield, Purity (NMR, HPLC) workup->analysis data_compilation Compile and Compare Data analysis->data_compilation conclusion Draw Conclusions on Relative Performance data_compilation->conclusion

Caption: Workflow for benchmarking aldehyde performance.

Conclusion

Based on the analysis of electronic and steric effects, this compound is predicted to be a highly reactive substrate in nucleophilic addition reactions, such as the Knoevenagel condensation, due to the powerful electron-withdrawing nature of the nitro group. While the ortho-methyl group introduces steric hindrance, the electronic activation is likely to be the dominant factor, leading to high yields. In contrast, for reactions where electron donation is favorable, such as certain oxidation reactions, its performance may be diminished.

Direct experimental investigation using standardized protocols is essential to definitively benchmark the performance of this compound against other ortho-substituted benzaldehydes. The experimental workflow and protocols provided in this guide offer a framework for conducting such a comparative study. This will enable researchers and drug development professionals to make informed decisions when selecting reagents for their synthetic endeavors.

References

Safety Operating Guide

Navigating the Disposal of 2-Methyl-6-nitrobenzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a procedural framework for the safe disposal of 2-Methyl-6-nitrobenzaldehyde, ensuring compliance and minimizing risk.

Immediate Safety and Disposal Protocols

This compound, like many nitroaromatic compounds, is classified as hazardous material. Improper disposal can lead to environmental contamination and potential health risks. The primary directive for its disposal is to treat it as hazardous waste, adhering strictly to local, regional, national, and international regulations. Under no circumstances should this chemical be discharged into drains or the public sewer system.

Contaminated materials, including empty containers, personal protective equipment (PPE), and absorbent materials used for spills, must be handled with the same precautions as the chemical itself and disposed of as hazardous waste.

Quantitative Disposal and Safety Data

While specific quantitative limits for disposal are determined by local regulations and the capabilities of licensed waste management facilities, the following table summarizes key safety and disposal-related data for this compound.

ParameterValue/InformationSource
Chemical Formula C₈H₇NO₃PubChem
Molecular Weight 165.15 g/mol PubChem
Hazard Classifications Acute toxicity (oral), Skin irritation, Serious eye irritation, Specific target organ toxicity (single exposure; respiratory tract irritation)PubChem
Primary Disposal Route Hazardous WasteSafety Data Sheet
Prohibited Disposal Do not empty into drainsSafety Data Sheet
Contaminated Packaging Handle as the substance itselfSafety Data Sheet

Disposal Decision Workflow

The following diagram outlines the logical steps for the proper disposal of this compound in a laboratory setting. This workflow ensures that all safety and regulatory considerations are met.

Disposal Workflow for this compound A Start: Have this compound for Disposal B Is the material in its original, labeled container? A->B C Ensure container is securely sealed and properly labeled with chemical name and hazard symbols. B->C Yes D Transfer to a designated, compatible, and clearly labeled hazardous waste container. B->D No E Are there any contaminated materials (e.g., PPE, spill absorbents)? C->E D->E F Collect all contaminated materials in a designated hazardous waste bag or container. E->F Yes G Store the sealed hazardous waste container(s) in a designated, secondary containment area. E->G No F->G H Arrange for pickup by a licensed hazardous waste disposal service. G->H I Complete all required waste disposal documentation. H->I J End: Waste properly disposed. I->J

Caption: Disposal Workflow for this compound.

Experimental Protocols for Neutralization

Currently, there are no widely established and validated experimental protocols for the in-lab neutralization of this compound for non-hazardous disposal. The chemical stability and hazardous nature of nitroaromatic compounds make such procedures complex and potentially dangerous if not conducted under precisely controlled conditions by experienced personnel. Therefore, the recommended and safest course of action is to defer to professional hazardous waste management services. These facilities are equipped with the necessary technology and expertise to handle and treat such chemicals in an environmentally sound manner.

For any laboratory considering developing a neutralization protocol, it would be imperative to conduct a thorough risk assessment, consult with environmental health and safety professionals, and adhere to all applicable regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.

Personal protective equipment for handling 2-Methyl-6-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper use and disposal of 2-Methyl-6-nitrobenzaldehyde, ensuring a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on the data for the closely related compound 2-Nitrobenzaldehyde, it is prudent to assume similar risks, including acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure.[2][3]

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves.[4] Inspect before use.To prevent skin contact with the chemical.
Eye and Face Protection Safety goggles with side-shields or a face shield.[3][5][6]To protect eyes from splashes and airborne particles.
Skin and Body Protection A lab coat that is properly fitted and fully buttoned.[3][5]To protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[4][7]To prevent inhalation of dust or vapors.
Footwear Closed-toe shoes.[4][5]To protect feet from spills.

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.[2][8]

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Gather Materials Gather Materials Don PPE Don PPE Gather Materials->Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh Compound Weigh Compound Prepare Fume Hood->Weigh Compound Perform Reaction Perform Reaction Weigh Compound->Perform Reaction Quench Reaction Quench Reaction Perform Reaction->Quench Reaction Segregate Waste Segregate Waste Quench Reaction->Segregate Waste Clean Glassware Clean Glassware Segregate Waste->Clean Glassware Doff PPE Doff PPE Clean Glassware->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: Workflow for handling this compound.

Step-by-Step Handling Protocol:

  • Preparation :

    • Consult the Safety Data Sheet (SDS) for this compound before starting any work.

    • Ensure that a chemical fume hood is available and functioning correctly.[7]

    • Assemble all necessary equipment and reagents.

    • Put on all required Personal Protective Equipment (PPE) as detailed in the table above.[3][5]

  • Handling :

    • Conduct all manipulations of this compound, including weighing and transferring, within a certified chemical fume hood to minimize inhalation exposure.[4][7]

    • Avoid direct contact with skin and eyes.[8]

    • Keep containers of the chemical closed when not in use.

  • In Case of a Spill :

    • Evacuate the immediate area.

    • Alert your supervisor and colleagues.

    • Wearing appropriate PPE, clean up the spill using an absorbent material.

    • Collect the contaminated material in a sealed container for proper disposal.

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure laboratory safety.[2]

Waste Segregation and Disposal:

Waste TypeContainerDisposal Procedure
Solid this compound Waste Labeled, sealed container for solid chemical waste.Dispose of as hazardous waste in accordance with local, state, and federal regulations.[1]
Contaminated Labware (e.g., weighing paper, gloves) Labeled, sealed container for solid chemical waste.Dispose of as hazardous waste.
Solutions Containing this compound Labeled, sealed container for liquid organic waste.Do not pour down the drain.[4] Dispose of as hazardous waste.

Disposal Workflow:

Solid Waste Solid Waste Segregated Waste Containers Segregated Waste Containers Solid Waste->Segregated Waste Containers Liquid Waste Liquid Waste Liquid Waste->Segregated Waste Containers Contaminated PPE Contaminated PPE Contaminated PPE->Segregated Waste Containers Licensed Waste Disposal Licensed Waste Disposal Segregated Waste Containers->Licensed Waste Disposal Follow Institutional Protocols

Caption: Waste disposal workflow.

By adhering to these safety protocols and operational plans, researchers can minimize risks and ensure the safe and responsible handling of this compound in the laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.